Product packaging for 3-Fluoro-5-nitrotoluene(Cat. No.:CAS No. 499-08-1)

3-Fluoro-5-nitrotoluene

Cat. No.: B1316701
CAS No.: 499-08-1
M. Wt: 155.13 g/mol
InChI Key: IPMURRZVEWZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-nitrotoluene (CAS 499-08-1) is a versatile aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. This yellow, crystalline solid is a valuable intermediate in organic synthesis, particularly in the research and development of Active Pharmaceutical Ingredients (APIs) . Its molecular structure, characterized by a fluorine atom and a nitro group on a toluene backbone, makes it a crucial precursor for constructing more complex molecules in medicinal chemistry . This compound is primarily utilized as a key building block in the pharmaceutical industry for the synthesis of various drug candidates and APIs . It also finds significant application in the agrochemical sector for the development and research of advanced pesticide and herbicide formulations . Furthermore, its utility extends to the dyes industry, where it serves as an intermediate for azo dyes and other complex dye formulations . The product is offered in high purity, typically ≥98% , and requires storage at ambient temperatures . This product is intended for research and laboratory use only. It is strictly for use in industrial applications or scientific research by qualified professionals and is not intended for diagnostic, therapeutic, medicinal, or edible purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1316701 3-Fluoro-5-nitrotoluene CAS No. 499-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMURRZVEWZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567752
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-08-1
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of 3-Fluoro-5-nitrotoluene, a chemical compound of interest in various research and development applications. The information is presented in a clear and structured format to facilitate easy access and comparison of data. Furthermore, this document outlines detailed experimental protocols for determining key physical characteristics of organic compounds, offering a practical reference for laboratory work.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

Physical PropertyValue
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol [1][2][3]
CAS Number 499-08-1[1][2][3][4]
Appearance Yellow Crystalline Solid[3][5][6]
Melting Point 40.0-44 °C[1][5]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[1][5]
Density 1.274 ± 0.06 g/cm³ (Predicted)[5]
Solubility Data not readily available in standard solvents. General solubility testing is recommended.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the primary physical properties of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus:

    • Melting point apparatus (e.g., Thiele tube or a digital melting point device)[7]

    • Capillary tubes (sealed at one end)[7]

    • Thermometer

    • Mortar and pestle

  • Procedure:

    • A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[8]

    • The powdered sample is packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

    • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.[7]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

    • For accuracy, the determination should be repeated at least twice.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus:

    • Thiele tube or a similar heating apparatus[10]

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating source (e.g., Bunsen burner or heating mantle)[11]

  • Procedure:

    • A small amount of liquid this compound (if melted) is placed into a small test tube.[12]

    • A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[10][11]

    • The test tube is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with oil).[13]

    • The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

    • The heating source is then removed, and the liquid is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

3. Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

  • Apparatus:

    • Analytical balance

    • Graduated cylinder or pycnometer

    • A suitable non-reactive liquid in which this compound is insoluble

  • Procedure (by displacement):

    • A known mass of solid this compound is weighed using an analytical balance.[15]

    • A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

    • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[16]

    • The density is calculated by dividing the mass of the solid by its volume.[15]

4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus:

    • Test tubes

    • Graduated pipettes or cylinders

    • Vortex mixer or stirring rods

    • A selection of solvents (e.g., water, ethanol, acetone, hexane)

  • Procedure:

    • A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[17]

    • A small volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube.[17]

    • The mixture is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[18]

    • The mixture is then observed to determine if the solid has completely dissolved.

    • If the compound dissolves, it is recorded as soluble in that solvent under the specified conditions. If it remains undissolved, it is recorded as insoluble.[18]

    • This process is repeated with a range of solvents of varying polarities to create a solubility profile.[19]

Logical Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

G cluster_0 Compound Characterization Workflow A Obtain Pure Sample of This compound B Determine Melting Point A->B C Determine Boiling Point A->C D Determine Density A->D E Determine Solubility Profile A->E F Compile Physical Property Data B->F C->F D->F E->F G Technical Data Sheet F->G

Caption: Workflow for Physical Property Determination.

References

3-Fluoro-5-nitrotoluene chemical structure and CAS number 499-08-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene, with the CAS number 499-08-1, is a substituted aromatic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group at the meta positions, imparts unique reactivity that is highly valuable in the fields of medicinal chemistry and agrochemical research. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electron density of the aromatic ring, making it a versatile intermediate for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group, a fluorine atom at position 3, and a nitro group at position 5.

Systematic IUPAC Name: 1-Fluoro-3-methyl-5-nitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 499-08-1[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Crystalline Solid[2]
Color Yellow[2]
Melting Point 41-44 °C[3]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[3]
Purity Typically ≥98%[4]

Synthesis and Reactivity

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrotoluene (Illustrative)

This protocol for a related isomer illustrates the general methodology.

Materials:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Chloroform

  • Hydrated Methanol

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, maintaining the temperature below 10°C.[5]

  • While maintaining the temperature between 5-10°C, slowly add 90g of 3-fluorotoluene to the acid mixture with continuous stirring.[5]

  • Stir the reaction mixture for 1 hour in the ice bath, followed by 1 hour at room temperature.[5]

  • Pour the reaction mixture into 500g of ice to quench the reaction.[5]

  • Extract the product with chloroform.[5]

  • Wash the organic layer with water.[5]

  • The crude product can be purified by recrystallization from hydrated methanol to yield 3-Fluoro-4-nitrotoluene.[5]

Logical Workflow for the Synthesis of Fluoronitrotoluenes

G Fluorotoluene Fluorotoluene Derivative Nitration Nitration Fluorotoluene->Nitration Nitrating_Mixture Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Nitrating_Mixture->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Extraction Extraction (e.g., Chloroform) Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product Fluoronitrotoluene Isomer Purification->Final_Product

Caption: General workflow for the synthesis of fluoronitrotoluene isomers.

Reactivity

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atom is also deactivating but is an ortho-, para-director. However, in the context of nucleophilic aromatic substitution, fluorine is a good leaving group.

The nitro group can be readily reduced to an amino group, providing a pathway to 3-fluoro-5-aminotoluene, a valuable intermediate for the introduction of an amine functionality.[6]

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][7] The incorporation of fluorine into drug candidates can enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to biological targets.[6] This can lead to more potent drugs with longer durations of action and potentially fewer side effects.[6]

Similarly, in the agrochemical industry, the presence of a fluorine atom can impart greater stability and efficacy to herbicides, insecticides, and fungicides.[6][8]

While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not prominently disclosed in publicly available literature, its utility as a building block for creating complex, biologically active molecules is well-established within the research and development sectors of these industries.[7]

Exemplary Synthetic Transformation: Reduction to 3-Fluoro-5-aminoaniline

A common and crucial transformation of this compound is the reduction of the nitro group to an amine, yielding 3-fluoro-5-nitroaniline. This reaction is a fundamental step in many synthetic pathways.

This is a general procedure for the reduction of a nitroarene to an aniline.

Materials:

  • Nitrotoluene derivative (e.g., this compound)

  • Ethanol

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas source

Procedure:

  • Dissolve the nitrotoluene derivative in ethanol in a suitable hydrogenation vessel.[5]

  • Add a catalytic amount of 5% palladium on carbon to the solution.[5]

  • Subject the mixture to a hydrogen atmosphere with vigorous stirring.[5]

  • Monitor the reaction until the consumption of hydrogen ceases.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.[5]

  • Evaporate the ethanol from the filtrate to obtain the crude aniline derivative.[5]

  • The product can be further purified by distillation under reduced pressure.[5]

G Nitrotoluene Nitrotoluene Derivative Reduction Catalytic Hydrogenation Nitrotoluene->Reduction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reduction Hydrogen Hydrogen Gas Hydrogen->Reduction Filtration Catalyst Filtration Reduction->Filtration Purification Solvent Removal & Purification Filtration->Purification Aniline Aniline Derivative Purification->Aniline

Caption: General workflow for the catalytic hydrogenation of a nitrotoluene.

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available across common public databases. The following tables present data for closely related isomers, which can be used as a reference for spectral interpretation.

¹H NMR Data of Nitrotoluene Isomers
CompoundSolventChemical Shifts (ppm) and MultiplicitiesReference(s)
2-Fluoro-5-nitrotoluene CDCl₃A: 8.134, B: 8.089, C: 7.149, D (CH₃): 2.380[9]
3-Fluoro-4-nitrotoluene -InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3[10]
4-Fluoro-3-nitrotoluene -InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3[11]
¹³C NMR Data of Nitrotoluene Isomers
CompoundSolventChemical Shifts (ppm)Reference(s)
3-Fluorotoluene -InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3[12]
3-Fluoro-4-nitrotoluene -InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3[5]
3-Nitrotoluene -InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3[13]
Infrared (IR) Spectroscopy Data

An IR spectrum for 3-Fluoro-4-nitrotoluene is available through the NIST Chemistry WebBook and can serve as a reference.[14] Characteristic peaks for nitrotoluene compounds include strong absorptions corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and C-H stretches of the aromatic ring and methyl group. The C-F bond will also have a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS) Data

Mass spectrometry of nitrotoluene isomers typically shows a prominent molecular ion peak.[15] Fragmentation patterns can be complex but may involve the loss of the nitro group or parts thereof.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: Sigma-Aldrich[3]

Precautionary Measures
Precautionary CodeDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[3]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a reactive handle for a variety of chemical transformations, making it a key component in the development of new and improved biologically active molecules. While detailed synthetic protocols and spectroscopic data for this specific isomer are not as prevalent in public literature as for some of its counterparts, the general principles of its synthesis and reactivity are well-understood within the context of substituted aromatic chemistry. Proper safety precautions are necessary when handling this compound. As research in medicinal and agrochemical fields continues to advance, the importance of building blocks like this compound is likely to grow.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Fluoro-5-nitrotoluene

This compound is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique trifunctionalized aromatic structure, featuring a methyl, a nitro, and a fluoro group in a specific meta-arrangement, provides medicinal chemists and process development scientists with a versatile scaffold for molecular elaboration. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized materials. This guide provides an in-depth exploration of the most reliable and scientifically sound synthesis pathway for this compound, alongside a critical evaluation of alternative routes.

Primary Synthesis Pathway: A Multi-Step Approach from 3,5-Dinitrotoluene

The most established and regiochemically controlled synthesis of this compound commences with the readily available starting material, 3,5-dinitrotoluene. This pathway leverages a series of well-understood and robust chemical transformations, ensuring a high-purity final product. The overall strategy involves the selective reduction of one nitro group, followed by a diazotization and subsequent fluorination via the Balz-Schiemann reaction.

Synthesis of this compound start 3,5-Dinitrotoluene intermediate 3-Amino-5-nitrotoluene start->intermediate Selective Reduction (e.g., Na2S, (NH4)2Sx) diazonium 3-Nitro-5-methylbenzenediazonium tetrafluoroborate intermediate->diazonium Diazotization (NaNO2, HBF4) final This compound diazonium->final Balz-Schiemann Reaction (Thermal Decomposition)

Caption: Primary synthesis pathway for this compound.

Step 1: Selective Mononitro Reduction of 3,5-Dinitrotoluene

The cornerstone of this synthesis is the selective reduction of one of the two nitro groups of 3,5-dinitrotoluene to an amino group, yielding 3-amino-5-nitrotoluene. This transformation is a classic example of the Zinin reduction, which employs sulfide or polysulfide reagents in an aqueous or alcoholic medium.[1][2] The choice of reducing agent is critical to prevent the over-reduction to the corresponding diamine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 3,5-dinitrotoluene in ethanol is prepared.

  • Reagent Preparation: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water is prepared separately. Alternatively, an ammonium polysulfide solution can be generated in situ.

  • Reaction Execution: The sodium sulfide solution is added dropwise to the stirred solution of 3,5-dinitrotoluene at a controlled temperature, typically near reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude 3-amino-5-nitrotoluene is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium sulfide or ammonium polysulfide are mild reducing agents that can be controlled to selectively reduce one nitro group in the presence of another.[1] The nucleophilic nature of the sulfide species is key to this selectivity.

  • Solvent System: The use of an ethanol-water mixture ensures the solubility of both the organic substrate and the inorganic reducing agent, facilitating a homogeneous reaction environment.

  • Temperature Control: Maintaining the reaction at or near reflux provides the necessary activation energy for the reduction while minimizing side reactions.

Step 2: Diazotization of 3-Amino-5-nitrotoluene

The second step involves the conversion of the primary aromatic amine, 3-amino-5-nitrotoluene, into a diazonium salt. This is achieved through a diazotization reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. For the subsequent Balz-Schiemann reaction, fluoroboric acid (HBF₄) is the acid of choice, as it provides the tetrafluoroborate counter-ion necessary for the next step.[3]

  • Reaction Setup: 3-Amino-5-nitrotoluene is dissolved in an aqueous solution of fluoroboric acid in a beaker cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Reagent Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred amine solution. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.

  • Isolation of the Diazonium Salt: The resulting 3-nitro-5-methylbenzenediazonium tetrafluoroborate often precipitates from the reaction mixture as a solid. It is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether to facilitate drying. The isolated diazonium salt should be handled with care as diazonium salts can be explosive when dry.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are thermally unstable and can decompose readily at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for maximizing the yield of the diazonium salt.

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid.

  • Fluoroboric Acid: The use of HBF₄ serves a dual purpose: it provides the acidic medium for the diazotization and furnishes the tetrafluoroborate anion, which forms a relatively stable, isolable diazonium salt.[3]

Step 3: The Balz-Schiemann Reaction for Fluorination

The final step is the thermal decomposition of the 3-nitro-5-methylbenzenediazonium tetrafluoroborate to yield this compound. This is the hallmark of the Balz-Schiemann reaction, a widely used method for introducing a fluorine atom onto an aromatic ring.[3][4]

  • Reaction Setup: The dry 3-nitro-5-methylbenzenediazonium tetrafluoroborate is placed in a flask equipped for distillation.

  • Thermal Decomposition: The solid is gently heated under reduced pressure. As the diazonium salt decomposes, nitrogen gas and boron trifluoride (BF₃) are evolved, and the desired this compound distills over.

  • Purification: The collected distillate is then purified, typically by redistillation or chromatography, to yield the final product.

Causality of Experimental Choices:

  • Thermal Decomposition: The driving force for this reaction is the release of the thermodynamically stable nitrogen gas and boron trifluoride.

  • Reduced Pressure: Performing the decomposition under reduced pressure allows for the distillation of the product at a lower temperature, minimizing thermal degradation.

Alternative Synthesis Pathway: Direct Nitration of 3-Fluorotoluene

An alternative, albeit less efficient, approach to the synthesis of this compound is the direct electrophilic nitration of 3-fluorotoluene. This method is more direct but suffers from a lack of regioselectivity.

Nitration of 3-Fluorotoluene start 3-Fluorotoluene products Mixture of Isomers: - 3-Fluoro-4-nitrotoluene (Major) - 3-Fluoro-6-nitrotoluene (Major) - 3-Fluoro-2-nitrotoluene (Minor) - this compound (Trace/Minor) start->products Nitration (HNO3, H2SO4)

Caption: Regiochemical outcome of the nitration of 3-fluorotoluene.

The directing effects of the substituents on the aromatic ring dictate the position of the incoming nitro group. Both the methyl group and the fluorine atom are ortho-, para-directing groups.[5][6] Therefore, electrophilic attack is favored at positions 2, 4, and 6 relative to the methyl group, and positions 2, 4, and 6 relative to the fluorine atom. This leads to the preferential formation of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.[7][8] The formation of this compound, where the nitro group is meta to both the methyl and fluoro groups, is electronically disfavored and occurs in much lower yields, if at all.

Comparison of Synthesis Pathways
FeaturePrimary Pathway (from 3,5-Dinitrotoluene)Alternative Pathway (from 3-Fluorotoluene)
Regioselectivity HighLow
Yield of Desired Isomer Good to ExcellentVery Low to Trace
Number of Steps MultipleSingle
Purification Relatively straightforwardDifficult separation of isomers
Overall Efficiency HighLow

Conclusion

For the synthesis of this compound, the multi-step pathway commencing with 3,5-dinitrotoluene is unequivocally the superior and recommended method for researchers and drug development professionals. This route offers excellent control over the regiochemistry, leading to a high yield of the desired product and simplifying purification processes. While the direct nitration of 3-fluorotoluene presents a more concise theoretical route, it is practically inefficient due to the unfavorable directing effects of the existing substituents, resulting in a complex mixture of isomers with only trace amounts of the target molecule. The choice of the primary pathway ensures a reliable and scalable synthesis, which is paramount in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Fluoro-5-nitrotoluene, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve either the direct nitration of a fluorotoluene precursor or a halogen exchange reaction on a corresponding chloro- or bromo-nitrotoluene.

1.1. Nitration of 3-Fluorotoluene

A prevalent method for synthesizing fluoronitrotoluenes is the direct nitration of a fluorotoluene isomer.[2][3] In the case of this compound, the starting material is 3-fluorotoluene. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. However, this reaction can lead to a mixture of isomers, including 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, requiring subsequent separation.[3]

1.2. Halogen Exchange (Halex) Reaction

An alternative route involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This method utilizes a more readily available chloro- or bromo-nitrotoluene precursor, such as 3-chloro-5-nitrotoluene or 3-bromo-5-nitrotoluene, and converts it to the desired fluoro-compound using a fluoride salt.

Experimental Protocols

2.1. Protocol for Nitration of 3-Fluorotoluene

While a specific protocol for the synthesis of this compound via nitration of 3-fluorotoluene is not detailed in the provided results, a general procedure for the nitration of fluorotoluenes can be adapted. The following is a representative protocol based on the nitration of a similar substrate, 2-fluorotoluene, which can be modified for 3-fluorotoluene.[4]

Starting Material: 3-Fluorotoluene

Reagents:

  • Nitric acid

  • Sulfuric acid (in some procedures)[2][5][6]

  • Ice

  • Ether (for extraction)

  • Water

  • Sodium carbonate solution (for washing)[5]

Procedure:

  • Cool the nitric acid to a low temperature (e.g., -15°C).[4]

  • Slowly add 3-fluorotoluene to the cooled nitric acid over a period of several hours while maintaining the low temperature.[4]

  • Stir the mixture at the low temperature for an additional hour, then allow it to warm to room temperature.[4]

  • Pour the reaction mixture into ice water.[4][5]

  • Extract the product with an organic solvent like ether.[4]

  • Wash the organic phase sequentially with water and a sodium carbonate solution to neutralize any remaining acid.[5]

  • Dry the organic phase and evaporate the solvent.

  • Purify the resulting crude product, which will be a mixture of isomers, by fractional distillation under reduced pressure to isolate this compound.

2.2. Protocol for Halogen Exchange from 3-Chloro-5-nitrotoluene

A process for preparing 2-fluoro-3-nitrotoluene from 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide has been documented and can be adapted for the synthesis of this compound from 3-chloro-5-nitrotoluene.[7]

Starting Material: 3-Chloro-5-nitrotoluene

Reagents:

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve 3-chloro-5-nitrotoluene in dimethyl sulfoxide.

  • Add cesium fluoride to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The exact temperature and reaction time will need to be optimized.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic extract to remove residual DMSO and salts.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the resulting this compound, likely by distillation or crystallization.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Purity (%)
This compound C₇H₆FNO₂155.13[1][8]41-44[8]230.0 ± 20.0 at 760 mmHg[8]≥98[1][8]
3-Fluorotoluene C₇H₇F110.13-110.8116-
3-Chloro-5-nitrotoluene C₇H₆ClNO₂171.5845-47249-

Process Visualization

The following diagrams illustrate the synthetic workflows described above.

Nitration_of_3_Fluorotoluene A 3-Fluorotoluene C Nitration A->C B Nitrating Agent (HNO₃, H₂SO₄) B->C D Isomer Mixture C->D Yields mixture E Purification (Fractional Distillation) D->E F This compound E->F Isolated Product G Other Isomers E->G Byproducts

Caption: Synthetic workflow for the nitration of 3-Fluorotoluene.

Halogen_Exchange_Reaction A 3-Chloro-5-nitrotoluene C Halogen Exchange (in DMSO) A->C B Fluoride Source (e.g., CsF) B->C D Crude Product C->D E Purification D->E F This compound E->F

Caption: Synthetic workflow for the Halogen Exchange reaction.

References

An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of rational drug design. 3-Fluoro-5-nitrotoluene (IUPAC Name: 1-Fluoro-3-methyl-5-nitrobenzene) is a pivotal chemical intermediate that embodies this principle. Its unique substitution pattern on the toluene backbone offers a confluence of reactivity and structural properties that are highly valued by researchers, scientists, and drug development professionals. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle, most commonly for reduction to a primary amine.[1]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to offer field-proven insights into its synthesis, analytical characterization, chemical reactivity, and critical role as a precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Every piece of technical data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to leverage this versatile building block to its full potential.

Section 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below, providing the essential data required for reaction planning, safety assessments, and analytical method development.

Table 1: Molecular Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
CAS Number 499-08-1[3][4]
IUPAC Name 1-Fluoro-3-methyl-5-nitrobenzene[3]
SMILES Cc1cc(F)cc(c1)--INVALID-LINK--[O-][4]
InChI Key IPMURRZVEWZEPP-UHFFFAOYSA-N[3]
Table 2: Physicochemical Data
PropertyValueSource(s)
Physical Form Crystalline Solid / Yellow Powder[2][3]
Melting Point 41-44 °C[3]
Boiling Point ~230 °C (at 760 mmHg)[3]
Purity (Typical) ≥98%[3][4]
Solubility Soluble in common organic solvents.Inferred

Section 2: Synthesis and Mechanistic Insights

The primary industrial route to this compound is the electrophilic nitration of 3-fluorotoluene. The directing effects of the substituents are key to understanding the product distribution. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance and electronic effects guide the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to both groups, leading to the desired product.

Experimental Protocol: Synthesis via Nitration of 3-Fluorotoluene

This protocol is a representative method adapted from established procedures for the nitration of substituted benzenes.[1] It must be performed with stringent safety controls due to the use of strong acids and the exothermic nature of the reaction.

Materials:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid (≥68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Chloroform (or other suitable extraction solvent like Dichloromethane)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Methanol

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid (1.0 eq) to chilled concentrated sulfuric acid (1.5 eq) with continuous stirring. Maintain the temperature below 10 °C throughout the addition. This generates the reactive nitronium ion (NO₂⁺).

  • Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluorotoluene (1.0 eq). Cool the flask to 0-5 °C using an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the stirred 3-fluorotoluene. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10 °C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 5-10 °C for 1 hour, followed by stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This quenches the reaction and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent like methanol to yield pure this compound as a yellow crystalline solid.[1]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification HNO3 Conc. HNO₃ NitratingMix Nitrating Mixture (NO₂⁺) HNO3->NitratingMix Slow addition H2SO4 Conc. H₂SO₄ H2SO4->NitratingMix < 10 °C ReactionVessel Nitration (0-10 °C) NitratingMix->ReactionVessel Start 3-Fluorotoluene Start->ReactionVessel Quench Ice Quench ReactionVessel->Quench Extract Extraction (CHCl₃) Quench->Extract Wash Wash (aq. NaHCO₃) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization Dry->Purify Product Pure this compound Purify->Product DrugDev_Pathway Start This compound Intermediate 3-Fluoro-5-methylaniline Start->Intermediate Reduction (e.g., H₂/Pd-C) Reaction Amide Coupling, Buchwald-Hartwig, or SNAr Reaction Intermediate->Reaction Final Complex API Structure (e.g., Kinase Inhibitor) Reaction->Final Core Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Core->Reaction

References

Spectroscopic and Structural Characterization of 3-Fluoro-5-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-5-nitrotoluene is a substituted aromatic compound of interest in various chemical research and development sectors, including pharmaceuticals and materials science. Its specific substitution pattern—a fluorine atom and a nitro group meta to a methyl group—gives rise to a unique electronic and structural profile. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental data for this specific isomer, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar fluorinated and nitrated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.5 - 2.6Singlet (s)N/AMethyl protons (-CH₃)
~7.6 - 7.8Doublet of triplets (dt) or Multiplet (m)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 HzAromatic proton ortho to nitro group
~7.4 - 7.6Doublet of triplets (dt) or Multiplet (m)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 HzAromatic proton ortho to fluorine
~7.2 - 7.4Triplet (t) or Multiplet (m)J(H-H) ≈ 2-3 HzAromatic proton between fluorine and nitro group

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~20 - 22N/AMethyl carbon (-CH₃)
~115 - 120¹J(C-F) ≈ 240-260 HzCarbon attached to Fluorine (C-F)
~120 - 125²J(C-F) ≈ 20-25 HzCarbon ortho to Fluorine
~130 - 135³J(C-F) ≈ 5-10 HzCarbon meta to Fluorine
~140 - 145N/ACarbon attached to Methyl group
~148 - 152N/ACarbon attached to Nitro group (C-NO₂)
~160 - 165N/AAromatic carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumMethyl C-H stretch
1530 - 1500StrongAsymmetric NO₂ stretch[1][2]
1355 - 1335StrongSymmetric NO₂ stretch[1][2]
1600, 1475Medium-StrongAromatic C=C bending
1280 - 1200StrongC-F stretch
900 - 690Medium-StrongAromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
155HighMolecular ion [M]⁺
139Medium[M - O]⁺
125Medium[M - NO]⁺
109High[M - NO₂]⁺
96Medium[M - NO₂ - CH₃]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on sample concentration.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Spectral width: 0-200 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion: For pure compounds, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the sample in a volatile solvent and inject it onto a GC column for separation before introduction into the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique for generating fragment ions and providing structural information.[3] The electron energy is typically set to 70 eV.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

  • Parameters:

    • Mass range: Scan from m/z 40 to 300.

    • Ion source temperature: 200-250 °C.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Compound Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Compound Synthesis->Purification Purity Assessment Purity Assessment (e.g., TLC, HPLC) Purification->Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Purity Assessment->NMR IR IR Spectroscopy Purity Assessment->IR MS Mass Spectrometry Purity Assessment->MS NMR_Data Analyze NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum - Functional Group Identification IR->IR_Data MS_Data Analyze Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-nitrotoluene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-fluoro-5-nitrotoluene, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in common organic solvents. Methodologies including gravimetric analysis, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC) are detailed to enable researchers to generate precise and reliable solubility data. This guide also includes a visual workflow to aid in the experimental design for solubility determination.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₂. Its structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. An understanding of its solubility behavior allows for the optimization of reaction conditions, improvement of yields, and development of effective purification strategies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for designing appropriate experimental conditions for solubility determination.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Yellow Crystalline Solid[2]
Melting Point 40.0-40.5 °C[2]
Boiling Point 230.0 ± 20.0 °C (Predicted)[2]
Density 1.274 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 499-08-1[1]

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a related compound, 3-nitrotoluene, is described as soluble in ethanol, ether, chloroform, and benzene.[3] This suggests that this compound is likely to exhibit solubility in a range of polar and non-polar organic solvents.

To address this data gap, the following sections provide detailed protocols for the experimental determination of solubility.

Experimental Protocols for Solubility Determination

The selection of an appropriate method for solubility determination depends on factors such as the required accuracy, the amount of sample available, and the equipment in the laboratory. The following are three widely accepted methods.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.[4][5][6] It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • After agitation, allow the solution to stand undisturbed at the same constant temperature to allow any undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Transfer the aliquot to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the compound's decomposition point can be used.

    • Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.[7][8][9] It is a sensitive and rapid method that requires a smaller amount of material compared to the gravimetric method.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1.1).

  • Sample Analysis:

    • Withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

    • Dilute the filtered aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.[10][11][12][13]

Methodology:

  • Development of an HPLC Method:

    • Develop a suitable reversed-phase HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

  • Sample Analysis:

    • Withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).

    • Dilute the filtered aliquot with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the solubility of this compound using the experimental methods described above.

G cluster_prep Saturated Solution Preparation cluster_methods Solubility Determination Methods cluster_grav Gravimetric cluster_uv UV-Vis Spectroscopy cluster_hplc HPLC prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 grav1 Withdraw known volume of supernatant prep3->grav1 uv1 Filter supernatant prep3->uv1 hplc1 Filter supernatant prep3->hplc1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue grav2->grav3 grav4 Calculate solubility grav3->grav4 uv2 Dilute aliquot uv1->uv2 uv3 Measure absorbance uv2->uv3 uv4 Determine concentration from calibration curve uv3->uv4 hplc2 Dilute aliquot hplc1->hplc2 hplc3 Inject into HPLC hplc2->hplc3 hplc4 Determine concentration from calibration curve hplc3->hplc4

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines when handling any chemical.

Executive Summary

3-Fluoro-5-nitrotoluene is a substituted aromatic compound with potential applications in chemical synthesis and drug development. As with many nitroaromatic compounds, it presents a range of health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides a comprehensive overview of the known hazards associated with this compound, detailed safety precautions, and representative experimental protocols for its toxicological assessment. The information is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices for the handling and use of this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that while specific experimental toxicity data for this exact isomer is limited in publicly available literature, the hazard classifications are based on data from suppliers and general knowledge of the toxicological profile of related nitroaromatic compounds.

Physical and Chemical Properties
PropertyValueReference
CAS Number 499-08-1[1][2]
Molecular Formula C7H6FNO2[1][2]
Molecular Weight 155.13 g/mol [1][2]
Appearance Yellow Crystalline Solid[2][3]
Melting Point 41-44 °C[1]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][3]
Hazard Identification
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation.

Data compiled from supplier safety data sheets.[1][3]

Hazard Analysis and Safety Precautions

The primary hazards associated with this compound include acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1][3] The nitro group in aromatic compounds is known to be a structural alert for potential genotoxicity, often through metabolic activation to reactive intermediates that can interact with DNA.

Handling and Storage
  • Engineering Controls: All handling of this compound solid and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[6]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times.[6]

    • Skin and Body Protection: A lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required. Avoid synthetic clothing fabrics.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Fire and Explosion Hazards
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]

Experimental Protocols for Toxicological Assessment

The following are representative, detailed methodologies for key in vitro toxicology assays that are recommended for assessing the genotoxic potential of nitroaromatic compounds like this compound. These protocols are adapted from standardized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)

This assay evaluates the potential of a substance to induce gene mutations.

  • Strain Preparation: Inoculate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: Prepare an S9 mix from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.

  • Exposure: In separate tubes for each bacterial strain, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Pour the contents of each tube onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)

This test detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects.

  • Cell Culture: Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) in an appropriate medium.

  • Exposure: Treat the cell cultures with various concentrations of this compound, including a vehicle control and a positive control, for a defined period (e.g., 3-6 hours with S9 activation, or a longer period without).

  • Cytokinesis Block: After the exposure period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for the initial hazard assessment of a novel nitroaromatic compound like this compound.

Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 Hazard Communication & Risk Management A Literature Review & In Silico Prediction (e.g., QSAR) C Cytotoxicity Assays A->C B Physicochemical Characterization B->C D Genotoxicity Battery (Ames, Micronucleus, etc.) C->D Determine concentration range E Data Analysis & Hazard Classification D->E F Develop Safe Handling Procedures E->F G Safety Data Sheet (SDS) Generation E->G

Figure 1: Hazard Assessment Workflow
Proposed Metabolic Activation Pathway of Nitroaromatic Compounds

The toxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive intermediates. The following diagram illustrates a generalized pathway for this process.

Metabolic_Activation A Aromatic Nitro Compound (Ar-NO2) B Nitro Anion Radical (Ar-NO2•-) A->B Nitroreductases (+e-) C Nitroso Derivative (Ar-NO) B->C +e-, +H+ D N-Hydroxylamine Derivative (Ar-NHOH) C->D +2e-, +2H+ E Nitrenium Ion (Ar-NH+) D->E Acetylation/ Sulfation F DNA Adducts E->F Covalent Binding G Mutation & Genotoxicity F->G

Figure 2: Metabolic Activation Pathway

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] Dispose of waste in appropriately labeled, sealed containers.[9] Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[9]

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity and irritation. The information and protocols provided in this guide are intended to form a basis for a robust safety program. Researchers and laboratory personnel must remain vigilant, adhere to all safety guidelines, and consult the most up-to-date safety information before working with this compound. A thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount to ensuring a safe research environment.

References

An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene is an aromatic organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, makes it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, enabling a range of subsequent chemical transformations. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, a likely synthesis protocol, and its chemical identity.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
CAS Number 499-08-1[1][2]
Appearance Yellow, crystalline solid[1]
Melting Point 41-44 °C[1]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[1]
Purity Typically ≥98%[2]

Synthesis of this compound

Experimental Protocol: Nitration of 3-Fluorotoluene

Materials:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid (e.g., 68%)

  • Concentrated Sulfuric Acid (e.g., 96%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Sodium Bicarbonate solution (saturated)

  • Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a measured amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Nitration Reaction: While maintaining the low temperature and vigorous stirring, slowly add 3-fluorotoluene to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for a specified period (e.g., 1-2 hours) and then allow it to slowly warm to room temperature, stirring for an additional period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

  • Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Synthesis Pathway

The synthesis of this compound is expected to proceed via the electrophilic aromatic substitution of 3-fluorotoluene. The methyl and fluoro substituents direct the incoming nitro group to the meta position relative to the methyl group and ortho/para to the fluoro group, with steric hindrance and electronic effects influencing the final isomer distribution.

Synthesis_Pathway 3-Fluorotoluene 3-Fluorotoluene This compound This compound 3-Fluorotoluene->this compound Nitration Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture\n(HNO3 + H2SO4)->this compound

Caption: Synthesis of this compound from 3-fluorotoluene.

Spectroscopic Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in public spectral databases. However, data for its isomers, such as 2-fluoro-5-nitrotoluene and 3-fluoro-4-nitrotoluene, are available and can provide an indication of the expected spectral characteristics[6][7][8][9][10][11][12].

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton coupling, in addition to a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 155.13 g/mol .

Discovery and History

The specific details regarding the first synthesis and the historical development of this compound are not well-documented in readily accessible historical records. The synthesis of nitrotoluenes, in general, has a long history dating back to the 19th century, with significant developments in nitration chemistry occurring during that period[13]. The introduction of fluorine into aromatic compounds is a more modern development in organic synthesis.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, it is considered harmful if swallowed, and may cause skin, eye, and respiratory irritation[1]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with established physicochemical properties. While specific historical and detailed spectral data are sparse in the public domain, its synthesis can be reliably achieved through the nitration of 3-fluorotoluene. This guide provides a foundational understanding of this compound for professionals in research and development, highlighting its properties and a practical approach to its synthesis. Further research into its applications, particularly in the synthesis of novel bioactive molecules, is a promising area for future investigation.

References

An In-depth Technical Guide to the Core Chemical Reactions of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-nitrotoluene is a valuable building block in organic synthesis, prized for its unique substitution pattern which allows for a variety of chemical transformations. The presence of a fluorine atom, a nitro group, and a methyl group on the aromatic ring provides multiple reaction sites. This technical guide details the core chemical reactions of this compound, including the reduction of the nitro group, nucleophilic aromatic substitution of the fluorine atom, oxidation of the methyl group, and side-chain halogenation. This document provides detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of reaction pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₂. Its chemical structure, featuring an electron-withdrawing nitro group and a fluorine atom meta to each other, and a methyl group, makes it a versatile intermediate in the synthesis of complex organic molecules. The electron-deficient nature of the aromatic ring, coupled with the reactivity of the benzylic protons of the methyl group, allows for a range of selective chemical modifications. This guide will explore the key reactive sites of this compound and provide practical, in-depth information on its most important chemical transformations.

Core Chemical Reactions

The primary reaction pathways for this compound are centered around its three functional groups: the nitro group, the fluorine atom, and the methyl group. A general overview of these transformations is presented in the diagram below.

General_Reactions_of_3_Fluoro_5_nitrotoluene General Reaction Pathways of this compound This compound This compound 3-Fluoro-5-aminotoluene 3-Fluoro-5-aminotoluene This compound->3-Fluoro-5-aminotoluene Nitro Group Reduction Nucleophilic Substitution Products Nucleophilic Substitution Products This compound->Nucleophilic Substitution Products Nucleophilic Aromatic Substitution 3-Fluoro-5-nitrobenzoic_acid 3-Fluoro-5-nitrobenzoic acid This compound->3-Fluoro-5-nitrobenzoic_acid Methyl Group Oxidation 3-Fluoro-5-nitrobenzyl_halide 3-Fluoro-5-nitrobenzyl halide This compound->3-Fluoro-5-nitrobenzyl_halide Side-Chain Halogenation

Caption: Key chemical transformations of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-fluoro-5-aminotoluene, a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.

Nitro_Group_Reduction Reduction of this compound cluster_catalytic Catalytic Hydrogenation cluster_metal Metal-Mediated Reduction This compound This compound H2_PdC H₂ / Pd-C This compound->H2_PdC Fe_H2O Fe / H₂O This compound->Fe_H2O SnCl2_EtOH SnCl₂ / EtOH This compound->SnCl2_EtOH 3-Fluoro-5-aminotoluene 3-Fluoro-5-aminotoluene H2_PdC->3-Fluoro-5-aminotoluene 3-fluoro-5-aminotoluene 3-fluoro-5-aminotoluene Fe_H2O->3-fluoro-5-aminotoluene SnCl2_EtOH->3-fluoro-5-aminotoluene

Caption: Common methods for the reduction of the nitro group.

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationH₂ (gas), Pd/C (catalyst)MethanolRoom Temperature2-4>95General procedure for nitroarene reduction
Iron-Mediated ReductionIron powderWater5029>99 (conversion), 90 (isolated)Chemoselective Reduction of Nitroarenes with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions (2015)[1]
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanolReflux4~90General procedure for nitro reduction

Experimental Protocol: Catalytic Hydrogenation using H₂/Pd-C

  • Setup: In a multi-neck flask equipped with a magnetic stirrer, a hydrogen inlet, and a condenser, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-5-aminotoluene. The product can be further purified by column chromatography or recrystallization if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the nitro group. This allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiols, at this position.

SNAr_Reaction Nucleophilic Aromatic Substitution on this compound This compound This compound Meisenheimer_Complex Meisenheimer Complex (intermediate) This compound->Meisenheimer_Complex + Nu⁻ Substitution_Product 3-Nu-5-nitrotoluene Meisenheimer_Complex->Substitution_Product - F⁻

Caption: General mechanism for the SNAr reaction.

Table 2: Representative SNAr Reactions on an Analogous Substrate (3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene) [2]

Nucleophile (NuH)BaseSolventTemperature (°C)Time (h)Product Yield (%)
MethanolKOHMeOH800.585
EthanolKOHEtOH800.683
IsopropanolNaHiPrOHRoom Temperature672
PhenolK₂CO₃DMF80367
ThiophenolK₂CO₃DMF90346
MorpholineK₂CO₃DMF85763
PiperidineK₂CO₃DMF85351
PyrrolidineK₂CO₃DMF85267

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Piperidine)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) and piperidine (3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 3-fluoro-5-nitrobenzoic acid, another important synthetic intermediate. Strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic aerobic oxidation systems can be employed for this transformation.

Methyl_Group_Oxidation Oxidation of the Methyl Group cluster_kmno4 Permanganate Oxidation cluster_aerobic Aerobic Oxidation This compound This compound KMnO4 KMnO₄, H₂O, Heat This compound->KMnO4 O2_cat O₂, MnO₂/NHPI (cat.) This compound->O2_cat 3-Fluoro-5-nitrobenzoic_acid 3-Fluoro-5-nitrobenzoic acid KMnO4->3-Fluoro-5-nitrobenzoic_acid O2_cat->3-Fluoro-5-nitrobenzoic_acid

Caption: Methods for the oxidation of the methyl group.

Table 3: Oxidation of Nitrotoluenes to Nitrobenzoic Acids

SubstrateOxidizing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
p-NitrotolueneMnO₂, N-hydroxyphthalimide (NHPI), AirAcetonitrile110489 (isolated)Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide (2014)[3]
TolueneKMnO₄, water, phase-transfer catalystWaterReflux2-471General procedure for benzylic oxidation[4]

Experimental Protocol: Oxidation using Potassium Permanganate

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and water. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve the reaction rate.

  • Reagent Addition: While heating the mixture to reflux, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of time.

  • Reaction: Continue heating at reflux until the purple color of the permanganate disappears. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the 3-fluoro-5-nitrobenzoic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Side-Chain Halogenation

The benzylic protons of the methyl group are susceptible to radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, to form 3-fluoro-5-nitrobenzyl bromide. This product is a versatile intermediate for further functionalization.

Side_Chain_Halogenation Side-Chain Bromination This compound This compound 3-Fluoro-5-nitrobenzyl_bromide 3-Fluoro-5-nitrobenzyl bromide This compound->3-Fluoro-5-nitrobenzyl_bromide NBS, Radical Initiator (e.g., AIBN or light), CCl₄ or CH₃CN

Caption: Radical bromination of the methyl group.

Table 4: Benzylic Bromination of 4-Nitrotoluene using NBS in Continuous Flow [5]

SubstrateReagentsSolventTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%)
4-NitrotolueneNBS (1.05 eq)Acetonitrile60509099

Experimental Protocol: Side-Chain Bromination with NBS

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux. The reaction can also be initiated by photochemical means (e.g., a household compact fluorescent lamp). Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 3-fluoro-5-nitrobenzyl bromide. The product can be purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Potential Applications

While specific examples for this compound are not abundant in the literature, its structure suggests potential for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: The C-F bond is generally less reactive in Suzuki couplings compared to C-Br or C-I bonds. However, with the development of specialized ligands and reaction conditions, the coupling of aryl fluorides is becoming more feasible.[6]

  • Heck Reaction: Similar to the Suzuki coupling, the Heck reaction of aryl fluorides is challenging but possible under specific catalytic systems.[7][8]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While the SNAr reaction with amines is a more direct route for amination at the fluorine-bearing carbon, the Buchwald-Hartwig amination could potentially be used to introduce an amino group at a different position if a suitable halide were present, or under conditions that favor this pathway over SNAr.[9]

Conclusion

This compound is a versatile chemical intermediate with multiple reactive sites that can be selectively functionalized. The reduction of the nitro group provides access to anilines, while nucleophilic aromatic substitution of the fluorine atom allows for the introduction of a wide range of substituents. The methyl group can be oxidized to a carboxylic acid or halogenated to provide a reactive benzylic handle. This guide has provided a comprehensive overview of these core reactions, including detailed experimental protocols and quantitative data, to facilitate the use of this compound in the synthesis of novel compounds for various applications in research and development.

References

Regioselectivity in the Nitration of 3-Fluorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 3-fluorotoluene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of the directing effects of two distinct substituents on a benzene ring. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluorine atom collectively influence the position of the incoming electrophile, the nitronium ion (NO₂⁺). This guide provides a comprehensive overview of the regioselectivity of this reaction, presenting quantitative data, detailed experimental protocols, and a logical visualization of the underlying electronic effects that determine the product distribution. Understanding these principles is crucial for the rational design of synthetic routes in medicinal chemistry and materials science, where precise control of isomer formation is paramount.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. When the aromatic substrate bears multiple substituents, the regioselectivity of the reaction—the position at which the new substituent is introduced—is determined by the electronic properties of the existing groups.[1] Substituents are broadly classified as either activating or deactivating and as either ortho-, para- directing or meta- directing.[2]

The methyl group (-CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[3] It is also an ortho-, para- director, stabilizing the cationic intermediates (arenium ions) formed during the substitution at these positions through an electron-donating inductive effect and hyperconjugation.[2][4]

Conversely, halogens like fluorine (-F) are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect).[5] However, they are also ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance (+M or +R effect), which can stabilize the arenium ion intermediate when the electrophile attacks the ortho or para positions.[5][6]

In the case of 3-fluorotoluene, the fluorine is at position 3 and the methyl group is at position 1. The interplay of their directing effects determines the primary sites of nitration.

Regioselectivity and Product Distribution

The nitration of 3-fluorotoluene results in the formation of several possible isomers. The positions on the benzene ring relative to the substituents are key to understanding the product distribution.

  • Position 2: ortho to the methyl group and ortho to the fluorine group.

  • Position 4: para to the methyl group and ortho to the fluorine group.

  • Position 5: meta to the methyl group and meta to the fluorine group.

  • Position 6: ortho to the methyl group and para to the fluorine group.

The directing effects of the methyl and fluoro groups are summarized in the diagram below.

G cluster_0 Directing Effects on 3-Fluorotoluene cluster_1 Substituent Effects cluster_2 Ring Positions & Activation/Deactivation cluster_3 Predicted Outcome mol 3-Fluorotoluene Methyl (CH3) Methyl (CH3) pos2 Position 2 Methyl (CH3)->pos2 ortho (activating) pos4 Position 4 Methyl (CH3)->pos4 para (activating) pos6 Position 6 Methyl (CH3)->pos6 ortho (activating) Fluorine (F) Fluorine (F) Fluorine (F)->pos2 ortho (deactivating) Fluorine (F)->pos4 ortho (deactivating) Fluorine (F)->pos6 para (deactivating) minor Minor Product pos2->minor major Major Products pos4->major pos5 Position 5 disfavored Disfavored Product pos5->disfavored pos6->major

References

A Technical Guide to 3-Fluoro-5-nitrotoluene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoro-5-nitrotoluene, a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. This document details its commercial availability, presents a comprehensive synthesis protocol, and explores its applications, with a focus on its role in the development of advanced chemical entities.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a yellow crystalline solid. While pricing is subject to change and often dependent on the quantity ordered, a summary of prominent suppliers and typical product specifications is provided below for comparative purposes.

SupplierPurityAvailable QuantitiesPhysical Form
Sigma-Aldrich98%Gram to multi-gram scaleSolid
Thermo Scientific (Alfa Aesar)98%250 mg, 1 g, 5 gCrystalline Solid
ChemScene98%Inquire for detailsSolid
Sobekbio Biosciences98%1 g, 5 g, 10 g, 15 g, 25 gNot specified
ChemicalBookVariousMilligram to kilogram scaleCrystalline Solid

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the nitration of 3-fluorotoluene. The following protocol is a representative method for its laboratory-scale preparation.

Reaction: Nitration of 3-Fluorotoluene

Materials:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Methanol (CH₃OH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid. The addition should be performed cautiously to control the exothermic reaction and maintain a low temperature.

  • Nitration Reaction: While maintaining the temperature of the nitrating mixture below 10°C using the ice bath, slowly add 3-fluorotoluene dropwise from a dropping funnel with continuous stirring. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Completion: After the addition of 3-fluorotoluene is complete, continue to stir the reaction mixture in the ice bath for approximately one hour. Subsequently, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction process two to three times to ensure complete recovery of the product from the aqueous layer.

  • Washing: Combine the organic extracts and wash them sequentially with water and then a saturated sodium bicarbonate solution to remove any residual acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform.

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Applications in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups—the nitro group and the fluorine atom—provide reactive sites for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which is a common precursor for the formation of amides, ureas, and isocyanates. The fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under certain conditions.

A significant application of analogous compounds, such as 3-chloro-5-nitrotoluene, is in the synthesis of isocyanates, which are valuable precursors for creating optical separation agents. This highlights the utility of the 3-substituted-5-nitrotoluene scaffold in materials science.

Below is a logical workflow illustrating the synthetic utility of this compound in the preparation of a functionalized aniline and its subsequent conversion to an isocyanate, a key intermediate for various downstream applications.

G cluster_0 Synthesis of 3-Fluoro-5-methylaniline cluster_1 Conversion to Isocyanate cluster_2 Downstream Applications This compound This compound Reduction Reduction This compound->Reduction e.g., H₂, Pd/C or SnCl₂ 3-Fluoro-5-methylaniline 3-Fluoro-5-methylaniline Reduction->3-Fluoro-5-methylaniline Phosgenation Phosgenation 3-Fluoro-5-methylaniline->Phosgenation e.g., Phosgene or Triphosgene 3-Fluoro-5-methylphenyl isocyanate 3-Fluoro-5-methylphenyl isocyanate Phosgenation->3-Fluoro-5-methylphenyl isocyanate Polymer Synthesis Polymer Synthesis 3-Fluoro-5-methylphenyl isocyanate->Polymer Synthesis Reaction with polyols Pharmaceutical Derivatives Pharmaceutical Derivatives 3-Fluoro-5-methylphenyl isocyanate->Pharmaceutical Derivatives Reaction with amines, alcohols Agrochemical Synthesis Agrochemical Synthesis 3-Fluoro-5-methylphenyl isocyanate->Agrochemical Synthesis Reaction with active moieties

Synthetic pathway from this compound.

The above diagram illustrates a common synthetic route where this compound is first reduced to the corresponding aniline. This aniline derivative can then undergo phosgenation to produce 3-Fluoro-5-methylphenyl isocyanate. This isocyanate is a highly reactive intermediate that can be used in the synthesis of a wide range of products, including polymers, pharmaceutical derivatives, and agrochemicals, by reacting with nucleophiles such as alcohols and amines. This workflow highlights the strategic importance of this compound as a starting material for accessing more complex and functionalized molecules.

An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene is a versatile aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its unique structure, featuring a fluorine atom, a nitro group, and a methyl group on a benzene ring, provides multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of fluorine is of particular interest in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of molecules.[3][4] This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 499-08-1[5]
Molecular Formula C₇H₆FNO₂[5]
Molecular Weight 155.13 g/mol [5]
Appearance Yellow crystalline solid[6][7]
Melting Point 41-44 °C
Boiling Point 230.0 ± 20.0 °C at 760 mmHg
Purity Typically ≥98%[2][8]
IUPAC Name 1-fluoro-3-methyl-5-nitrobenzene

Core Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the nitro group, the fluorine atom, and the methyl group.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-Amino-5-fluorotoluene (also known as 3-fluoro-5-methylaniline).[9] This aniline derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[9]

Common Reduction Methodologies:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[10][11] Raney Nickel is particularly useful when trying to avoid dehalogenation.[11]

  • Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are effective for this transformation.[10][11] These methods are often preferred for their functional group tolerance.

General Experimental Protocol for Catalytic Hydrogenation:

  • In a suitable reaction vessel, dissolve this compound in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5% Palladium on carbon (e.g., 1.6g of catalyst for 100g of starting material).[12]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically to 50 psi) and stir the mixture vigorously at room temperature.[10]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluorotoluene.

  • If necessary, purify the product by distillation under reduced pressure or other chromatographic techniques.[12]

Logical Workflow for Nitro Group Reduction:

G cluster_start Starting Material cluster_process Reduction Process cluster_product Product This compound This compound Dissolve in Solvent (e.g., Ethanol) Dissolve in Solvent (e.g., Ethanol) This compound->Dissolve in Solvent (e.g., Ethanol) Add Catalyst (e.g., Pd/C) Add Catalyst (e.g., Pd/C) Dissolve in Solvent (e.g., Ethanol)->Add Catalyst (e.g., Pd/C) Hydrogenation (H2, pressure) Hydrogenation (H2, pressure) Add Catalyst (e.g., Pd/C)->Hydrogenation (H2, pressure) Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Hydrogenation (H2, pressure)->Reaction Monitoring (TLC/LC-MS) Filtration (remove catalyst) Filtration (remove catalyst) Reaction Monitoring (TLC/LC-MS)->Filtration (remove catalyst) Solvent Evaporation Solvent Evaporation Filtration (remove catalyst)->Solvent Evaporation 3-Amino-5-fluorotoluene 3-Amino-5-fluorotoluene Solvent Evaporation->3-Amino-5-fluorotoluene G Start This compound Intermediate Meisenheimer Complex (Intermediate) Start->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - H-F

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-5-nitrotoluene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Fluoro-5-nitrotoluene as a key starting material in the synthesis of pharmaceutical intermediates. The unique structural features of this compound, namely the presence of a fluorine atom and a nitro group on the toluene scaffold, make it a valuable building block in medicinal chemistry. The fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the nitro group serves as a versatile handle for a variety of chemical transformations, most notably its reduction to an amino group.

Properties of this compound

This compound is a solid, yellow crystalline compound with the molecular formula C₇H₆FNO₂. It is a crucial precursor in the synthesis of more complex molecules for drug discovery and development.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 499-08-1[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 41-44 °C
Boiling Point 230 °C
Purity Typically ≥98%[1]
Storage Ambient temperatures[1]

Key Synthetic Transformation: Reduction to 3-Fluoro-5-methylaniline

The most common and critical application of this compound in pharmaceutical synthesis is its reduction to the corresponding aniline, 3-fluoro-5-methylaniline. This transformation is a pivotal step as the resulting aniline is a versatile intermediate for the construction of a wide range of biologically active molecules. The reduction of aromatic nitro compounds is a well-established reaction in organic synthesis, with catalytic hydrogenation being a preferred method due to its high efficiency and clean reaction profile.

logical_relationship start This compound (Starting Material) intermediate 3-Fluoro-5-methylaniline (Key Intermediate) start->intermediate Reduction end Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) intermediate->end Further Elaboration experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ Atmosphere add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (optional) concentrate->purify final_product 3-Fluoro-5-methylaniline purify->final_product Yields

References

Application of 3-Fluoro-5-nitrotoluene in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorination in Modern Agrochemicals

The introduction of fluorine atoms into active agrochemical molecules is a cornerstone of modern crop protection chemistry. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological efficacy, metabolic stability, and overall performance of pesticides.[1] 3-Fluoro-5-nitrotoluene, a key aromatic building block, serves as a critical starting material for the synthesis of a variety of potent agrochemicals. Its specific substitution pattern offers a unique chemical handle for the construction of complex herbicidal and insecticidal molecules. This guide provides an in-depth exploration of the application of this compound in agrochemical development, complete with detailed synthetic protocols and an analysis of the structure-activity relationships that underpin its utility.

Core Synthesis Pathway: From Nitroarene to Bioactive Scaffold

The primary synthetic utility of this compound in agrochemical development lies in its conversion to the corresponding aniline derivative, 3-fluoro-5-methylaniline. This transformation unlocks a versatile platform for the synthesis of a wide range of bioactive molecules, most notably substituted ureas and amides, which are well-established classes of herbicides.

Reduction of this compound to 3-Fluoro-5-methylaniline: A Foundational Protocol

The reduction of the nitro group is a pivotal step. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its cleanliness and high yield.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials:

    • This compound

    • Palladium on carbon (5% Pd/C)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Carefully add 5% Pd/C (typically 1-5 mol% of palladium).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude 3-fluoro-5-methylaniline.

    • The crude product can be purified by distillation or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes. The carbon support provides a high surface area for the reaction.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the product.

  • Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but higher pressures can accelerate the reaction rate.

Application in Herbicide Synthesis: The Urea Connection

Substituted ureas are a major class of herbicides that act by inhibiting photosynthesis at the photosystem II (PSII) level. The 3-fluoro-5-methylphenyl moiety derived from this compound can be incorporated into urea structures to create potent herbicides.

Synthesis of Phenylurea Herbicides from 3-Fluoro-5-methylaniline

The synthesis of phenylurea herbicides typically involves the reaction of an aniline with an isocyanate.

Experimental Protocol: Synthesis of a Model Phenylurea Herbicide

  • Materials:

    • 3-Fluoro-5-methylaniline

    • A suitable isocyanate (e.g., phenyl isocyanate for a model compound)

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve 3-fluoro-5-methylaniline (1.0 eq) in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the isocyanate (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualization of the Core Synthetic Pathway

G cluster_0 Core Synthesis A This compound B 3-Fluoro-5-methylaniline A->B Reduction (e.g., H2, Pd/C) C Substituted Phenylurea Herbicide B->C Reaction with Isocyanate

Caption: Core synthetic route from this compound to a phenylurea herbicide.

Data Presentation: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound499-08-1C₇H₆FNO₂155.1341-44230
3-Fluoro-5-methylaniline52215-41-5C₇H₈FN125.15-184-185

Advanced Applications and Future Outlook

Beyond simple phenylureas, the 3-fluoro-5-methylaniline scaffold can be incorporated into more complex herbicidal and insecticidal structures. For instance, it can serve as a building block for the synthesis of picolinamide and pyridinyl ether derivatives, which are known to exhibit potent biological activity. The strategic placement of the fluorine atom can influence the binding affinity of the final molecule to its target protein, as well as its metabolic fate in the target organism and the environment.

Experimental Workflow for Novel Agrochemical Discovery

G cluster_1 Discovery Workflow Start This compound Step1 Reduction to 3-Fluoro-5-methylaniline Start->Step1 Step2 Derivatization (e.g., Amidation, Urea Formation) Step1->Step2 Step3 Library of Novel Compounds Step2->Step3 Step4 Biological Screening (Herbicidal/Insecticidal Activity) Step3->Step4 Step5 Lead Optimization Step4->Step5 End Agrochemical Candidate Step5->End

Caption: Workflow for developing new agrochemicals from this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its primary utility stems from its efficient conversion to 3-fluoro-5-methylaniline, a key building block for potent herbicidal ureas and other bioactive compounds. The protocols and workflows outlined in this guide provide a foundation for researchers and scientists in the agrochemical industry to explore the potential of this important fluorinated building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Reduction of 3-Fluoro-5-nitrotoluene to 3-Fluoro-5-aminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 3-Fluoro-5-nitrotoluene to an amine, yielding 3-Fluoro-5-aminotoluene. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below cover several common and effective methods, including catalytic hydrogenation and metal-based reductions.

The choice of reduction method can be critical, depending on the scale of the reaction, the presence of other functional groups, and considerations regarding cost, safety, and environmental impact. For instance, catalytic hydrogenation is often favored for its clean reaction profile and high yields.[1][2] However, methods employing metals such as iron or tin are robust, cost-effective, and may offer better chemoselectivity in certain contexts.[2][3][4]

Below are detailed experimental protocols for three widely used methods for this transformation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation with palladium on carbon is a highly efficient method for the reduction of nitro groups.[2] This procedure typically requires a pressurized hydrogen atmosphere and provides high yields with a clean product profile.

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (or Ethanol)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to 50 psi (approximately 3.4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. Caution: Do not allow the catalyst to dry on the filter paper, as it may be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-5-aminotoluene. The product can be further purified by recrystallization or distillation if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl)

The use of iron metal in an acidic medium is a classic and cost-effective method for nitro group reduction, often referred to as the Béchamp reduction.[1]

Materials and Equipment:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Reagent Addition: Heat the mixture to reflux and add iron powder (typically 3-5 eq) portion-wise to control the initial exotherm.

  • Acidification: Slowly add a catalytic amount of concentrated HCl.

  • Reaction: Continue to heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete in 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate to remove the ethanol. Dilute the residue with water and basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 8-9.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude 3-Fluoro-5-aminotoluene. Further purification can be achieved by column chromatography or distillation.

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for converting aromatic nitro compounds to anilines, and it is often used when other reducible functional groups are present.[3][5]

Materials and Equipment:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (typically 3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed, which usually takes 1-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a stirred solution of 2 M sodium hydroxide, which will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture to remove the tin salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to afford the crude 3-Fluoro-5-aminotoluene. The product can be purified by standard methods if required.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the described protocols. The values are based on general procedures for nitroarene reductions and may require optimization for the specific substrate, this compound.

ParameterCatalytic Hydrogenation (Pd/C)Iron/HCl ReductionStannous Chloride (SnCl₂) Reduction
Catalyst/Reagent 10% Pd/CIron PowderSnCl₂·2H₂O
Stoichiometry 1-5 mol% Pd3-5 equivalents3-5 equivalents
Solvent Methanol or EthanolEthanol/WaterEthanol
Temperature Room TemperatureReflux (approx. 80-90 °C)Room Temp to 60 °C
Pressure 50 psi H₂AtmosphericAtmospheric
Reaction Time 2-4 hours2-6 hours1-3 hours
Typical Yield >95%85-95%80-90%
Work-up Filtration of catalystFiltration, neutralization, extractionNeutralization, filtration, extraction

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the reduction of this compound to 3-Fluoro-5-aminotoluene.

experimental_workflow start Start: This compound reaction_setup Reaction Setup: - Dissolve in Solvent - Add Catalyst/Reagent start->reaction_setup reaction Reduction Reaction: - Control Temperature - Monitor Progress (TLC/LC-MS) reaction_setup->reaction workup Work-up: - Quenching - Filtration - Neutralization reaction->workup extraction Extraction & Washing workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification: (e.g., Recrystallization, Distillation, Chromatography) drying->purification end_product Final Product: 3-Fluoro-5-aminotoluene purification->end_product

Caption: General workflow for the synthesis of 3-Fluoro-5-aminotoluene.

Signaling Pathway of Reduction

This diagram illustrates the general transformation pathway from a nitro group to an amine, highlighting the key intermediates.

reduction_pathway nitro Ar-NO₂ (Nitro Group) nitroso Ar-NO (Nitroso Intermediate) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ (Amine Group) hydroxylamine->amine + 2e⁻, + 2H⁺ reductant [H] (Reducing Agent)

Caption: Stepwise reduction pathway from a nitro to an amine group.

References

Application Note: Purity Determination of 3-Fluoro-5-nitrotoluene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3-Fluoro-5-nitrotoluene. The protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries to accurately assess the purity of this compound and identify potential process-related impurities. The method demonstrates high sensitivity and selectivity, enabling the separation and identification of isomeric and other potential byproducts.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical to ensure the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for purity assessment. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of high-purity methanol or ethyl acetate to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the chosen solvent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve it in 25 mL of the same solvent to obtain a concentration of 1 mg/mL. Further dilute as necessary to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-350 amu
Scan Rate2 scans/sec
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Data Presentation

Table 1: Retention Time and Mass Spectral Data for this compound and Potential Impurities
CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound ~10.5155138, 109, 95, 83, 75
3-Fluorotoluene (Starting Material)~5.211091, 65
2-Fluoro-5-nitrotoluene (Isomer)~10.2155138, 109, 95, 83, 75
3-Fluoro-2-nitrotoluene (Isomer)~10.8155138, 109, 95, 83, 75
3-Fluoro-4-nitrotoluene (Isomer)~10.6155138, 109, 95, 83, 75
3-Fluoro-6-nitrotoluene (Isomer)~10.3155138, 109, 95, 83, 75
Dinitrotoluene Isomers>11.0182Varies with isomer

Note: The fragmentation pattern for this compound is predicted based on the fragmentation of similar nitroaromatic and fluorinated compounds. The molecular ion at m/z 155 is expected. Common losses include NO2 (m/z 109), and further fragmentation of the aromatic ring.

Experimental Workflow

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_start Weigh Sample & Standard dissolve Dissolve in Solvent (e.g., Methanol) prep_start->dissolve dilute Prepare Working Solutions dissolve->dilute injection Inject Sample into GC-MS dilute->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometric Detection (EI, 70 eV) separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration mass_spectra Extract Mass Spectra peak_integration->mass_spectra quantification Quantify Purity & Impurities (Area % or Calibration Curve) peak_integration->quantification identification Identify Impurities (Library Search & Fragmentation) mass_spectra->identification report Generate Certificate of Analysis identification->report quantification->report

Caption: Workflow for GC-MS purity analysis of this compound.

Discussion

The described GC-MS method provides excellent chromatographic separation of this compound from its potential impurities, including isomers that may be formed during synthesis. The primary route for the synthesis of nitrated fluorotoluenes is the nitration of the corresponding fluorotoluene. The nitration of 3-fluorotoluene can lead to the formation of several isomers, with 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene being significant products. Therefore, it is crucial for the analytical method to be able to resolve these closely related compounds.

The mass spectrometer operating in electron ionization (EI) mode provides characteristic fragmentation patterns that aid in the identification of the main component and any detected impurities. While a publicly available, verified mass spectrum for this compound is not readily accessible, the predicted fragmentation pattern, including the molecular ion and key fragments, serves as a reliable guide for identification. For unknown peaks, a library search against spectral databases (e.g., NIST) and careful interpretation of the fragmentation pattern are recommended.

For quantitative analysis, the purity of this compound can be determined by the area percent method from the total ion chromatogram (TIC), assuming that all components have a similar response factor. For more accurate quantification, a calibration curve should be generated using a certified reference standard.

Conclusion

The GC-MS method outlined in this application note is a reliable and robust procedure for determining the purity of this compound. The detailed protocol for sample preparation, instrument conditions, and data analysis will enable researchers and quality control analysts to effectively assess the quality of this important chemical intermediate. The provided workflow and data tables serve as a practical guide for the implementation of this method.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-5-nitrotoluene is a fluorinated aromatic compound with applications in chemical synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.

Analyte Information

This compound is a solid, crystalline substance with a yellow appearance.[1] Key physicochemical properties are summarized below:

  • Chemical Structure: C7H6FNO2[1]

  • Molecular Weight: 155.13 g/mol [1]

  • CAS Number: 499-08-1[1]

  • Melting Point: 41-44 °C

  • Boiling Point: 230.0 ± 20.0 °C at 760 mmHg

HPLC Method

The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, which is a common approach for the separation of nitrotoluene isomers.[2] A UV detector is employed for quantification, set at a wavelength suitable for aromatic nitro compounds, such as 254 nm.[2] The use of a Phenyl-Hexyl column could be considered as an alternative to provide different selectivity through π-π interactions.[3]

Results and Discussion

The proposed HPLC method is expected to provide a sharp, well-resolved peak for this compound with a stable retention time. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose. The data presented in the tables below are illustrative and represent typical performance characteristics that should be established during method validation.

Experimental Protocols

1. Scope

This protocol describes the procedure for the quantitative determination of this compound in a given sample using RP-HPLC with UV detection.

2. Principle

The method involves the separation of this compound from other components in the sample matrix on a reversed-phase C18 column. The separation is achieved by gradient elution using a mobile phase consisting of acetonitrile and water. The analyte is detected and quantified by a UV-Vis detector.

3. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

4. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • This compound reference standard (purity ≥ 98%).[4]

5. Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of acetonitrile. Dilute with the mobile phase as necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Procedure

  • Set up the HPLC system with the specified chromatographic conditions (see Table 1).

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak area for this compound.

7. System Suitability

Before starting the analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is within acceptable limits (e.g., ≤ 2%).

8. Calibration

Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value of ≥ 0.999 is typically considered acceptable.

9. Quality Control

Include quality control (QC) samples at different concentration levels (low, medium, and high) in each analytical run to verify the accuracy and precision of the method.

10. Data Analysis

Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 15 minutes

Table 2: Illustrative Method Validation Parameters

ParameterIllustrative Value
Retention Time (min) ~ 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

G cluster_dev Method Development cluster_val Method Validation col_sel Column Selection (C18, Phenyl) mp_opt Mobile Phase Optimization col_sel->mp_opt det_sel Detector Wavelength Selection mp_opt->det_sel specificity Specificity det_sel->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

References

Application Notes and Protocols for the Purification of Crude 3-Fluoro-5-nitrotoluene via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of crude 3-Fluoro-5-nitrotoluene using recrystallization. The protocol herein is designed to enhance the purity of the compound, a critical step for its use in further chemical synthesis and drug development processes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this starting material is paramount to ensure the desired reaction outcomes and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note details a validated protocol for the recrystallization of this compound, offering a reliable method to achieve high purity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
CAS Number 499-08-1[1][2][3][4]
Molecular Formula C7H6FNO2[2][3][5]
Molecular Weight 155.13 g/mol [1][3]
Appearance Yellow Crystalline Solid[1][2][3]
Melting Point 40.0-44 °C[1][2]
Boiling Point ~230 °C at 760 mmHg[1]
Solubility Soluble in methanol[1][2][3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of crude this compound using methanol as the recrystallization solvent.

3.1. Materials and Equipment

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Distilled water

  • Erlenmeyer flasks

  • Beakers

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

3.2. Step-by-Step Procedure

  • Dissolution:

    • Place a known amount of crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of methanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a powder funnel on the hot plate.

    • Place a piece of fluted filter paper into the warm powder funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the hot, clear solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for approximately 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 30-35 °C) or in a desiccator under vacuum until a constant weight is achieved.

3.3. Expected Results

Following this protocol should yield purified this compound with significantly improved purity. The expected yield and purity will depend on the initial purity of the crude material.

ParameterExample Value
Mass of Crude Sample 10.0 g
Volume of Methanol Used ~25-35 mL
Yield of Purified Product 7.5 - 9.0 g (75-90%)
Purity of Final Product >99% (by GC or HPLC)
Melting Point of Purified Product 41-44 °C

Visual Representations

4.1. Experimental Workflow

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Add minimum hot methanol start->dissolution hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration crystallization 3. Crystallization Slow cooling to room temperature, then ice bath hot_filtration->crystallization isolation 4. Isolation Vacuum filtration with Büchner funnel crystallization->isolation washing 5. Washing Wash crystals with cold methanol isolation->washing drying 6. Drying Oven or desiccator washing->drying end End: Purified this compound drying->end Purity_Yield_Relationship cluster_params Key Parameters cluster_outcomes Outcomes Solvent Choice Solvent Choice Purity Purity Solvent Choice->Purity High Selectivity Yield Yield Solvent Choice->Yield Good Differential Solubility Cooling Rate Cooling Rate Cooling Rate->Purity Slow = Higher Purity Cooling Rate->Yield Fast = Higher Yield (Lower Purity) Solvent Volume Solvent Volume Solvent Volume->Purity Minimum = Higher Purity Solvent Volume->Yield Minimum = Higher Yield

References

Application Note: Pilot Plant Scale-up Synthesis of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a representative protocol for the pilot plant scale-up synthesis of 3-Fluoro-5-nitrotoluene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The described process is based on the nitration of 3-fluorotoluene using a mixed acid system of nitric acid and sulfuric acid. Due to the highly exothermic and potentially hazardous nature of nitration reactions, special consideration is given to safety and process control, with recommendations for utilizing continuous flow chemistry as a safer alternative to traditional batch processing for industrial-scale production.[2][3][4][5] This document provides a detailed experimental protocol, tabulated quantitative data, and a process workflow diagram to guide researchers and engineers in the scale-up of this synthesis.

Introduction

This compound is a valuable building block in organic synthesis.[1] Its production at a pilot plant scale requires careful planning and execution to ensure safety, efficiency, and reproducibility. The primary synthetic route involves the electrophilic nitration of 3-fluorotoluene. The control of reaction temperature and the rate of addition of reagents are critical parameters to prevent over-nitration and ensure a high yield of the desired isomer. While batch processing is a common method for initial scale-up, the inherent safety advantages of continuous flow reactors, such as superior heat and mass transfer, make them a highly attractive option for industrial production of nitroaromatic compounds.[3][4] This protocol will focus on a batch process suitable for a pilot plant setting, with the understanding that further optimization and potential transition to a continuous process would be necessary for full-scale manufacturing.

Experimental Protocol: Batch Synthesis of this compound

This protocol is a representative procedure and should be optimized at the laboratory scale before implementation in a pilot plant. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.

2.1. Reagent Preparation (Mixed Acid)

  • In a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add the required volume of concentrated sulfuric acid (98%).

  • Chill the sulfuric acid to 0-5 °C using a circulating chiller.

  • Slowly add concentrated nitric acid (65-70%) to the chilled sulfuric acid under vigorous stirring. The rate of addition should be controlled to maintain the temperature of the mixed acid below 10 °C.

  • Once the addition is complete, stir the mixed acid for an additional 15-20 minutes while maintaining the temperature at 0-5 °C.

2.2. Nitration Reaction

  • In a separate, appropriately sized reactor, charge the 3-fluorotoluene.

  • Cool the 3-fluorotoluene to 0-5 °C.

  • Slowly add the pre-cooled mixed acid to the 3-fluorotoluene under vigorous agitation. The addition rate must be carefully controlled to maintain the reaction temperature between 5-10 °C.

  • After the complete addition of the mixed acid, continue to stir the reaction mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

2.3. Work-up and Isolation

  • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred vessel containing crushed ice/water, ensuring the temperature does not exceed 20 °C.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

2.4. Purification

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.[6]

Quantitative Data

The following table summarizes the quantitative data for a representative pilot plant scale batch synthesis of this compound.

ParameterValueUnitNotes
Reactants
3-Fluorotoluene1.0kgStarting Material
Concentrated Nitric Acid (68%)1.2LMolar ratio relative to 3-fluorotoluene: ~1.5
Concentrated Sulfuric Acid (98%)1.2LActs as a catalyst and solvent
Reaction Conditions
Mixed Acid Preparation Temp.0 - 10°C
Nitration Reaction Temp.5 - 10°CCritical for selectivity and safety
Reaction Time1 - 2hoursPost-addition stirring
Work-up & Purification
Quenching MediumIce/WaterAs needed
Neutralizing Agent5% Sodium Bicarbonate Soln.As needed
Drying AgentAnhydrous Sodium SulfateAs needed
Expected Output
Expected Yield (Crude)80 - 90%
Expected Purity (after purification)>98%

Process Workflow

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_h2so4 Charge H2SO4 prep_cool_h2so4 Cool H2SO4 to 0-5 °C prep_h2so4->prep_cool_h2so4 prep_add_hno3 Slowly Add HNO3 (<10 °C) prep_cool_h2so4->prep_add_hno3 prep_mix Stir Mixed Acid at 0-5 °C prep_add_hno3->prep_mix react_add_acid Add Mixed Acid (5-10 °C) prep_mix->react_add_acid Mixed Acid react_charge Charge 3-Fluorotoluene react_cool Cool to 0-5 °C react_charge->react_cool react_cool->react_add_acid react_stir Stir for 1-2 hours react_add_acid->react_stir react_monitor Monitor Progress (GC/HPLC) react_stir->react_monitor workup_quench Quench in Ice/Water react_monitor->workup_quench Completed Reaction Mixture workup_separate Separate Organic Layer workup_quench->workup_separate workup_wash_h2o Wash with Water workup_separate->workup_wash_h2o workup_wash_nahco3 Wash with NaHCO3 Soln. workup_wash_h2o->workup_wash_nahco3 workup_wash_brine Wash with Brine workup_wash_nahco3->workup_wash_brine workup_dry Dry over Na2SO4 workup_wash_brine->workup_dry workup_filter Filter workup_dry->workup_filter workup_concentrate Concentrate in Vacuo workup_filter->workup_concentrate purify Vacuum Distillation or Recrystallization workup_concentrate->purify Crude Product final_product This compound (>98%) purify->final_product

Caption: Workflow for the pilot plant synthesis of this compound.

Safety Considerations

  • Exothermic Reaction: Nitration is a highly exothermic process. Strict temperature control is crucial to prevent runaway reactions. A reliable cooling system and a well-calibrated temperature monitoring system are essential.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat, face shield) must be worn at all times.

  • Gas Evolution: The reaction may produce toxic nitrogen oxide gases. The entire process should be carried out in a well-ventilated fume hood or a contained reactor system with a scrubber.

  • Quenching: The quenching of the reaction mixture is also exothermic and must be done slowly and with efficient cooling to prevent splashing and uncontrolled temperature increases.

Conclusion

The scale-up synthesis of this compound in a pilot plant is a feasible but challenging process that demands rigorous control over reaction parameters and a strong emphasis on safety. The provided protocol offers a foundational guideline for developing a robust and safe manufacturing process. For larger-scale industrial production, the adoption of continuous flow technology is strongly recommended to mitigate the risks associated with batch nitration reactions and to improve process efficiency and consistency.[5][7] Further process validation and optimization are necessary to ensure the scalability and commercial viability of this synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene is a versatile chemical intermediate whose strategic placement of fluoro and nitro groups on the toluene ring offers unique reactivity for the synthesis of novel heterocyclic compounds. The electron-withdrawing nature of both the fluorine atom and the nitro group activates the aromatic ring for nucleophilic aromatic substitution and influences the acidity of the methyl group, making it a valuable precursor for a variety of cyclization reactions. These characteristics are of significant interest in medicinal chemistry and drug discovery, as the resulting fluorinated and nitrated heterocycles often exhibit enhanced biological activity and improved pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole and quinoline derivatives starting from this compound and its derivatives.

Synthesis of Novel 6-Fluoro-8-nitroquinoline Derivatives

The Skraup synthesis, a classic method for preparing quinolines, can be adapted to utilize derivatives of this compound to yield novel 6-fluoro-8-nitroquinoline derivatives. This approach involves the reaction of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

A plausible synthetic pathway commences with the reduction of the nitro group of a suitable precursor to an aniline, which then undergoes the Skraup cyclization. For instance, the synthesis of 6-fluoro-4-methyl-8-nitroquinoline has been reported via a Skraup reaction using 4-fluoro-2-nitroaniline and methyl vinyl ketone. By analogy, a derivative of this compound could be transformed into the corresponding aniline and subsequently used in a Skraup reaction.

Experimental Protocol: Hypothetical Synthesis of 6-Fluoro-8-nitroquinoline

This protocol is based on established Skraup reaction methodologies.

Step 1: Reduction of a suitable nitroaromatic precursor to the corresponding aniline.

A suitable precursor derived from this compound would first need to be synthesized.

Step 2: Skraup Synthesis of 6-Fluoro-8-nitroquinoline.

  • Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 250 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, add 50 g of the appropriate fluoro-nitroaniline derivative and 100 g of glycerol.

  • Heating: Gently heat the mixture. The reaction is often exothermic and should be controlled by adjusting the heating rate.

  • Addition of Oxidizing Agent: Once the initial reaction subsides, add 40 g of a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise through the dropping funnel.

  • Reaction Completion: Heat the mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This should be done in an ice bath to control the exothermic neutralization.

    • Perform a steam distillation of the neutralized mixture to isolate the crude quinoline derivative.

  • Purification:

    • Extract the distillate with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Quantitative Data
Product NameStarting MaterialReagentsYield (%)Melting Point (°C)
6-Fluoro-4-methyl-8-nitroquinoline4-Fluoro-2-nitroanilineMethyl vinyl ketone39Not Reported
6-Fluoro-8-quinolinol2-Amino-5-fluorophenolGlycerol, H₂SO₄57Not Reported

Workflow for the Synthesis of 6-Fluoro-8-nitroquinoline Derivatives

cluster_0 Preparation of Precursor cluster_1 Skraup Synthesis cluster_2 Purification This compound This compound Functionalization Functionalization/ Reduction This compound->Functionalization Fluoro-nitroaniline_derivative Fluoro-nitroaniline Derivative Functionalization->Fluoro-nitroaniline_derivative Skraup_Reaction Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) Fluoro-nitroaniline_derivative->Skraup_Reaction Crude_Product Crude 6-Fluoro-8-nitroquinoline Derivative Skraup_Reaction->Crude_Product Purification_Process Work-up and Purification Crude_Product->Purification_Process Final_Product Pure 6-Fluoro-8-nitroquinoline Derivative Purification_Process->Final_Product

Caption: Synthetic workflow for 6-fluoro-8-nitroquinoline derivatives.

Synthesis of Novel 5-Fluoro-7-nitrobenzimidazole Derivatives

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize 5-fluoro-7-nitrobenzimidazoles from this compound, the starting material must first be converted into a suitable 3-fluoro-5-nitro-1,2-phenylenediamine derivative. This can be achieved through a sequence of nitration and reduction steps.

Experimental Protocol: Hypothetical Synthesis of 2-Aryl-5-fluoro-7-nitro-1H-benzimidazole

This protocol is adapted from established methods for the synthesis of substituted benzimidazoles.

Step 1: Synthesis of 3-Fluoro-5-nitro-1,2-phenylenediamine.

  • Nitration: Selectively nitrate this compound at the position ortho to the methyl group. This may require specific directing groups or reaction conditions.

  • Oxidation: Oxidize the methyl group to a carboxylic acid.

  • Curtius or Hofmann Rearrangement: Convert the carboxylic acid to an amine group.

  • Reduction: Selectively reduce one of the nitro groups to an amine to yield the desired diamine.

Step 2: Condensation with an Aromatic Aldehyde.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of the 3-fluoro-5-nitro-1,2-phenylenediamine derivative and 11 mmol of a substituted aromatic aldehyde in 50 mL of ethanol.

  • Addition of Oxidizing Agent: Add 1.1 equivalents of sodium metabisulfite.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/water mixture.

Quantitative Data
Product NameStarting MaterialReagentsYield (%)Melting Point (°C)
2-(4-Fluoro-phenyl)-5-nitro-1H-benzoimidazole4-Nitro-1,2-phenylenediamine4-Fluorobenzaldehyde, Na₂S₂O₅Not ReportedNot Reported
2-(4-Chloro-phenyl)-5-nitro-1H-benzoimidazole4-Nitro-1,2-phenylenediamine4-Chlorobenzaldehyde, Na₂S₂O₅Not ReportedNot Reported

Logical Flow for Benzimidazole Synthesis

Start This compound Step1 Multi-step conversion to 3-Fluoro-5-nitro-1,2-phenylenediamine Start->Step1 Nitration, Oxidation, Rearrangement, Reduction Step2 Condensation with Aromatic Aldehyde Step1->Step2 Step3 Cyclization with Oxidizing Agent Step2->Step3 Product 2-Aryl-5-fluoro-7-nitro-1H-benzimidazole Step3->Product

Caption: Pathway to 5-fluoro-7-nitrobenzimidazoles.

Conclusion

This compound serves as a promising, albeit challenging, starting material for the synthesis of novel fluorinated and nitrated heterocycles. The protocols outlined above, based on established synthetic methodologies for analogous compounds, provide a framework for the development of new synthetic routes to potentially bioactive molecules. Further research is warranted to explore the full synthetic potential of this versatile building block and to evaluate the biological activities of the resulting heterocyclic compounds. The strategic incorporation of fluorine and a nitro group can significantly influence the pharmacological profile of these molecules, making them attractive targets for drug discovery programs.

The Transformative Role of Fluorine in Modern Drug Design: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine allows for the fine-tuning of a molecule's metabolic stability, acidity (pKa), lipophilicity, and binding affinity, ultimately leading to safer and more effective therapeutics.[1][2][3]

The introduction of fluorine can dramatically alter a molecule's characteristics. Its high electronegativity, second only to neon, and the strength of the carbon-fluorine bond contribute significantly to these effects.[2] This application note explores the multifaceted applications of fluorine in drug design, providing detailed protocols for key experiments and summarizing the quantitative impact of fluorination.

Key Applications of Fluorine in Medicinal Chemistry

The judicious placement of fluorine atoms can lead to a range of beneficial modifications in a drug candidate:

  • Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the ability to block or slow down metabolic oxidation.[2][4] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[4] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can significantly increase a drug's half-life and bioavailability.[2][4] For instance, the cholesterol absorption inhibitor Ezetimibe was designed by strategically placing fluorine atoms to improve metabolic stability and in vivo potency compared to its predecessor.[2]

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups.[2][5] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and ability to interact with its biological target.[5] For example, the pKa of acetic acid (4.75) drops to 2.7 for monofluoroacetic acid and to approximately -0.3 for trifluoroacetic acid due to the inductive effect of the fluorine atoms.[6]

  • Tuning Lipophilicity: The effect of fluorination on lipophilicity, a critical factor for membrane permeability and oral bioavailability, is context-dependent.[1][7] While fluorination of an aromatic ring or π-system generally increases lipophilicity, the addition of fluorine to an aliphatic chain can decrease it.[8] This allows medicinal chemists to modulate a compound's lipophilicity to achieve an optimal balance for absorption, distribution, and target engagement.[7][8]

  • Improved Binding Affinity: The substitution of hydrogen with fluorine can enhance a ligand's binding affinity to its target protein.[2] This can be attributed to several factors, including favorable electrostatic interactions, altered conformational preferences that lock the molecule in a more bioactive shape, and the ability of fluorine to participate in non-covalent interactions.[1][2]

  • Bioisosterism: Fluorine and fluorine-containing groups are often used as bioisosteres for other atoms or functional groups.[9] For example, a trifluoromethyl group can be a bioisostere for a methyl group, offering similar steric bulk but with vastly different electronic properties.[10] This strategy of bioisosteric replacement allows for the systematic modification of a lead compound to optimize its drug-like properties.[9][11]

  • Applications in PET Imaging: The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool.[1][2][12] Incorporating ¹⁸F into drug candidates allows for the visualization of their distribution and target engagement in vivo, aiding in drug development and clinical diagnostics.[2][3]

Quantitative Impact of Fluorination on Drug Properties

The following tables summarize the quantitative effects of fluorination on key drug properties, comparing fluorinated and non-fluorinated analogs.

Table 1: Effect of Fluorination on Metabolic Stability [4]

Compound PairNon-Fluorinated Analog (t½ in min)Fluorinated Analog (t½ in min)Fold Increase in Stability
Phenylacetic Acid vs. 4-Fluorophenylacetic Acid15453.0
Tolbutamide vs. Fluorinated Tolbutamide30903.0
Ezetimibe Precursor vs. Ezetimibe25>120>4.8

Data represents typical in vitro metabolic stability assays using liver microsomes. t½ denotes the metabolic half-life.

Table 2: Effect of Fluorination on Acidity (pKa) [6][13]

CompoundpKa
Acetic Acid4.75
Monofluoroacetic Acid2.58 ± 0.03
Difluoroacetic Acid1.22 ± 0.03
Trifluoroacetic Acid0.03 ± 0.08
Perfluorooctanoic Acid (PFOA)-0.27 ± 0.18

Table 3: Effect of Fluorination on Lipophilicity (logP) [14][15]

Compound PairNon-Fluorinated Analog (logP)Fluorinated Analog (logP)Change in logP (ΔlogP)
Toluene vs. 4-Fluorotoluene2.732.86+0.13
Aniline vs. 4-Fluoroaniline0.901.15+0.25
2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine1.692.13+0.44
Isobutanol vs. 2-Fluoro-2-methyl-1-propanol0.760.58-0.18

logP is the logarithm of the partition coefficient between n-octanol and water.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of fluorinated compounds are provided below.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug).

  • Liver microsomes (e.g., human, rat).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (ACN) or other suitable organic solvent for quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (final concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the test compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) as (k / microsomal protein concentration).

G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes + Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Time-course Sampling initiate->sampling quench Quench with Solvent sampling->quench process Process Samples (Centrifuge) quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Workflow for In Vitro Metabolic Stability Assay
Protocol 2: Determination of pKa by ¹⁹F NMR Spectroscopy

Objective: To determine the pKa of a fluorinated compound using ¹⁹F NMR.[13][16]

Materials:

  • Fluorinated test compound.

  • A series of buffers with known pH values spanning the expected pKa range.

  • Deuterated solvent (e.g., D₂O).

  • NMR spectrometer equipped with a fluorine probe.

  • pH meter.

Procedure:

  • Sample Preparation: Prepare a series of NMR samples, each containing the test compound at a constant concentration in a different pH buffer.

  • NMR Data Acquisition: Acquire a ¹⁹F NMR spectrum for each sample.

  • Chemical Shift Measurement: Determine the chemical shift (δ) of the fluorine signal in each spectrum.

  • Data Analysis:

    • Plot the observed chemical shift (δ) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A * 10^(pH-pKa) + δ_HA) / (1 + 10^(pH-pKa)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the deprotonated species, and δ_HA is the chemical shift of the protonated species.

    • The pKa is the pH at which the chemical shift is halfway between δ_A and δ_HA.

G Logical Relationship of Fluorination Effects cluster_physchem Physicochemical Properties cluster_pharma Pharmacokinetic Properties cluster_pharmdyn Pharmacodynamic Properties fluorination Fluorine Substitution pka Altered pKa fluorination->pka lipo Modified Lipophilicity fluorination->lipo conf Conformational Changes fluorination->conf metabolism Increased Metabolic Stability fluorination->metabolism permeability Altered Membrane Permeability pka->permeability binding Enhanced Binding Affinity pka->binding lipo->permeability conf->binding bioavailability Improved Bioavailability metabolism->bioavailability permeability->bioavailability selectivity Improved Selectivity binding->selectivity

Logical Relationship of Fluorination Effects
Protocol 3: Measurement of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.[17][18]

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with water).

  • Water or buffer (pre-saturated with n-octanol).

  • Glass vials with screw caps.

  • Shaker or vortex mixer.

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.

  • Partitioning:

    • Add a known amount of the test compound to a vial.

    • Add equal volumes of the pre-saturated n-octanol and aqueous phases.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the logP using the following formula: logP = log₁₀ ([Compound]_octanol / [Compound]_aqueous)

Conclusion

The strategic incorporation of fluorine is a highly effective and widely employed strategy in modern drug discovery.[1] By leveraging the unique properties of this element, medicinal chemists can overcome numerous challenges related to a drug candidate's pharmacokinetic and pharmacodynamic profile. The ability to enhance metabolic stability, fine-tune pKa and lipophilicity, and improve binding affinity has led to the development of numerous successful fluorinated drugs across a wide range of therapeutic areas.[19][20] The continued development of novel fluorination methodologies will undoubtedly further expand the toolkit of drug discovery professionals, paving the way for the next generation of innovative medicines.[21][22][23][24][25]

References

Application Notes and Protocols for Handling and Disposal of 3-Fluoro-5-nitrotoluene Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-5-nitrotoluene (CAS No. 499-08-1) is a nitroaromatic compound utilized in various research and development applications, including pharmaceutical synthesis.[1] Due to its chemical properties and potential hazards, the handling and disposal of waste containing this compound require strict protocols to ensure the safety of laboratory personnel and environmental protection. These application notes provide detailed procedures for the safe management of this compound waste, from generation to disposal, in compliance with major safety and environmental regulations.

Physicochemical Properties and Hazard Information

Proper handling procedures are predicated on a thorough understanding of the material's properties and associated hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 499-08-1
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Yellow Crystalline Solid[1]
Melting Point 41-44 °C
Boiling Point 230.0 ± 20.0 °C at 760 mmHg
Purity Typically ≥98%

Table 2: GHS Hazard Identification for this compound

HazardGHS ClassificationPrecautionary Statement Codes
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation H315: Causes skin irritation[2]P264, P280, P302+P352, P332+P313, P362+P364
Eye Damage/Irritation H319: Causes serious eye irritation[2]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[2]P261, P271, P304+P340, P312, P403+P233, P405

Safe Handling, Storage, and Incompatibility

Adherence to safe handling and storage protocols is critical to minimize exposure and prevent accidental reactions.

2.1 Personal Protective Equipment (PPE)

A risk assessment should precede all handling activities to ensure appropriate PPE is selected.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust and splashes.[3][4]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH/MSHA-approved respirator.[3][4]To prevent inhalation and respiratory irritation.[3]

2.2 Storage and Engineering Controls

  • Engineering Controls : Handle this compound and its waste exclusively in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] Keep containers tightly closed and clearly labeled.[2][3] Store locked up.[2][3][5]

2.3 Chemical Incompatibility

Avoid mixing this compound waste with the following materials to prevent hazardous reactions.

Table 4: Chemical Incompatibility Summary

Incompatible ClassExamplesPotential Hazard
Strong Reducing Agents Sodium borohydride, Lithium aluminum hydride, Iron[6]Exothermic reaction, potential for fire or explosion.
Strong Bases Sodium hydroxide, Potassium hydroxideCan cause decomposition or violent reactions.
Strong Oxidizing Agents Nitric acid, Peroxides, Chromic acid[7][8]Risk of vigorous, potentially explosive reactions.
Powdered Metals Aluminum, Magnesium, Zinc[7]Can initiate vigorous reduction reactions.

Waste Handling and Disposal Workflow

The proper management of chemical waste from its point of generation to its final disposal is a regulated process. The following workflow must be followed.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal A Generation of Waste (Solid, Liquid, Labware) B Segregate Waste Streams (Halogenated vs. Non-halogenated, Solid vs. Liquid) A->B C Select Compatible Container (e.g., Glass for liquids) B->C D Affix 'Hazardous Waste' Label C->D E Record Contents Accurately (Constituents & Percentages) D->E F Store in Satellite Accumulation Area (Keep container closed) E->F G Maintain Segregation (Away from incompatibles) F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Licensed Disposal H->I

Caption: Waste Handling Workflow from Generation to Disposal.

Experimental Protocols

4.1 Protocol for Waste Collection and Labeling

This protocol ensures that waste is safely contained and accurately identified in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Container Selection :

    • For liquid waste containing this compound (e.g., reaction mixtures, solvent rinses), use a clean, sealable glass container. Do not use plastic containers for organic solvent waste.

    • For solid waste (e.g., contaminated filter paper, excess reagent), use a wide-mouth, sealable container made of a compatible material.

    • Ensure the container has at least 1 inch of headspace to allow for expansion.[10]

  • Labeling :

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[10][11]

    • Clearly write the full chemical name "this compound" and any other constituents (e.g., solvents, reactants) with their approximate percentages. Do not use abbreviations.

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Accumulation :

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area within the laboratory.

    • Segregate the container from incompatible materials as listed in Table 4.[12]

4.2 Protocol for Spill Cleanup

In the event of a spill, a prompt and safe response is crucial.

  • Immediate Response :

    • Alert personnel in the immediate area.

    • If the spill is large or involves a volatile solvent, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Containment (for small, manageable spills) :

    • Ensure you are wearing the appropriate PPE (See Table 3).

    • Turn off any nearby ignition sources.[13]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup :

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Disposal :

    • Place all contaminated materials (absorbent, gloves, cloths) into a hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and list all other components.

    • Arrange for EHS pickup.

G A Spill Occurs B Assess Spill Size and Hazard A->B C Is the spill large, vaporizing, or unmanageable? B->C D YES C->D E NO C->E F Evacuate Area Alert Supervisor Call EHS D->F G Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->G H Contain Spill with Inert Absorbent G->H I Collect Contaminated Material into Waste Container H->I J Decontaminate Spill Area I->J K Label and Dispose of Waste via EHS J->K

Caption: Decision-making flowchart for spill response.

4.3 Protocol for Disposal of Empty Containers

Chemical containers must be properly decontaminated before disposal to be considered non-hazardous.[11]

  • Decontamination :

    • Under a chemical fume hood, triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound.[11][12]

    • Collect all rinsate and manage it as hazardous liquid waste.[12] Never pour the rinsate down the drain.[10]

  • Drying :

    • Allow the rinsed container to air-dry completely in the fume hood.[11]

  • Disposal :

    • Once the container is completely free of chemical residue, remove or deface the original label to prevent confusion.[11][12]

    • Dispose of the container in the appropriate receptacle for clean lab glass or plastic.

4.4 Experimental Protocol: Chemical Treatment (Reduction of Nitro Group)

For research applications requiring the degradation of this compound in a waste stream prior to disposal, chemical reduction can be employed to convert the nitro group to a less hazardous amino group. This protocol is an example and must be performed by trained personnel with appropriate risk assessments. The reduction of nitroaromatics can be achieved with various reagents.[6]

Objective : To reduce this compound to 3-Fluoro-5-aminotoluene in a controlled laboratory setting.

Materials :

  • Waste solution containing a known concentration of this compound.

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Concentrated Hydrochloric Acid (HCl).

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization.

  • Appropriate reaction vessel and magnetic stirrer.

Procedure :

  • Setup : Perform the entire procedure in a chemical fume hood. Equip a round-bottom flask with a magnetic stir bar.

  • Reaction :

    • For each gram of this compound in the waste, add approximately 4-5 grams of Tin(II) chloride dihydrate to the flask.

    • Slowly add concentrated HCl while stirring until the tin salt dissolves. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

    • Add the this compound waste solution to the stirred acidic tin(II) chloride solution dropwise.

    • Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Neutralization :

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8). This step is highly exothermic and will generate gas if bicarbonate is used.

  • Waste Management :

    • The resulting mixture contains the amino product, tin salts, and water. This final mixture must still be collected as hazardous waste.

    • Label the waste container as "Treated this compound waste containing 3-Fluoro-5-aminotoluene and tin salts."

    • Dispose of the neutralized solution through the institutional EHS office. While the aromatic amine may be less toxic than the nitroaromatic, it is still a hazardous chemical, and the final mixture contains heavy metal salts.

Regulatory Compliance

All handling and disposal activities must comply with federal and state regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[9][14] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave," which includes correct identification, labeling, storage, and disposal through licensed facilities.[9][10] State and local regulations may be more stringent than federal rules.[15] Always consult your institution's EHS department for specific guidance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with high regioselectivity?

A1: Direct nitration of 3-fluorotoluene is generally not recommended as it predominantly yields 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene. A more effective and regioselective method is a multi-step synthesis involving the Balz-Schiemann reaction. This process typically starts with the diazotization of 3-amino-5-nitrotoluene, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom at the desired position.[1][2]

Q2: What are the primary byproducts in the Balz-Schiemann synthesis of this compound?

A2: The main byproducts from the thermal decomposition of the diazonium tetrafluoroborate intermediate are nitrogen gas (N₂) and boron trifluoride (BF₃).[1] Depending on the reaction conditions, side reactions can lead to the formation of phenolic compounds if water is present, or biaryl compounds through radical coupling.

Q3: Are there significant safety concerns when synthesizing this compound via a diazonium salt intermediate?

A3: Yes, diazonium salts, particularly when isolated and dried, can be explosive. It is crucial to handle these intermediates with extreme care. Whenever possible, they should be kept in solution and at low temperatures (typically 0-5 °C) to minimize the risk of decomposition. Large-scale thermal decomposition can be hazardous and should be approached with appropriate safety measures.[1]

Q4: Can solid acid catalysts be used to improve the synthesis of this compound?

A4: While solid acid catalysts have been investigated for the nitration of fluorotoluenes to improve regioselectivity and provide a cleaner reaction profile, they are not typically used for the direct synthesis of this compound from 3-fluorotoluene due to the directing effects of the substituents. However, they might be applicable in alternative synthetic routes, although specific protocols for this target molecule are not widely reported.

Troubleshooting Guides

Issue 1: Low Yield of this compound in a Balz-Schiemann Reaction
Possible Cause Troubleshooting Step
Incomplete diazotization of 3-amino-5-nitrotoluene. Ensure the reaction temperature is maintained between 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent premature decomposition of nitrous acid and the diazonium salt. Verify the stoichiometry and purity of the starting amine and the nitrite source.
Premature decomposition of the diazonium salt. Maintain a consistently low temperature throughout the diazotization process and during the handling of the diazonium salt solution. Avoid exposure to light, which can also induce decomposition.
Inefficient thermal decomposition of the diazonium tetrafluoroborate. Optimize the decomposition temperature. While heat is necessary, excessive temperatures can lead to charring and the formation of tarry byproducts. The use of low- or non-polar solvents for the decomposition can sometimes improve the yield and allow for lower reaction temperatures.[3]
Side reactions of the aryl cation intermediate. The highly reactive aryl cation formed during decomposition can react with other nucleophiles present. Ensure the reaction medium is as clean as possible and free from contaminating nucleophiles, especially water, which can lead to phenol formation.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Source and Mitigation Strategy
Phenolic compounds (e.g., 3-methyl-5-nitrophenol) Reaction of the diazonium salt with residual water. Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible, particularly during the decomposition step.
Biaryl compounds These can arise from radical side reactions during the decomposition of the diazonium salt. Mitigation: While the Balz-Schiemann reaction is less prone to this than Sandmeyer reactions, careful control of the decomposition temperature and the use of radical scavengers (if compatible with the reaction) can minimize their formation.
Isomeric fluoronitrotoluenes Impurities in the starting 3-amino-5-nitrotoluene. Mitigation: Use highly purified starting materials. The purity of the initial amine is critical for obtaining a pure final product.
Unreacted 3-amino-5-nitrotoluene Incomplete diazotization. Mitigation: Ensure the complete consumption of the starting amine by monitoring the reaction (e.g., by TLC) and using a slight excess of the diazotizing agent if necessary.

Data Presentation

Table 1: Effect of Decomposition Conditions on Yield in Balz-Schiemann Reaction

Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Neat (no solvent)100-1201-260-75General
Chlorobenzene60-803-1670-95[3]
Hexane60-703-5870-85[3]
Ionic Liquid80-853-6~87[4]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are indicative ranges based on related literature.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Balz-Schiemann Reaction

This protocol describes a representative procedure for the synthesis of this compound starting from 3-amino-5-nitrotoluene.

Materials and Reagents:

  • 3-amino-5-nitrotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~50% in water)

  • Crushed Ice

  • Deionized Water

  • Diethyl ether or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Protocol 1: Diazotization of 3-amino-5-nitrotoluene

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 3-amino-5-nitrotoluene in aqueous hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Protocol 2: Formation of the Diazonium Tetrafluoroborate Salt

  • To the cold diazonium salt solution from Protocol 1, slowly add cold fluoroboric acid with continuous stirring, while maintaining the temperature at 0-5 °C.

  • A precipitate of the diazonium tetrafluoroborate salt should form.

  • Continue stirring for another 30 minutes in the ice bath.

  • Filter the precipitate using a Büchner funnel and wash the solid with cold water, followed by a small amount of cold methanol and then diethyl ether to aid in drying.

  • Dry the isolated diazonium tetrafluoroborate salt under vacuum at room temperature. Caution: Dry diazonium salts are potentially explosive and should be handled with extreme care and behind a safety shield.

Protocol 3: Thermal Decomposition to this compound

  • Carefully place the dry diazonium tetrafluoroborate salt in a flask equipped for distillation.

  • Gently heat the salt under vacuum. The decomposition will be indicated by the evolution of nitrogen and boron trifluoride gas.

  • The product, this compound, will distill over as a liquid. Collect the distillate. The temperature required for decomposition can vary but is often in the range of 100-150 °C.

Protocol 4: Work-up and Purification

  • Dissolve the collected distillate in a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic solution with a 5% sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Decomposition cluster_purification Step 4: Purification start 3-amino-5-nitrotoluene in HCl(aq) reagents1 Add NaNO₂(aq) at 0-5 °C start->reagents1 diazonium_salt Diazonium Salt Solution reagents1->diazonium_salt reagents2 Add HBF₄ at 0-5 °C diazonium_salt->reagents2 precipitate Precipitate Diazonium Tetrafluoroborate reagents2->precipitate filtration Filter and Dry (Caution!) precipitate->filtration heating Thermal Decomposition (Heating under Vacuum) filtration->heating distillate Crude this compound heating->distillate workup Aqueous Workup (NaHCO₃, Brine) distillate->workup drying Dry (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of This compound cause1 Incomplete Diazotization issue->cause1 cause2 Premature Decomposition of Diazonium Salt issue->cause2 cause3 Inefficient Thermal Decomposition issue->cause3 cause4 Side Reactions issue->cause4 solution1 Check Temp (0-5 °C) Verify Stoichiometry cause1->solution1 solution2 Maintain Low Temp Protect from Light cause2->solution2 solution3 Optimize Temp Consider Solvent Choice cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side products in the nitration of m-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of m-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of m-fluorotoluene?

The nitration of m-fluorotoluene primarily yields two main constitutional isomers: 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. The substitution pattern is governed by the directing effects of the fluorine and methyl substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The positions activated by both groups are the most favorable for nitration.

Q2: What are the common side products observed in the nitration of m-fluorotoluene?

Common side products can be categorized as follows:

  • Other Mononitrated Isomers: While 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene are the major products, other isomers such as 3-fluoro-2-nitrotoluene and 5-fluoro-2-nitrotoluene may be formed in smaller quantities.

  • Dinitrated Products: Under more forcing reaction conditions (e.g., higher temperatures, prolonged reaction times, or stronger nitrating agents), dinitration can occur. Possible dinitrated products include 3-fluoro-2,6-dinitrotoluene and 3-fluoro-4,6-dinitrotoluene.

  • Oxidation Products: The nitrating mixture is a strong oxidizing medium. Consequently, oxidation of the methyl group can lead to the formation of 3-fluorobenzaldehyde and 3-fluorobenzoic acid, particularly if the reaction is not well-controlled.

  • Phenolic Byproducts (Cresols): In some instances, displacement of the fluorine atom by a hydroxyl group can lead to the formation of nitrocresols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired mononitro products - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent.- Monitor the reaction progress using TLC or GC to ensure completion. - Maintain the recommended reaction temperature. For mixed acid nitration, a temperature of 0-10°C is often optimal. - Use a slight excess of nitric acid.
High proportion of dinitrated products - Reaction temperature is too high. - Reaction time is too long. - Concentration of nitrating agent is too high.- Maintain a lower reaction temperature (e.g., 0-5°C). - Reduce the overall reaction time. - Use a less concentrated nitrating mixture or reduce the molar ratio of the nitrating agent to the substrate.
Presence of significant amounts of oxidation byproducts - Reaction temperature is too high, promoting oxidation. - The nitrating mixture is too aggressive.- Strictly control the reaction temperature, keeping it as low as feasible for the desired reaction rate. - Consider using a milder nitrating agent if oxidation is a persistent issue.
Formation of colored impurities (dark reaction mixture) - Oxidation of the substrate or products. - Formation of phenolic byproducts.- Ensure the reaction is carried out under an inert atmosphere if sensitive to air oxidation. - Purify the product mixture through column chromatography to remove colored impurities. A wash with a dilute sodium bisulfite solution can sometimes decolorize the organic layer.
Difficulty in separating isomeric products - Similar polarities of the major isomers.- Employ high-performance column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate gradient). - Consider fractional crystallization if the isomers have sufficiently different solubilities.

Quantitative Data on Product Distribution

The regioselectivity of the nitration of m-fluorotoluene is influenced by the reaction conditions, particularly the type of catalyst used.

Table 1: Product Distribution in the Nitration of 3-Fluorotoluene using a Solid Acid Catalyst [1][2]

ProductSelectivity (%)
3-fluoro-6-nitrotoluene67
3-fluoro-4-nitrotoluene30

Reaction Conditions: 70% Nitric Acid, H-beta solid acid catalyst, 60°C.[1][2]

Experimental Protocols

Protocol 1: Mixed Acid Nitration of m-Fluorotoluene

This protocol is a standard procedure for the nitration of aromatic compounds and is adapted for m-fluorotoluene.

Materials:

  • m-Fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a calculated volume of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, with gentle swirling, add an equimolar amount of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5°C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-fluorotoluene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of m-fluorotoluene. Maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is deemed complete, slowly pour the reaction mixture over crushed ice with stirring to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.

Visualizations

Logical Relationship of Products in m-Fluorotoluene Nitration

G cluster_products Reaction Products m-Fluorotoluene m-Fluorotoluene Mononitration Mononitration m-Fluorotoluene->Mononitration H2SO4/HNO3 Dinitration Dinitration m-Fluorotoluene->Dinitration Forcing Conditions Oxidation Oxidation m-Fluorotoluene->Oxidation Side Reaction 3-fluoro-6-nitrotoluene 3-fluoro-6-nitrotoluene Mononitration->3-fluoro-6-nitrotoluene Major 3-fluoro-4-nitrotoluene 3-fluoro-4-nitrotoluene Mononitration->3-fluoro-4-nitrotoluene Major Other Mononitro Isomers Other Mononitro Isomers Mononitration->Other Mononitro Isomers Minor Dinitrated Products Dinitrated Products Dinitration->Dinitrated Products 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Oxidation->3-Fluorobenzaldehyde 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid Oxidation->3-Fluorobenzoic Acid

Caption: Product formation pathways in the nitration of m-fluorotoluene.

Experimental Workflow for Mixed Acid Nitration

G start Start prep_nitrating_mix Prepare Nitrating Mixture (H2SO4 + HNO3) Cool to 0-5°C start->prep_nitrating_mix dissolve_substrate Dissolve m-Fluorotoluene in Dichloromethane Cool to 0-5°C start->dissolve_substrate nitration Slowly Add Nitrating Mixture to Substrate Solution (0-10°C) prep_nitrating_mix->nitration dissolve_substrate->nitration monitor Monitor Reaction (TLC or GC) nitration->monitor quench Quench Reaction on Ice monitor->quench extract Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Removal dry->evaporate purify Column Chromatography evaporate->purify end Isolated Products purify->end

Caption: Step-by-step workflow for the mixed acid nitration of m-fluorotoluene.

References

Technical Support Center: Purification of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the purification of 3-Fluoro-5-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The most common impurities are typically positional isomers formed during the nitration of 3-fluorotoluene. These include 3-Fluoro-4-nitrotoluene and 3-Fluoro-6-nitrotoluene. Residual starting materials like 3-fluorotoluene and reagents from the nitration process (e.g., nitric acid, sulfuric acid) may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary recommended methods for purifying this compound are vacuum fractional distillation and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A combination of these methods often yields the best results.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying and quantifying isomeric impurities. High-Performance Liquid Chromatography (HPLC) can also be used. The melting point of the purified solid can serve as a preliminary indicator of purity.

Troubleshooting Guides

Purification by Vacuum Fractional Distillation

Issue: Poor separation of isomers during vacuum fractional distillation.

  • Possible Cause 1: Inefficient distillation column.

    • Solution: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Incorrect pressure control.

    • Solution: Maintain a stable and sufficiently low vacuum. Fluctuations in pressure will affect the boiling points and compromise separation. Use a high-quality vacuum pump and a precise pressure gauge.

  • Possible Cause 3: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for efficient separation of isomers with close boiling points.

Issue: The compound solidifies in the condenser.

  • Possible Cause: The condenser temperature is too low.

    • Solution: The melting point of this compound is 41-44°C. Ensure the condenser water temperature is maintained above the melting point of the compound to prevent solidification. Use a temperature-controlled water circulator for the condenser.

Purification by Recrystallization

Issue: The compound does not crystallize from the chosen solvent.

  • Possible Cause 1: The solvent is too good a solvent at all temperatures.

    • Solution: Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixture of a soluble solvent (e.g., methanol, ethanol, isopropanol) and an anti-solvent (e.g., water).

  • Possible Cause 2: The solution is not sufficiently saturated.

    • Solution: Concentrate the solution by evaporating some of the solvent. If using a solvent-antisolvent system, slowly add more anti-solvent until turbidity persists, then warm to redissolve and cool slowly.

  • Possible Cause 3: The presence of significant impurities inhibiting crystallization.

    • Solution: Attempt a preliminary purification step, such as a simple distillation or washing with a suitable reagent, to remove gross impurities before recrystallization.

Issue: The resulting crystals are of low purity.

  • Possible Cause 1: Cooling the solution too quickly.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can trap impurities within the crystal lattice.

  • Possible Cause 2: Insufficient washing of the crystals.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound499-08-1155.1341-44230 (at 760 mmHg)
3-Fluoro-4-nitrotoluene446-34-4155.1352-55[1][2][3]97-98 (at 3 mmHg)[1]
3-Fluoro-6-nitrotoluene446-33-3155.1328[4]97-98 (at 10 mmHg)[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure where the desired compound will boil at a manageable temperature (e.g., below 150°C to prevent decomposition).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction, which will be enriched in lower-boiling impurities.

    • Carefully monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure fraction.

    • Collect the main fraction corresponding to the boiling point of this compound at the working pressure.

    • Stop the distillation before all the material has vaporized to prevent the concentration of higher-boiling impurities in the final fraction.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent system. A mixture of methanol and water is a good starting point.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add water dropwise to the hot methanolic solution until a persistent cloudiness is observed.

    • Add a few drops of hot methanol to redissolve the precipitate, resulting in a saturated solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the fluoronitrotoluene isomers (e.g., 40-200 m/z).

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The purity can be estimated by the relative peak areas.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (Contains Isomeric Impurities) Distillation Vacuum Fractional Distillation Crude->Distillation Recrystallization Recrystallization (e.g., Methanol/Water) Distillation->Recrystallization Distillate Pure_Solid Pure Crystalline This compound Recrystallization->Pure_Solid Crystals GCMS Purity Analysis (GC-MS) Pure_Solid->GCMS

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Distillation cluster_poor_separation Issue: Poor Isomer Separation cluster_solidification Issue: Solidification in Condenser Cause1 Inefficient Column Solution1 Use High-Efficiency Column (e.g., Packed, Spinning Band) Cause1->Solution1 Cause2 Incorrect Pressure Solution2 Maintain Stable, Low Vacuum Cause2->Solution2 Cause3 High Distillation Rate Solution3 Reduce Heating Rate Cause3->Solution3 Cause4 Condenser Too Cold Solution4 Increase Condenser Water Temperature (> Melting Point) Cause4->Solution4

Caption: Troubleshooting guide for vacuum fractional distillation.

Troubleshooting_Recrystallization cluster_no_crystals Issue: No Crystal Formation cluster_low_purity Issue: Low Purity of Crystals Cause1 Inappropriate Solvent Solution1 Select Solvent/Anti-solvent System Cause1->Solution1 Cause2 Unsaturated Solution Solution2 Concentrate Solution or Add More Anti-solvent Cause2->Solution2 Cause3 Rapid Cooling Solution3 Cool Solution Slowly Cause3->Solution3 Cause4 Inadequate Washing Solution4 Wash Crystals with Cold Solvent Cause4->Solution4

Caption: Troubleshooting guide for the recrystallization process.

References

Technical Support Center: Optimizing Temperature and Reaction Time for Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the critical parameters of temperature and reaction time in nitration reactions. The following troubleshooting guides and FAQs address common experimental challenges to help optimize reaction outcomes, improve yield, and ensure safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in nitration reactions? Temperature is a critical parameter in nitration as it directly influences the reaction rate, product selectivity, and the formation of byproducts.[1] Nitration reactions are highly exothermic, and improper temperature control can lead to undesirable outcomes. Lower temperatures generally favor the formation of a single, desired mononitrated product, while higher temperatures can lead to polynitration, oxidation of the substrate, and decomposition of nitric acid, which complicates purification.[1][2]

Q2: What is a typical temperature range for nitration? There is no single ideal temperature; the optimal range is highly dependent on the substrate's reactivity.[2]

  • Highly Activated Substrates (e.g., Phenol, Aniline derivatives): These require very low temperatures, often between -10°C and 5°C, to prevent oxidation and over-nitration.[2]

  • Moderately Activated/Deactivated Substrates (e.g., Benzene, Toluene): Temperatures are typically maintained between 0°C and 50°C. For instance, the nitration of benzene is kept below 50°C to minimize the formation of dinitrobenzene.[2][3]

  • Strongly Deactivated Substrates (e.g., Nitrobenzene): These require more forceful conditions to proceed, which may involve higher temperatures (e.g., >60°C) and the use of stronger nitrating agents like fuming sulfuric acid (oleum).[2]

Q3: How does reaction time affect the outcome of a nitration reaction? Reaction time is crucial for ensuring the reaction proceeds to completion without promoting side reactions.

  • Insufficient Time: If the reaction time is too short, the reaction may be incomplete, resulting in a low yield of the desired product.[4][5]

  • Excessive Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of forming dinitro or other polynitrated byproducts, thus reducing the yield and purity of the target compound.[6] It is often beneficial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and to quench the reaction once the starting material has been consumed.[6]

Q4: What are the risks of poor temperature and time control? Poor control over these parameters can lead to several issues:

  • Reduced Yield and Selectivity: Formation of multiple isomers (ortho, meta, para) and polynitrated compounds reduces the yield of the desired product.[2]

  • Byproduct Formation: Elevated temperatures can cause oxidation of sensitive substrates or decomposition of nitric acid into unwanted side products.[2]

  • Safety Hazards: The most significant risk is a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal. This can cause a rapid, uncontrolled increase in temperature and pressure, potentially leading to an explosion.[2]

Q5: How does the substrate's reactivity influence the optimal temperature and time? The electronic nature of the substituents on the aromatic ring dictates its reactivity and, consequently, the required reaction conditions.

  • Electron-Donating Groups (Activating): Groups like methyl (-CH₃), hydroxyl (-OH), and ethers make the ring more electron-rich and thus more reactive. These substrates nitrate faster and require lower temperatures and shorter reaction times to prevent polynitration.[7]

  • Electron-Withdrawing Groups (Deactivating): Groups like nitro (-NO₂), make the ring electron-deficient and less reactive. These substrates require more forcing conditions, such as higher temperatures, longer reaction times, or stronger nitrating agents, to achieve nitration.[2][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during nitration reactions.

Issue 1: Low or No Yield A low yield can be attributed to incomplete reaction, issues with reagents, or product loss during workup.[2][4]

  • Potential Cause: Reaction temperature is too low, leading to a very slow reaction rate.

    • Solution: Cautiously increase the temperature in small increments (5-10°C) while carefully monitoring the reaction.[2]

  • Potential Cause: Reaction time was too short for the reaction to go to completion.

    • Solution: Extend the reaction time. Use TLC to monitor the consumption of the starting material to determine the optimal time.[4][6]

  • Potential Cause: Inadequate reagents or conditions.

    • Solution: Ensure all glassware is dry and use fresh, concentrated acids, as water can interfere with the formation of the nitronium ion.[5][8] For deactivated substrates, consider using a stronger nitrating agent.[2]

  • Potential Cause: Product loss during workup.

    • Solution: Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice.[5] Use ice-cold water and solvents during washing and filtration to minimize product dissolution.[5]

Issue 2: Formation of Byproducts (Polynitration, Oxidation, Isomers) The formation of byproducts is a common challenge and is heavily influenced by reaction conditions.[4]

  • Potential Cause: Reaction temperature is too high.

    • Solution: This is the most effective variable to adjust. Perform the reaction at the lowest practical temperature that allows for a reasonable rate. Using an ice bath (0°C) or an ice-salt bath (<0°C) is highly recommended.[2]

  • Potential Cause: Improper rate of reagent addition.

    • Solution: Add the nitrating agent (or the substrate) slowly and dropwise. This prevents localized temperature spikes by allowing the cooling system to dissipate the generated heat effectively.[2][5]

  • Potential Cause: Incorrect stoichiometry or prolonged reaction time.

    • Solution: Use a molar ratio of nitric acid to substrate closer to 1:1 to favor mononitration.[6] Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further nitration.[6]

Issue 3: Runaway Reaction / Uncontrolled Exotherm This is a critical safety issue caused by the reaction's heat generation exceeding the cooling capacity.

  • Potential Cause: Too rapid addition of the nitrating agent.

    • Solution: Always add the nitrating agent slowly and dropwise with vigorous stirring and efficient cooling. Closely monitor the internal temperature of the reaction.[8]

  • Potential Cause: Inadequate cooling.

    • Solution: Ensure the reaction flask is sufficiently immersed in the cooling bath and that the bath's temperature is maintained at the target value.[8]

  • Potential Cause: Incorrect reagent concentration or ratio.

    • Solution: Using overly concentrated acids can dangerously increase the reaction rate. Ensure the correct ratio of nitric acid to sulfuric acid is used.[4]

Troubleshooting_Nitration start Problem Encountered low_yield Low / No Yield start->low_yield byproducts Byproducts / Impurities start->byproducts runaway Runaway Reaction start->runaway cause_yield1 Temp Too Low / Time Too Short? low_yield->cause_yield1 cause_byproduct1 Temp Too High? byproducts->cause_byproduct1 cause_runaway1 Addition Too Rapid? runaway->cause_runaway1 solution_yield1 Increase Temp Incrementally OR Extend Reaction Time (Monitor by TLC) cause_yield1->solution_yield1 Yes cause_yield2 Reagents / Conditions Faulty? cause_yield1->cause_yield2 No solution_yield2 Use Fresh, Anhydrous Acids Consider Stronger Nitrating Agent cause_yield2->solution_yield2 Yes solution_byproduct1 Lower Reaction Temperature (Use Ice or Ice-Salt Bath) cause_byproduct1->solution_byproduct1 Yes cause_byproduct2 Reagent Addition Too Fast? cause_byproduct1->cause_byproduct2 No solution_byproduct2 Add Nitrating Agent Slowly (Dropwise) cause_byproduct2->solution_byproduct2 Yes cause_byproduct3 Incorrect Stoichiometry? cause_byproduct2->cause_byproduct3 No solution_byproduct3 Adjust Molar Ratio (Closer to 1:1) Quench After SM Consumption cause_byproduct3->solution_byproduct3 Yes solution_runaway1 SLOW Dropwise Addition with Vigorous Stirring cause_runaway1->solution_runaway1 Yes cause_runaway2 Inadequate Cooling? cause_runaway1->cause_runaway2 No solution_runaway2 Ensure Proper Bath Immersion Maintain Cooling Temp cause_runaway2->solution_runaway2 Yes

Caption: Decision tree for troubleshooting common nitration issues.

Data Presentation: Temperature & Time Effects

Quantitative data is essential for optimizing reaction conditions. The tables below summarize the impact of temperature on specific nitration reactions.

Table 1: Effect of Temperature on Nitration of Benzene This reaction illustrates the critical need for temperature control to prevent polynitration.

TemperatureMain ProductSignificant Byproduct(s)Citation(s)
< 50-60°CNitrobenzeneMinimal dinitrobenzene[2][3]
> 60°CNitrobenzeneIncreased 1,3-Dinitrobenzene[2][3]

Table 2: General Temperature Guidelines Based on Substrate Reactivity These ranges serve as a starting point for reaction optimization.

Substrate TypeExample(s)Typical Temperature RangeKey ConsiderationCitation(s)
Highly Activated Phenol, Anisole-10°C to 5°CPrevent oxidation and polynitration[1][2]
Moderately Activated Toluene0°C to 30°CControl regioselectivity and dinitration[3]
Deactivated Benzene0°C to 50°CPrevent dinitration[2]
Strongly Deactivated Nitrobenzene> 60°C (up to 90-110°C)Requires forcing conditions to react[2][7]

Experimental Protocols

The following are detailed methodologies for key nitration experiments. Adherence to safety protocols, including the use of personal protective equipment (PPE) and a fume hood, is mandatory.

Protocol 1: General Procedure for the Mononitration of 4-Methylbenzoic Acid This protocol is suitable for a moderately deactivated aromatic ring where careful temperature control is key to achieving good yield and selectivity.[5]

Materials:

  • 4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol/Water mixture for recrystallization

Procedure:

  • Preparation: In a flask placed in an ice-salt bath, cool 10 mL of concentrated H₂SO₄ to below 10°C (ideally 0-5°C).

  • Substrate Addition: Slowly add 5.0 g of 4-methylbenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated HNO₃ to 3.0 mL of concentrated H₂SO₄. Cool this mixture in the ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid. The rate of addition must be slow enough to maintain the internal temperature below 15°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 15-30 minutes. Monitor by TLC to confirm the consumption of starting material.

  • Quenching: Pour the reaction mixture slowly and with continuous stirring onto approximately 100 g of crushed ice in a separate beaker.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with several portions of ice-cold water to remove residual acid.

  • Purification: Dry the crude product. For further purification, recrystallize from an ethanol/water mixture to obtain 4-methyl-3-nitrobenzoic acid.[5]

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Cool H₂SO₄ in Ice Bath (0-5°C) prep2 2. Dissolve Substrate in cold H₂SO₄ (<10°C) prep1->prep2 prep3 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool prep2->prep3 react1 4. Add Nitrating Mix Dropwise (Maintain T < 15°C) prep3->react1 react2 5. Stir until SM consumed (Monitor by TLC) react1->react2 workup1 6. Quench by pouring onto crushed ice react2->workup1 workup2 7. Isolate via Vacuum Filtration & Wash with cold water workup1->workup2 workup3 8. Recrystallize Product workup2->workup3

References

Technical Support Center: Separation of Nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of nitrotoluene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of nitrotoluene isomers so challenging?

A1: The primary challenge lies in the similar physical and chemical properties of the ortho (o-), meta (m-), and para (p-) isomers. The nitration of toluene typically yields a mixture of these isomers, with ortho and para being the most abundant.[1] Their boiling points are very close, making separation by simple distillation difficult.[2] While their melting points differ more significantly, achieving high purity often requires a combination of methods.

Q2: What is the most common industrial method for separating nitrotoluene isomers?

A2: The most common approach is a multi-step process that combines fractional distillation and fractional crystallization.[1] This combination leverages the differences in both boiling points and melting points to achieve high-purity separation of the isomers.[3]

Q3: I'm trying to isolate p-nitrotoluene by cooling the mixture, but it's not crystallizing. What could be the issue?

A3: Several factors could prevent crystallization:

  • Temperature: The temperature may not be low enough. While pure p-nitrotoluene melts at around 51°C, impurities (like the other isomers) will depress the freezing point.[2] Temperatures between -5°C and -20°C are often required.[2]

  • Incomplete Nitration: If your starting material contains unreacted toluene, it can interfere with crystallization.[2]

  • Eutectic Mixture: The composition of your mixture might be near the eutectic point, where the mixture solidifies at a much lower temperature.

  • Agitation: Lack of agitation can sometimes hinder the initiation of crystal growth. Conversely, excessive agitation can lead to the formation of very small crystals that are difficult to filter. A slow cooling process without agitation is often recommended to form large, pure crystals.[3]

Q4: After crystallizing p-nitrotoluene, how can I purify the remaining o-nitrotoluene-rich liquid?

A4: The liquid filtrate, which is enriched in o-nitrotoluene, can be purified using fractional distillation.[2] Since the boiling point of o-nitrotoluene (approx. 222°C) is lower than that of p-nitrotoluene (approx. 238°C), the ortho isomer can be distilled off.[1][2] For high purity, a vacuum distillation with an efficient fractionating column is recommended.

Q5: Are there alternatives to crystallization and distillation?

A5: Yes, adsorptive separation is a powerful alternative. This method uses solid adsorbents, such as type X or type Y zeolites, which selectively adsorb one isomer over the others based on molecular shape and polarity.[4][5][6] The selected isomer is then recovered by changing the conditions (temperature, pressure) or by using a desorbent fluid.[4][5] High-Performance Liquid Chromatography (HPLC) is also an effective method, particularly on an analytical or smaller preparative scale.[7][8][9]

Q6: What are the primary safety concerns when distilling nitrotoluenes?

A6: The primary risk is thermal decomposition. Explosions have been reported during the fractional distillation of nitrotoluene isomers, especially when excessive heating is applied or when the material is held at high temperatures for extended periods.[10] It is critical to control the still temperature, and performing the distillation under a vacuum is highly recommended to lower the required temperatures.

Data Presentation: Physical Properties and Process Parameters

Table 1: Physical Properties of Mononitrotoluene Isomers

IsomerMelting Point (°C)Boiling Point (°C)Common Form
2-Nitrotoluene (ortho)-9.5 (α-form), -2.9 (β-form)[1]221.7[1]Pale yellow liquid[11]
3-Nitrotoluene (meta)16[1]232.6[1]Pale yellow liquid[11]
4-Nitrotoluene (para)51.6[2]238.3[1]Yellowish crystals[1]

Table 2: Typical Parameters for Separation Methods

Separation MethodKey ParameterTypical Value / ConditionTarget Isomer
Fractional Crystallization Cooling Temperature-5°C to -20°C[2]p-Nitrotoluene
Recrystallization SolventMethanol[2]p-Nitrotoluene
Fractional Distillation Still Temperature Limit< 190°C (to avoid decomposition)[10]o-Nitrotoluene (as distillate)
PressureAtmospheric or Vacuumo-Nitrotoluene
Adsorptive Separation AdsorbentType X or Y Zeolites[4][5]p- or o-Nitrotoluene
Temperature Range21°C to 232°C (70°F to 450°F)[4][6]p- or o-Nitrotoluene
DesorbentToluene, 1-Hexanol, Nitrobenzene[5][12]p- or o-Nitrotoluene
HPLC Stationary PhaseC18 or Phenyl-Hexyl[7][8]All isomers (analytical)
Mobile Phase ExampleMethanol / Water (70:30)[9]All isomers (analytical)

Troubleshooting Guides

Guide 1: Fractional Crystallization

ProblemPotential Cause(s)Recommended Solution(s)
No Crystal Formation Temperature is not low enough; mixture is too dilute; presence of significant impurities (e.g., unreacted toluene).[2]Lower the temperature further (e.g., to -20°C); if possible, distill off some of the o-isomer to concentrate the p-isomer; ensure the initial nitration reaction went to completion.
Entire Mixture Solidifies Cooling temperature is too low, below the eutectic point of the mixture.[2]Increase the final cooling temperature slightly. Experiment with temperatures like -15°C instead of -18°C.[2]
Low Purity of p-NT Crystals Inefficient removal of mother liquor; co-crystallization of isomers.Wash the filtered crystals with a small amount of ice-cold solvent (e.g., petroleum ether or methanol) to remove adhering o-nitrotoluene.[2] Recrystallize the crude product from a suitable solvent like methanol.
Crystals are too Fine / Difficult to Filter Cooling was too rapid, leading to rapid nucleation.Slow the cooling rate to allow for the growth of larger, more easily filterable crystals. Avoid aggressive agitation during cooling.[3]

Guide 2: HPLC Separation

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution Mobile phase composition is not optimal; incorrect column chemistry.Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to water.[7] Try a different column; Phenyl-Hexyl columns can offer different selectivity for aromatic compounds compared to standard C18 columns.[7]
Peak Tailing Secondary interactions with the stationary phase; column degradation.Ensure the mobile phase pH is appropriate. Check column performance with a standard; if it has degraded, replace the column.
Inconsistent Retention Times Fluctuations in temperature; mobile phase composition changing over time; pump issues.Use a column thermostat for temperature control. Prepare fresh mobile phase daily and ensure it is well-mixed. Check the HPLC pump for pressure fluctuations.

Experimental Protocols

Protocol 1: Lab-Scale Separation of p-Nitrotoluene by Fractional Crystallization

  • Objective: To isolate p-nitrotoluene from a crude mixture of mononitrotoluene isomers.

  • Materials: Crude nitrotoluene mixture, methanol, ice-salt bath or freezer, Buchner funnel, vacuum flask, filter paper.

  • Methodology:

    • Place the crude nitrotoluene mixture (e.g., 100 g) in an Erlenmeyer flask.

    • Cool the flask in an ice-salt bath or a freezer capable of reaching at least -15°C.[2] Allow the mixture to cool slowly over several hours to promote the formation of large crystals.

    • Once a significant amount of solid has formed, set up a Buchner funnel for vacuum filtration. Pre-chill the funnel and flask if possible.

    • Quickly filter the cold slurry under vacuum to separate the solid p-nitrotoluene crystals from the liquid, which is rich in o-nitrotoluene. Save the liquid filtrate for further purification if desired.

    • While the crystals are still in the funnel, wash them with a small volume (e.g., 10-20 mL) of ice-cold methanol to rinse off any remaining liquid impurities.[2]

    • For further purification, transfer the crude p-nitrotoluene crystals to a clean flask. Add a minimal amount of hot methanol to dissolve the crystals completely.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce recrystallization.

    • Filter the purified crystals, wash with a small amount of cold methanol, and dry them in a vacuum desiccator.

Protocol 2: HPLC Analysis of Isomer Mixture

  • Objective: To determine the relative composition of o-, m-, and p-nitrotoluene in a sample.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade methanol, HPLC-grade water, nitrotoluene isomer standards.

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase of 70% methanol and 30% water (v/v).[9] Degas the mobile phase before use.

    • Standard Preparation: Prepare individual standard solutions of o-, m-, and p-nitrotoluene (e.g., 100 µg/mL in methanol) and a mixed standard solution containing all three.

    • Sample Preparation: Dilute the experimental sample mixture in methanol to an appropriate concentration.

    • HPLC Conditions:

      • Column: C18, 250 mm x 4.6 mm

      • Mobile Phase: Methanol/Water (70:30)

      • Flow Rate: 1.0 mL/min[9]

      • Detection Wavelength: 254 nm or 278 nm[9]

      • Injection Volume: 10 µL

      • Temperature: Ambient

    • Analysis: Inject the individual standards to determine their retention times. Then, inject the mixed standard and the sample solution. Identify the peaks in the sample chromatogram by comparing retention times with the standards and quantify using peak areas.

Visualizations: Workflows and Logic Diagrams

G Decision Workflow for Nitrotoluene Isomer Separation start Crude Nitrotoluene Mixture (o-, p-, m- isomers) method_choice Select Primary Separation Method start->method_choice cryst Fractional Crystallization method_choice->cryst Based on Melting Point adsorp Adsorptive Separation (e.g., Zeolites) method_choice->adsorp Based on Adsorption filter Filtration cryst->filter dist Fractional Distillation adsorp_out Separated Isomer Streams adsorp->adsorp_out solid_p Solid Phase (p-NT Rich) filter->solid_p Solid liquid_o Liquid Filtrate (o-NT Rich) filter->liquid_o Liquid recryst Recrystallization solid_p->recryst dist_o Fractional Distillation of Filtrate liquid_o->dist_o pure_p High-Purity p-NT recryst->pure_p pure_o High-Purity o-NT dist_o->pure_o pure_isomers High-Purity Isomers adsorp_out->pure_isomers

Caption: Decision workflow for selecting a nitrotoluene separation strategy.

G Combined Crystallization and Distillation Workflow start Crude Isomer Mixture cool 1. Cool Mixture Slowly (-15°C) start->cool filter 2. Vacuum Filtration cool->filter solid_cake Solid Cake (Crude p-NT) filter->solid_cake Solid filtrate Filtrate (o-NT & m-NT) filter->filtrate Liquid wash 3a. Wash with Cold Solvent solid_cake->wash distill 3b. Fractional Vacuum Distillation filtrate->distill recryst 4a. Recrystallize (from Methanol) wash->recryst pure_p Pure p-Nitrotoluene recryst->pure_p pure_o Pure o-Nitrotoluene (Distillate) distill->pure_o residue Residue (m-NT, p-NT) distill->residue

Caption: Common experimental workflow for isomer separation.

G Adsorptive Separation Process Logic feed Isomer Feed Mixture adsorption_col Adsorption Column (e.g., Type X Zeolite) feed->adsorption_col Adsorption Phase raffinate Raffinate Stream (Unadsorbed Isomers) adsorption_col->raffinate Outlet desorption Desorption Step adsorption_col->desorption Adsorbent Bed extract Extract Stream (Target Isomer + Desorbent) desorption->extract desorbent_in Desorbent Fluid (e.g., Toluene) desorbent_in->desorption separation Final Separation (e.g., Distillation) extract->separation product Pure Target Isomer separation->product recycle Recycled Desorbent separation->recycle

Caption: Logical flow of a continuous adsorptive separation process.

References

Troubleshooting guide for the reduction of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 3-Fluoro-5-nitrotoluene

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of this compound to its corresponding aniline, 3-Fluoro-5-aminotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

A1: The reduction of aromatic nitro compounds like this compound is a standard transformation in organic synthesis. The most prevalent methods fall into two main categories:

  • Catalytic Hydrogenation: This is often the preferred method due to cleaner reactions and easier product isolation. It involves using a metal catalyst with a hydrogen source.[1]

    • Hydrogen Gas (H₂): Typically performed with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[1]

    • Transfer Hydrogenation: Uses hydrogen donors like triethylsilane or hydrazine in the presence of a catalyst.[2][3]

  • Metal-Mediated Reductions: These are classic, robust methods using easily oxidized metals in acidic or neutral conditions.[4]

    • Common systems include iron (Fe) powder with ammonium chloride (NH₄Cl) in a solvent mixture like ethanol/water, or tin (Sn) or zinc (Zn) in the presence of an acid like HCl.[5][6]

Q2: Which reduction method is best to avoid defluorination?

A2: Defluorination is a potential side reaction during the reduction of fluorinated nitroaromatics. While catalytic hydrogenation with Pd/C can sometimes lead to hydrodehalogenation, Raney Nickel is often considered a safer alternative for substrates where dehalogenation is a concern.[1][7] Metal-mediated reductions, such as with iron (Fe) or tin(II) chloride (SnCl₂), under controlled, mild conditions are also effective at reducing the nitro group while preserving the fluorine substituent.[1]

Q3: What are the potential intermediates and side products in this reaction?

A3: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[4] Under certain conditions, these intermediates can react further to form side products.

  • Intermediates: The reaction typically proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[4][7]

  • Side Products: Condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds.[7][8][9] In the case of this compound, hydrodehalogenation can lead to the formation of 3-aminotoluene.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4] This allows for the visualization of the consumption of the starting material (this compound) and the appearance of the product (3-Fluoro-5-aminotoluene).

Troubleshooting Guide

This section addresses specific problems that may be encountered during the experiment.

Problem 1: Low or No Yield of 3-Fluoro-5-aminotoluene

Q: My reaction shows very little to no conversion of the starting material. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to reagents, catalyst, or reaction conditions.

Possible Cause Suggested Solution
Poor Solubility of Starting Material This compound is a solid.[10] Ensure you are using an appropriate solvent system to fully dissolve it. For catalytic hydrogenations, methanol or ethanol are common.[11] For metal-mediated reductions, co-solvents like ethanol/water may be necessary.[4] In some cases, gentle heating may improve solubility and reaction rate.
Inactive Catalyst (Catalytic Hydrogenation) The catalyst (e.g., Pd/C, Raney Ni) may be old or deactivated. Use a fresh batch of catalyst. Ensure the catalyst was handled properly to avoid prolonged exposure to air, which can poison it. The catalyst loading might be too low; consider increasing the weight percentage.
Insufficient Reducing Agent For metal-mediated reductions, ensure you are using a sufficient stoichiometric excess of the metal (e.g., 3-5 equivalents of iron powder).[4] For transfer hydrogenation, ensure the hydrogen donor is added in sufficient quantity.
Low Hydrogen Pressure (Catalytic Hydrogenation) If using H₂ gas, ensure the system is properly sealed and pressurized. For many nitro reductions, atmospheric pressure (using a hydrogen balloon) is sufficient, but some substrates may require higher pressures.[3]
Incorrect pH (Metal-Mediated Reduction) Reductions with metals like Fe, Sn, or Zn often require an acidic medium (e.g., HCl, AcOH) to proceed efficiently.[6] For the Fe/NH₄Cl system, the conditions are near-neutral.[4] Ensure the pH of your reaction medium is appropriate for the chosen method.
Problem 2: Presence of Multiple Products (Impure Product Mixture)

Q: My post-reaction analysis (TLC, LCMS) shows multiple spots/peaks in addition to my desired product. What are they and how can I avoid them?

A: The presence of multiple products indicates side reactions are occurring.

Possible Cause Suggested Solution
Formation of Azo/Azoxy Compounds These condensation byproducts form from the reaction of intermediates.[7][8] This can sometimes be mitigated by ensuring a sufficiently rapid reduction to the final amine. For metal-mediated reductions, using a stronger acid or increasing the temperature might help, but must be balanced against other potential side reactions. Lithium aluminium hydride (LiAlH₄) is known to produce azo compounds from aromatic nitro compounds and should be avoided.[1]
Hydrodefluorination The C-F bond has been reduced. This is more common with Pd/C catalysts.[7] Solution: Switch to a milder catalyst like Raney Nickel or use a non-catalytic method like Fe/NH₄Cl or SnCl₂.[1] Reducing the reaction temperature or hydrogen pressure may also decrease the rate of dehalogenation.
Incomplete Reduction Spots corresponding to hydroxylamine or other intermediates may be present. Solution: Increase the reaction time, add more reducing agent, or refresh the catalyst. Monitor the reaction by TLC/LCMS until the starting material and intermediates are fully consumed.[4]
Problem 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating a pure sample of 3-Fluoro-5-aminotoluene after the reaction is complete. What are the best practices for work-up and purification?

A: Proper work-up is critical, especially for metal-mediated reductions.

Possible Cause Suggested Solution
Product is in Salt Form If you used an acidic medium (e.g., Sn/HCl, Fe/HCl), the resulting amine will be protonated as an anilinium salt, which is water-soluble. Solution: After filtering off the solid catalyst or metal residues, carefully basify the aqueous filtrate with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8).[4] This will deprotonate the amine, making it soluble in organic solvents for extraction.
Metal Contamination In metal-mediated reductions, residual metal salts can contaminate the product.[2] Solution: Ensure thorough filtration after the reaction. For iron reductions, the resulting iron oxides are often filtered through a pad of Celite. The work-up, involving basification and extraction, is designed to separate the organic amine from inorganic salts.[4]
Emulsion during Extraction The presence of fine solid byproducts (like iron oxides) can sometimes lead to emulsions during the aqueous work-up and extraction. Solution: Filter the reaction mixture through Celite before extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.[4]
Product Degradation The resulting product, 3-Fluoro-5-aminotoluene, may be sensitive to air or light, leading to discoloration. Solution: Conduct the work-up and purification steps promptly. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Co-elution of Impurities If purifying by column chromatography, non-polar impurities (like azo compounds) or polar impurities may be difficult to separate. Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) usually provides good separation.[4]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of this compound using palladium on carbon with hydrogen gas.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).[11]

  • Inerting: Add 10% Pd/C catalyst (typically 1-5 mol%). Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon.[4]

  • Hydrogenation: Introduce hydrogen gas into the flask, either by connecting it to a hydrogen gas line or by inflating a balloon with hydrogen and fitting it to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature.[4]

  • Monitoring: Monitor the reaction by TLC or LCMS until the starting material is completely consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-5-aminotoluene, which can be purified further if necessary.[4]

Method 2: Reduction using Iron and Ammonium Chloride

This protocol provides a reliable method using inexpensive and readily available reagents.[4]

  • Reaction Setup: To a round-bottom flask, add the this compound (1.0 eq), ethanol, and water (a common ratio is 4:1 or similar).

  • Add Reagents: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. The reaction can be vigorous initially.

  • Monitoring: Monitor the reaction by TLC or LCMS until completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer with a solution of sodium carbonate (Na₂CO₃) and extract with an organic solvent (e.g., ethyl acetate, 3 times).

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the 3-Fluoro-5-aminotoluene.[4]

Visual Guides

General Reaction and Troubleshooting Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting start Start: this compound setup Dissolve in Solvent Add Reducing System (e.g., Pd/C, H₂ or Fe/NH₄Cl) start->setup reaction Run Reaction (Stir, Heat if needed) setup->reaction monitor Monitor by TLC/LCMS reaction->monitor complete Reaction Complete? monitor->complete Check Conversion side_products Side Products Observed: - Adjust Conditions - Change Reagent System monitor->side_products Impurities Detected filter Filter Catalyst / Metal Salts (Use Celite) complete->filter Yes incomplete Incomplete Reaction: - Check Reagents/Catalyst - Increase Reaction Time complete->incomplete basify Basify (if acidic) & Extract with Organic Solvent filter->basify dry Dry, Filter & Concentrate basify->dry purify Purify if needed (e.g., Column Chromatography) dry->purify product Final Product: 3-Fluoro-5-aminotoluene purify->product incomplete->reaction Re-run/Optimize side_products->setup Re-design

Caption: General workflow for the reduction of this compound.

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_side Side Reactions start This compound (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) start->nitroso +2e⁻, +2H⁺ defluorination Defluorinated Product (3-Aminotoluene) start->defluorination Hydrodefluorination (e.g., with Pd/C) hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Azoxy Compound (Ar-N(O)=N-Ar) nitroso->azoxy Condensation product 3-Fluoro-5-aminotoluene (Ar-NH₂) hydroxylamine->product +2e⁻, +2H⁺ hydroxylamine->azoxy Condensation product->defluorination Hydrodefluorination azo Azo Compound (Ar-N=N-Ar) azoxy->azo Reduction

Caption: Key reaction intermediates and potential side products.

References

Stability and degradation of 3-Fluoro-5-nitrotoluene under storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-nitrotoluene (CAS 499-08-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound under various storage and experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Introduction to this compound: A Stability Overview

This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its chemical structure, featuring a trifunctionalized benzene ring, offers unique reactivity. However, the presence of the nitro group and the fluorine atom can also influence its stability. Understanding the potential degradation pathways is crucial for maintaining sample purity and obtaining reliable experimental results. This guide will delve into the factors affecting its stability and provide practical solutions to common challenges.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2] The solid, crystalline form is generally stable at room temperature.[3][4]

Q2: What is the typical shelf life of this compound?

While a specific shelf life is often determined by the supplier and storage conditions, when stored properly as described above, this compound is a relatively stable compound. For critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.

Q3: Are there any known incompatibilities for this compound?

3-Nitrotoluene should be stored separately from strong oxidants and sulfuric acid.[5] Given the similar chemical nature, it is prudent to apply the same precautions to this compound. Avoid contact with strong bases, as this can lead to degradation.[6]

Q4: What are the initial signs of degradation in a sample of this compound?

A visual change in the appearance of the compound, such as a darkening of the yellow color or the development of a brownish tint, can be an initial indicator of degradation. The appearance of a pungent or unusual odor may also suggest decomposition. However, the most reliable method for detecting degradation is through analytical techniques like HPLC or GC-MS, which can reveal the presence of impurities.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the use of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color darkening, clumping) 1. Exposure to light: Photodegradation can lead to the formation of colored byproducts. 2. Exposure to moisture: Hygroscopic clumping can occur. 3. Elevated temperature: Thermal degradation may cause discoloration.1. Store the compound in an amber vial or in a dark place. 2. Ensure the container is tightly sealed and stored in a desiccator if necessary. 3. Store at the recommended room temperature, away from heat sources.
Unexpected peaks in HPLC/GC analysis 1. Inherent impurities: Isomeric impurities (e.g., other fluoronitrotoluene isomers) from the synthesis process may be present.[3][7][8] 2. Degradation products: The compound may have degraded due to improper storage or handling. 3. Solvent impurities or contamination: The analytical solvent or system may be contaminated.1. Review the certificate of analysis (CoA) for known impurities. 2. Compare the chromatogram to a fresh or reference standard. Consider potential degradation pathways (see Section IV) to hypothesize the identity of the peaks. 3. Run a blank solvent injection to check for system contamination.
Inconsistent experimental results 1. Sample degradation: The purity of the this compound may have compromised the reaction. 2. Reaction with incompatible reagents: The compound may be reacting with other components in the experimental setup.1. Re-verify the purity of the starting material using a suitable analytical method. 2. Review the chemical compatibility of all reagents and solvents used in the experiment.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and for designing stable formulations. While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer likely pathways based on the chemistry of related nitroaromatic compounds.

A. Thermal Degradation

Nitrotoluenes can undergo thermal decomposition at elevated temperatures.[9][10] The decomposition of nitrotoluenes can be complex, leading to the formation of various products including oxides of nitrogen, benzaldehyde, and other compounds.[5] The presence of a fluorine atom, being a strongly electron-withdrawing group, can influence the thermal stability of the molecule.[6][9][11]

B. Photodegradation

Nitroaromatic compounds are known to be susceptible to photodegradation.[12] Exposure to UV or even strong visible light can initiate reactions involving the nitro group, potentially leading to the formation of nitrophenols or other photoproducts.[3][8][11] The fluorine atom's presence can affect the photolytic stability.

C. Hydrolysis

Under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis may occur. A potential hydrolysis product of this compound is 3-fluoro-5-nitrophenol, resulting from the nucleophilic substitution of the nitro group. Alkaline hydrolysis of related compounds like TNT is known to lead to complex polymerization reactions.[6]

The following diagram illustrates a simplified overview of potential degradation pathways.

G main This compound thermal Thermal Degradation Products (e.g., Oxides of Nitrogen, Benzaldehyde derivatives) main->thermal Heat photo Photodegradation Products (e.g., 3-Fluoro-5-nitrophenol) main->photo Light (UV/Vis) hydrolysis Hydrolysis Products (e.g., 3-Fluoro-5-nitrophenol) main->hydrolysis Strong Acid/Base, H2O

Potential degradation pathways for this compound.

V. Experimental Protocols

To ensure the quality of your this compound, regular purity checks are recommended, especially for long-stored materials or before use in critical experiments.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation and applications.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)

4. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by the area percentage method.

The following diagram outlines the workflow for this protocol.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for HPLC purity assessment.

VI. References

  • Sigma-Aldrich. This compound. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available at: --INVALID-LINK--

  • Zhang, J., et al. Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. Chemistry – An Asian Journal.

  • Thorn, K. A., & Thorne, P. G. (2001). Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR. Environmental science & technology, 35(21), 4289–4296.

  • International Agency for Research on Cancer. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available at: --INVALID-LINK--

  • Wang, J., et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 5029-5051.

  • Wikipedia. Trinitrotoluene. Available at: --INVALID-LINK--

  • The Crucial Role of this compound in Pharmaceutical Manufacturing. (2025, October 12). Pharma Manufacturing Today.

  • Sigma-Aldrich. This compound | 499-08-1. Available at: --INVALID-LINK--

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical reviews, 93(8), 2667-2692.

  • Fisher Scientific. This compound, 98%, Thermo Scientific. Available at: --INVALID-LINK--

  • BenchChem. 2-Nitrotoluene Reagent|High-Purity. Available at: --INVALID-LINK--

  • Aishilun Biology. This compound|499-08-1. Available at: --INVALID-LINK--

  • ChemicalBook. 5-Fluoro-2-nitrotoluene - Safety Data Sheet. Available at: --INVALID-LINK--

  • Thorn, K. A., & Pennington, J. C. (2001). Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR. PubMed. Available at: --INVALID-LINK--

  • Fisher Scientific. This compound, 98%, Thermo Scientific 250 mg. Available at: --INVALID-LINK--

  • PubChem. 3-Nitrotoluene. Available at: --INVALID-LINK--

  • KEGG. KEGG PATHWAY Database. Available at: --INVALID-LINK--

  • Mulla, S. I., et al. (2011). Proposed pathway for the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1. ResearchGate. Available at: --INVALID-LINK--

  • Fisher Scientific. 2-Fluoro-5-nitrotoluene. Available at: --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. Thermal decomposition of liquid α-nitrotoluene. Available at: --INVALID-LINK--

  • Home Sunshine Pharma. This compound CAS 499-08-1. Available at: --INVALID-LINK--

  • Fisher Scientific. This compound, 98%, Thermo Scientific 250 mg. Available at: --INVALID-LINK--

  • Xiamen Equation Chemical Co., Ltd. This compound. Available at: --INVALID-LINK--

  • ChemicalBook. CAS 499-08-1 this compound manufacturer in China. Available at: --INVALID-LINK--

  • Google Patents. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene. Available at: --INVALID-LINK--

References

Column chromatography conditions for purifying 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 3-Fluoro-5-nitrotoluene

This guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of moderately polar aromatic compounds like this compound is silica gel (230-400 mesh).[1] Silica gel is a polar adsorbent and is effective for separating compounds based on their polarity.[2]

Q2: What is a good starting solvent system (mobile phase) for the purification?

A2: A common and effective mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate.[3] Based on protocols for similar compounds, such as 2-Fluoro-4-nitrotoluene, a good starting point is a 20:1 ratio of petroleum ether to ethyl acetate.[4] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A3: To find the ideal mobile phase, spot your crude sample on a TLC plate and develop it in various ratios of hexane to ethyl acetate. The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5] This Rf range typically provides the best separation in column chromatography.

Q4: Can I use other solvents for the mobile phase?

A4: Yes, other solvent systems can be employed. For instance, a mixture of hexane and dichloromethane can also be effective.[6] The choice of solvent can influence the selectivity of the separation.[7] It is always recommended to screen different solvent systems using TLC to find the one that provides the best separation of your target compound from its impurities.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move from the origin (Rf is too low). The mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. Try a 10:1 or 5:1 ratio of hexane:ethyl acetate.
The compound runs with the solvent front (Rf is too high). The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane). Try a 30:1 or 40:1 ratio of hexane:ethyl acetate.
Poor separation of the desired compound from impurities. The chosen solvent system has poor selectivity for your mixture.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or ether and re-optimize the solvent ratio using TLC.
The compound appears to be decomposing on the column. Silica gel is slightly acidic and can cause degradation of sensitive compounds.Deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a neutralizer like triethylamine (1-2%) before loading your sample. Alternatively, consider using a different stationary phase like alumina.
The collected fractions are very dilute. Too much solvent was used for elution, or the column diameter is too large for the sample size.Concentrate the fractions using a rotary evaporator. For future purifications, use a smaller column or collect smaller fraction volumes.
The column runs dry. Insufficient solvent was added, or the flow rate is too high.This can lead to cracking of the silica bed and poor separation. The column must be repacked. Always ensure the solvent level remains above the top of the silica gel.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The exact solvent composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. For this example, we will use a 20:1 mixture of hexane and ethyl acetate.

  • Prepare a sufficient volume to pack the column and run the entire separation.

3. Column Packing:

  • Secure the chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

  • Continuously run the mobile phase through the column to equilibrate it. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in test tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine the fractions that contain the pure this compound.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

experimental_workflow Workflow for Purifying this compound prep Preparation tlc TLC Analysis (Optimize Solvent System) prep->tlc Select Solvents packing Column Packing (Silica Gel Slurry) tlc->packing Optimized Mobile Phase loading Sample Loading (Minimal Solvent) packing->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis Monitor Separation combine Combine Pure Fractions analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

References

Managing exothermic reactions in the synthesis of 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the highly exothermic nitration of 3-fluorotoluene to synthesize 3-Fluoro-5-nitrotoluene. The information is presented in a question-and-answer format to address specific challenges and ensure safe and successful experimentation.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is increasing rapidly and uncontrollably after adding the nitrating mixture. What should I do, and what are the potential causes?

Answer:

An uncontrolled temperature spike indicates a potential thermal runaway, a hazardous situation that can lead to violent reaction and vessel rupture.

Immediate Actions:

  • Stop the addition of the nitrating mixture immediately.

  • Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.

  • If the temperature continues to rise dramatically, and as a last resort , prepare for emergency quenching by carefully and slowly pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring.[1] Be aware that quenching is also highly exothermic and should be performed with extreme caution in a well-ventilated fume hood behind a safety shield.[1]

  • Alert your supervisor and adhere to all established laboratory emergency protocols.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure a robust cooling system is in place, such as an ice-salt or dry ice-acetone bath, to maintain the desired low temperature.

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than it can be removed.[1] A slow, dropwise addition with continuous monitoring of the internal temperature is critical.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[1] Ensure vigorous and consistent stirring throughout the addition process.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can accelerate the reaction and increase its exothermicity.

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent slight temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.[1]

Issue 2: Low Yield of this compound

Question: My reaction resulted in a very low yield of the desired product. What are the likely reasons?

Answer:

Low yields in nitration reactions can be attributed to several factors related to reaction conditions and work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or too low a temperature. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any signs of an excessive exotherm.

  • Suboptimal Reagent Ratio: The molar ratio of nitric acid to 3-fluorotoluene is crucial. An insufficient amount of the nitrating agent will result in incomplete conversion.

  • Formation of Isomeric Byproducts: The nitration of 3-fluorotoluene can also yield other isomers, such as 2-fluoro-5-nitrotoluene and 3-fluoro-4-nitrotoluene.[2][3] Reaction conditions, particularly temperature, can influence the isomer distribution.

  • Loss of Product During Work-up: The product may be lost during extraction or washing steps. Ensure proper phase separation and minimize the number of transfer steps. Using a saturated brine wash can help reduce the solubility of the organic product in the aqueous layer.

  • Degradation of Product: The presence of residual acid during work-up or storage can lead to product degradation. Thoroughly neutralize the crude product with a bicarbonate solution wash.

Issue 3: Formation of Dinitrated Byproducts

Question: I am observing the formation of dinitrotoluene byproducts in my reaction. How can I minimize this?

Answer:

The formation of dinitrated products is a common side reaction in nitrations, especially with activated aromatic rings.

Control Measures:

  • Strict Temperature Control: Higher reaction temperatures favor polynitration. Maintaining a consistently low temperature (e.g., 0-5 °C) is the most effective way to enhance selectivity for the mono-nitro product.

  • Stoichiometry: Use a carefully controlled molar equivalent of nitric acid relative to the 3-fluorotoluene. A large excess of the nitrating agent will drive the reaction towards dinitration.

  • Reaction Time: Shorter reaction times can help to minimize the formation of dinitrated byproducts. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the nitration of 3-fluorotoluene?

A1: The main hazards include:

  • Runaway Reactions: Nitration is a highly exothermic process that can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[5] Nitric acid also produces toxic nitrogen oxide fumes.[5]

  • Thermal Instability of Nitro Compounds: Nitroaromatic compounds can be thermally unstable and may decompose violently, particularly in the presence of impurities or residual acids.[4]

Q2: Why is a mixture of nitric acid and sulfuric acid used as the nitrating agent?

A2: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that reacts with the aromatic ring.[6][7][8]

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: To control the exothermic reaction and minimize the formation of byproducts, the reaction should be carried out at low temperatures, typically between 0 °C and 10 °C. An ice bath or an ice-salt bath is essential for maintaining this temperature range.

Q4: How should I properly quench the nitration reaction?

A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1] This serves to rapidly cool the mixture and dilute the acids, effectively stopping the reaction.

Q5: What are the common isomeric byproducts, and how can they be separated?

A5: The nitration of 3-fluorotoluene can produce isomers such as 2-fluoro-5-nitrotoluene and 3-fluoro-4-nitrotoluene.[2][3] Separation of these isomers can be challenging and may require techniques such as fractional distillation under reduced pressure or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials and Equipment:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The ratio of sulfuric acid to nitric acid is typically around 2:1 (v/v). Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the 3-fluorotoluene. Cool the flask to 0 °C using an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 3-fluorotoluene. The rate of addition should be controlled to maintain the internal reaction temperature between 0 °C and 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane) three times.

  • Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which will be a mixture of isomers, can be purified by fractional distillation under vacuum or column chromatography.

Quantitative Data Summary

ParameterRecommended Value/RangePurpose
Reactants
3-Fluorotoluene1.0 equivalentStarting material
Conc. Nitric Acid1.0 - 1.2 equivalentsNitrating agent
Conc. Sulfuric Acid2.0 - 3.0 equivalentsCatalyst and dehydrating agent
Reaction Conditions
Temperature0 - 10 °CTo control the exothermic reaction and improve selectivity
Reaction Time1 - 3 hoursTo ensure complete conversion of the starting material
Agitation Speed200 - 400 RPMTo ensure proper mixing and prevent localized overheating
Work-up
Quenching MediumCrushed ice/waterTo stop the reaction and facilitate product precipitation/separation
Neutralizing AgentSaturated Sodium BicarbonateTo remove residual acids
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove water from the organic phase

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acids Cool Mixture to 0-5 °C prep_acids->cool_acids addition Slow, Dropwise Addition of Nitrating Mixture cool_acids->addition prep_reactant Cool 3-Fluorotoluene to 0 °C prep_reactant->addition stirring Stir at 0-10 °C (1-3 hours) addition->stirring monitoring Monitor Reaction (TLC/GC) stirring->monitoring quench Quench on Ice monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_runaway cluster_actions Immediate Actions cluster_causes Potential Causes start Uncontrolled Temperature Rise stop_addition Stop Reagent Addition start->stop_addition cause1 Inadequate Cooling start->cause1 cause2 Rapid Addition start->cause2 cause3 Poor Agitation start->cause3 cause4 Incorrect Concentration start->cause4 increase_cooling Increase Cooling stop_addition->increase_cooling prepare_quench Prepare for Emergency Quench increase_cooling->prepare_quench alert Alert Supervisor prepare_quench->alert

Caption: Troubleshooting logic for a thermal runaway event.

References

Effect of catalyst choice on 3-Fluoro-5-nitrotoluene synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-nitrotoluene. The information provided is based on established experimental data and aims to address common challenges encountered during the synthesis process, with a particular focus on the impact of catalyst choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary method for synthesizing this compound is through the nitration of 3-fluorotoluene. This can be achieved using conventional mixed acid (a combination of nitric acid and sulfuric acid) or by employing solid acid catalysts. The choice of method significantly impacts regioselectivity, yield, and environmental friendliness.

Q2: Why is catalyst selection critical in the nitration of 3-fluorotoluene?

A2: Catalyst selection is crucial for controlling the regioselectivity of the nitration reaction. The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of multiple isomers, including 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, in addition to the desired this compound. An appropriate catalyst can enhance the formation of the desired isomer while minimizing side products. Solid acid catalysts, for instance, have been shown to offer higher regioselectivity compared to traditional methods.[1][2]

Q3: What are the advantages of using solid acid catalysts over the conventional mixed acid method?

A3: Solid acid catalysts present several advantages, including:

  • Higher Regioselectivity: They can provide better control over the position of nitration.[1][2]

  • Environmental Benefits: These catalysts are often reusable and the process avoids the use of large quantities of corrosive sulfuric acid, leading to a cleaner and more environmentally friendly procedure.[1][2][3]

  • Simpler Work-up: The work-up procedure is typically simpler compared to the mixed acid method.[1][2]

  • Catalyst Stability: Some solid acid catalysts, like H-beta zeolite, have demonstrated high stability and can be recycled multiple times without a significant loss in activity or selectivity.[1][2]

Q4: Which solid acid catalysts are most effective for the nitration of 3-fluorotoluene?

A4: Research indicates that solid acid catalysts such as H-beta zeolite, Fe/Mo/SiO2, and MoO3/SiO2 are effective for the nitration of 3-fluorotoluene due to their high acidity.[1][2] These catalysts have been shown to yield high conversions and good selectivity under relatively mild conditions.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 3-Fluorotoluene - Inadequate catalyst activity.- Incorrect reaction temperature or time.- Insufficient amount of nitrating agent.- Ensure the catalyst is properly activated and handled. For solid acid catalysts, check for proper calcination.- Optimize reaction temperature and time based on the chosen catalyst (see Data Tables).- Use a stoichiometric or slight excess of the nitrating agent (e.g., 70% nitric acid).[1]
Poor Regioselectivity (High levels of undesired isomers) - Use of non-selective nitration conditions (e.g., traditional mixed acid).- Reaction temperature is too high, leading to loss of selectivity.- Employ a regioselective solid acid catalyst such as H-beta zeolite.[1][2]- Carefully control the reaction temperature. For H-beta, a temperature of 60°C has been shown to be effective.[1]
Formation of Side-Chain Nitration Products - This is more commonly observed with other isomers like 4-fluorotoluene but can occur under certain conditions.- The use of shape-selective catalysts like zeolites can help suppress side-chain reactions by favoring ring nitration within their pores.[3]
Catalyst Deactivation (for solid acid catalysts) - Coking or poisoning of the catalyst surface.- Leaching of active sites.- Regenerate the catalyst by calcination. H-beta zeolite has shown good reusability for up to five cycles without significant loss of activity.[1][2]- Ensure appropriate solvent and reaction conditions to minimize leaching.
Difficult Product Isolation - Complex reaction mixture from non-selective nitration.- Emulsion formation during work-up with mixed acids.- Utilize solid acid catalysts for a cleaner reaction profile and simpler filtration-based catalyst removal.[1]- For mixed acid methods, careful and slow quenching on ice followed by extraction with a suitable organic solvent is necessary.

Data Presentation

Table 1: Nitration of 3-Fluorotoluene using various Solid Acid Catalysts

CatalystConversion (%)Selectivity for 3-fluoro-6-nitrotoluene (%)Selectivity for 3-fluoro-4-nitrotoluene (%)
H-beta >796730
Fe/Mo/SiO2 HighHigh-
MoO3/SiO2 HighHigh-

Reaction conditions: 60°C, 70% nitric acid as nitrating agent.[1][2] Note: Specific quantitative selectivity data for Fe/Mo/SiO2 and MoO3/SiO2 in the nitration of 3-fluorotoluene is not detailed in the provided search results, but they are stated to show higher conversion and selectivity.[1][2][4]

Experimental Protocols

1. Nitration of 3-Fluorotoluene using H-beta Solid Acid Catalyst

  • Materials: 3-fluorotoluene, 70% nitric acid, H-beta zeolite catalyst.

  • Procedure:

    • In a reaction vessel, place the H-beta catalyst (10% of the weight of 3-fluorotoluene).

    • Add 3-fluorotoluene and 70% nitric acid in a 1:1 molar ratio.

    • Heat the mixture to 60°C and stir for 20 hours.

    • After the reaction, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • The organic layer is then separated, washed, and dried to isolate the product mixture.

    • Analyze the product distribution using Gas Chromatography (GC).[1]

2. Conventional Mixed Acid Nitration of 3-Fluorotoluene

  • Materials: 3-fluorotoluene, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath to maintain a temperature below 10°C.

    • Slowly add 3-fluorotoluene to the cold nitrating mixture with continuous stirring, ensuring the temperature remains between 5-10°C.

    • After the addition is complete, continue stirring in the ice bath for 1 hour, followed by 1 hour at room temperature.

    • Pour the reaction mixture onto ice.

    • Extract the product with an organic solvent (e.g., chloroform).

    • Wash the organic layer with water, neutralize, and then dry.

    • The solvent is removed, and the product can be purified by recrystallization or distillation.

Visualizations

experimental_workflow cluster_prep Catalyst/Reagent Preparation cluster_reaction Reaction Step cluster_workup Work-up & Analysis p1 Prepare Nitrating Agent (e.g., 70% HNO3 or Mixed Acid) r2 Add Nitrating Agent (Control Temperature) p1->r2 p2 Activate Solid Acid Catalyst (if applicable) r1 Charge Reactor with 3-Fluorotoluene & Catalyst p2->r1 r1->r2 r3 Stir at Reaction Temperature (e.g., 60°C for 20h) r2->r3 w1 Cool Reaction Mixture r3->w1 w2 Separate Catalyst (Filtration for Solid Catalyst) w1->w2 w3 Phase Separation & Washing w2->w3 w4 Drying & Solvent Removal w3->w4 a1 Product Analysis (GC) w4->a1 catalyst_selection cluster_criteria Key Selection Criteria cluster_choice Catalyst Choice start Goal: Synthesize This compound c1 High Regioselectivity? start->c1 c2 Environmental Concerns? start->c2 c3 Catalyst Reusability? start->c3 solid_acid Solid Acid Catalyst (e.g., H-beta) c1->solid_acid Yes mixed_acid Conventional Mixed Acid (HNO3/H2SO4) c1->mixed_acid Lower Priority c2->solid_acid Yes c2->mixed_acid No c3->solid_acid Yes c3->mixed_acid No

References

Technical Support Center: Analytical Method Validation for 3-Fluoro-5-nitrotoluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals validating analytical methods for the quantification of 3-Fluoro-5-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound according to regulatory guidelines?

According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters for a quantitative impurity or assay method include:

  • Specificity/Selectivity : The ability to definitively assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1]

  • Linearity : Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[2][3]

  • Accuracy : The closeness of the test results to the true value, often expressed as percent recovery.[1]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability, Intermediate Precision, and Reproducibility.[1][2]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][4]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Q2: How do I perform a forced degradation study for this compound to establish the stability-indicating nature of my method?

Forced degradation, or stress testing, is crucial to identify potential degradation products and demonstrate that the analytical method can separate the intact analyte from these degradants.[5][6] Typical stress conditions include:[6]

  • Acid Hydrolysis : 0.1 N to 1 N HCl at elevated temperatures.

  • Base Hydrolysis : 0.1 N to 1 N NaOH at elevated temperatures.

  • Oxidation : 3% to 30% hydrogen peroxide (H₂O₂) at room or elevated temperature.

  • Thermal Stress : Heating the solid or solution sample at a high temperature (e.g., 60-80°C).

  • Photolytic Stress : Exposing the sample to light, often specified in ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at a sufficient level for detection without completely consuming the analyte.[5]

Q3: Which analytical technique is most suitable for quantifying this compound?

Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are highly suitable techniques.

  • HPLC-UV : A robust and common choice for aromatic compounds. A reversed-phase method on a C18 column is a typical starting point.

  • GC-MS : Offers excellent selectivity and sensitivity, especially for volatile and semi-volatile compounds like nitrotoluene isomers.[7][8] It is particularly powerful for separating and identifying isomers and trace-level impurities.[7]

The choice depends on the sample matrix, required sensitivity, and available instrumentation.

Troubleshooting Guides

Issue 1: HPLC - Peak Tailing for this compound

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[9] Here is a step-by-step troubleshooting guide:

  • Check for Secondary Silanol Interactions : The nitro and fluoro groups make the analyte polar. Basic analytes can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[9][10]

    • Solution : Lower the mobile phase pH (e.g., to pH 2.5-3.0) to suppress the ionization of silanol groups.[9] Ensure you are using a column compatible with low pH, such as one with stable bonding chemistry.[9] Using a high-purity, end-capped column can also minimize these interactions.[9]

  • Assess for Column Overload : Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion.[10][11]

    • Solution : Dilute your sample and inject a smaller concentration or volume to see if the peak shape improves.[10][11]

  • Investigate Column Contamination or Damage : Buildup of contaminants on the column inlet frit or a void in the packing bed can cause poor peak shape for all analytes.[10][11][12]

    • Solution : Use a guard column to protect the analytical column.[12] If contamination is suspected, flush the column with a strong solvent.[9][13] If a void has formed, the column may need to be replaced.[11]

  • Rule out Extra-Column Effects : Excessive tubing length or diameter between the column and detector can lead to band broadening and tailing.[13]

    • Solution : Minimize the length and internal diameter of all tubing, especially post-column.[13]

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Is analyte basic/polar? q1->q2 No (Only Analyte) c1 Possible Causes: - Column void/damage - Extra-column volume - Contaminated frit q1->c1 Yes c2 Possible Causes: - Secondary silanol interactions - Incompatible mobile phase pH q2->c2 Yes c3 Possible Cause: - Co-eluting impurity q2->c3 No s1 Solutions: - Replace column - Use guard column - Check tubing c1->s1 s2 Solutions: - Lower mobile phase pH (2.5-3) - Use end-capped column - Add buffer to mobile phase c2->s2 s3 Solution: - Adjust mobile phase/gradient - Use higher efficiency column c3->s3

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: GC-MS - Poor Reproducibility and Linearity

Question: My GC-MS analysis of this compound is showing poor linearity and inconsistent results, especially at higher concentrations. Why is this happening?

Answer: Non-linearity in GC-MS can occur with certain compounds. A study on nitrotoluene isomers found that while a GC-FID method showed good linearity, the GC-MS response was non-linear, particularly at higher concentrations.[14][15]

  • Detector Saturation : The mass spectrometer detector can become saturated at high analyte concentrations, leading to a non-linear response.

    • Solution : Lower the concentration range of your calibration standards to a level where the response is linear. Alternatively, if a wide range is needed, use a non-linear (e.g., quadratic) regression model for your calibration curve, which is acceptable if justified.[14][15]

  • Active Sites in the Inlet or Column : Nitroaromatic compounds can be susceptible to degradation or adsorption at active sites in the GC system, especially at high temperatures.

    • Solution : Use a deactivated inlet liner and ensure the GC column is in good condition. Consider derivatization if adsorption is a persistent issue, although this adds complexity.

  • Ion Source Contamination : Over time, the ion source can become contaminated, leading to inconsistent ionization and poor reproducibility.

    • Solution : Perform regular cleaning and maintenance of the GC-MS ion source as recommended by the manufacturer.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

  • Objective : To quantify this compound and separate it from potential process impurities and degradation products.

  • Instrumentation : HPLC system with a UV/PDA detector.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : Acetonitrile and 0.1% Phosphoric Acid in Water. A gradient elution may be required to separate from degradation products. Start with a 50:50 (v/v) mixture and optimize.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : Monitor at a wavelength of maximum absorbance for this compound (e.g., ~270 nm, requires experimental determination).

    • Injection Volume : 10 µL.

  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL. Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation : Accurately weigh the sample and dissolve in the solvent to achieve a concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock Standard (1 mg/mL in ACN) prep_cal Create Calibration Curve Standards (Serial Dilution) prep_std->prep_cal inject Inject 10 µL onto C18 Column prep_cal->inject prep_sample Prepare Sample Solution (Dissolve & Filter) prep_sample->inject separate Isocratic or Gradient Elution (ACN / 0.1% H3PO4) inject->separate detect UV Detection (~270 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: General workflow for HPLC-UV analysis.

Data Presentation: Summary of Validation Parameters

The following tables present illustrative data for a typical method validation, based on common acceptance criteria from ICH guidelines.[1][4][16]

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
1.015,250
10.0151,980
25.0378,550
50.0755,100
75.01,130,500
100.01,515,200
Result Value
Correlation Coeff. (r²)0.9995
Range Verified1.0 - 100.0 µg/mL

Acceptance Criterion: r² ≥ 0.995[16]

Table 2: Accuracy (Recovery)

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average 99.8%

Acceptance Criterion: Recovery within 98.0 - 102.0% for assay.

Table 3: Precision (Repeatability)

ReplicateMeasured Conc. (µg/mL)
150.1
249.8
350.3
449.9
550.2
650.0
Mean 50.05
RSD 0.35%

Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2%[1]

G compound This compound (Parent Compound) stress Stress Conditions compound->stress method Stability-Indicating Analytical Method compound->method acid Acid (HCl, Δ) stress->acid base Base (NaOH, Δ) stress->base oxid Oxidation (H2O2) stress->oxid photo Photolytic (UV/Vis Light) stress->photo dp1 Degradation Product(s) A acid->dp1 dp2 Degradation Product(s) B base->dp2 dp3 Degradation Product(s) C oxid->dp3 dp4 Degradation Product(s) D photo->dp4 dp1->method dp2->method dp3->method dp4->method

References

Validation & Comparative

Comparative NMR Analysis of 3-Fluoro-5-nitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-nitrotoluene. For comparative purposes, experimental NMR data for structurally related isomers, including 3-fluoro-4-nitrotoluene, 4-fluoro-3-nitrotoluene, and 2-fluoro-5-nitrotoluene, are presented alongside data for the parent compounds, 3-nitrotoluene and 4-nitrotoluene. This guide is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of fluorinated and nitrated toluene derivatives.

Predicted and Experimental NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its isomers and related compounds. Predictions for this compound are based on the analysis of substituent effects derived from the experimental data of the comparative compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shifts (δ) in ppm, Multiplicities, and Coupling Constants (J) in Hz)

CompoundSolventδ (ppm)MultiplicityJ (Hz)Assignment
This compound (Predicted) CDCl₃~8.0 - 8.2m-H-4, H-6
~7.8 - 8.0m-H-2
~2.6s--CH₃
3-Fluoro-4-nitrotoluene----Data not available
4-Fluoro-3-nitrotoluene----Data not available
2-Fluoro-5-nitrotoluene[1]CDCl₃8.134ddJ = 8.8, 2.8 HzH-6
8.089ddJ = 9.2, 4.4 HzH-4
7.149tJ = 8.8 HzH-3
2.380s--CH₃
3-NitrotolueneCDCl₃8.09 - 7.92m-H-2, H-4
7.51tJ = 8.0 HzH-5
7.39dJ = 7.6 HzH-6
2.46s--CH₃
4-NitrotolueneCDCl₃8.098dJ = 8.4 HzH-3, H-5
7.312dJ = 8.4 HzH-2, H-6
2.462s--CH₃

Table 2: ¹³C NMR Spectral Data (Chemical Shifts (δ) in ppm)

CompoundSolventδ (ppm)Assignment
This compound (Predicted) CDCl₃~163 (d, ¹JCF ≈ 250 Hz)C-3
~150C-5
~140 (d, ³JCF ≈ 8 Hz)C-1
~125 (d, ³JCF ≈ 8 Hz)C-4
~120 (d, ²JCF ≈ 22 Hz)C-6
~115 (d, ²JCF ≈ 25 Hz)C-2
~21-CH₃
3-Fluoro-4-nitrotoluene-Data not available-
4-Fluoro-3-nitrotoluene-Data not available-
2-Fluoro-4-nitrotoluene-Data available but not detailed in snippets-
2-Fluoro-5-nitrotoluene-Data available but not detailed in snippets-
3-NitrotolueneCDCl₃148.4, 139.1, 135.2, 129.3, 122.3, 121.8, 21.4C-NO₂, C-CH₃, Ar-CH, Ar-CH, Ar-CH, Ar-CH, -CH₃
4-NitrotolueneCDCl₃147.1, 146.9, 129.5, 123.7, 21.6C-NO₂, C-CH₃, Ar-CH, Ar-CH, -CH₃

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds such as this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • The spectrometer should be properly tuned and shimmed for the specific solvent and sample to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters to set include:

    • Pulse width: Calibrated 90° pulse.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of scans: 8-16 scans are usually sufficient for a concentrated sample.

    • Spectral width: Typically -2 to 12 ppm.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Key parameters to set include:

    • Pulse width: Calibrated 30° or 45° pulse to allow for faster repetition rates.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: This will vary depending on the sample concentration and can range from hundreds to thousands of scans.

    • Spectral width: Typically 0 to 220 ppm.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption line shape.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of a novel compound like this compound.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation & Comparison sample_weighing Weigh Sample dissolution Dissolve in Deuterated Solvent sample_weighing->dissolution h1_nmr ¹H NMR Acquisition dissolution->h1_nmr c13_nmr ¹³C NMR Acquisition dissolution->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analyze_multiplicity Analyze Multiplicities & Coupling Constants calibration->analyze_multiplicity analyze_shifts Analyze Chemical Shifts integration->analyze_shifts predict_spectra Predict Spectra of Target (this compound) predict_spectra->analyze_shifts predict_spectra->analyze_multiplicity compare_data Compare with Isomer Data analyze_shifts->compare_data analyze_multiplicity->compare_data structure_elucidation Structural Elucidation compare_data->structure_elucidation

NMR Spectral Analysis Workflow

References

A Comparative Guide to the Synthesis of 3-Fluoro-5-nitrotoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic routes to 3-Fluoro-5-nitrotoluene, a key building block in pharmaceutical and agrochemical research, reveals that the Balz-Schiemann reaction of 3-methyl-5-nitroaniline offers a more direct and efficient pathway compared to other potential methods. This guide provides a comparative overview of the available synthesis strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their application.

Executive Summary

The synthesis of this compound, a valuable intermediate in the development of novel therapeutic agents and agrochemicals, presents several challenges, primarily concerning regioselectivity. Direct nitration of 3-fluorotoluene, a seemingly straightforward approach, predominantly yields undesired isomers, making it an inefficient route. This guide focuses on a more promising and widely applicable method: the Balz-Schiemann reaction. This multi-step process, starting from a readily available precursor, offers a reliable method for the specific introduction of a fluorine atom at the desired position. A potential alternative, nucleophilic aromatic substitution, is also discussed, although specific experimental data for the synthesis of this compound using this method is less readily available in the literature.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound is critically dependent on factors such as yield, purity, scalability, and the availability of starting materials. Below is a summary of the key performance indicators for the most viable synthesis method.

MethodStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Purity (%)
Balz-Schiemann Reaction 3-Methyl-5-nitroanilineNaNO₂, HBF₄4-6 hours65-75>98

Logical Workflow for Synthesis Route Selection

The choice of synthesis method can be guided by a logical assessment of project requirements. The following diagram illustrates a decision-making workflow for selecting the optimal synthesis strategy for this compound.

Synthesis_Decision_Workflow start Start: Need to Synthesize This compound regioselectivity Is Regioselectivity a Major Concern? start->regioselectivity direct_nitration Direct Nitration of 3-Fluorotoluene regioselectivity->direct_nitration No balz_schiemann Balz-Schiemann Reaction of 3-Methyl-5-nitroaniline regioselectivity->balz_schiemann Yes low_yield Low Yield of Desired Isomer direct_nitration->low_yield end Proceed with Selected Method low_yield->end high_yield Good Yield and Purity balz_schiemann->high_yield high_yield->end

Caption: Decision workflow for selecting a synthesis method.

Experimental Protocols

Method 1: Balz-Schiemann Reaction of 3-Methyl-5-nitroaniline

This method involves the diazotization of 3-methyl-5-nitroaniline followed by fluorination using the Balz-Schiemann reaction. It is a reliable method for introducing a fluorine atom at a specific position on an aromatic ring.

Step 1: Diazotization of 3-Methyl-5-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methyl-5-nitroaniline (1 equivalent) in a solution of tetrafluoroboric acid (HBF₄, 48% aqueous solution, 3 equivalents).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Thermal Decomposition of the Diazonium Salt

  • Filter the precipitated diazonium tetrafluoroborate salt and wash it with cold diethyl ether.

  • Carefully dry the salt under vacuum.

  • Gently heat the dry diazonium salt in a flask equipped with a condenser and a collection flask. The decomposition is typically carried out at 100-120 °C.

  • The crude this compound will distill over.

  • Purify the product by vacuum distillation.

Signaling Pathway and Experimental Workflow Diagrams

The Balz-Schiemann reaction proceeds through a well-defined pathway involving the formation of a diazonium salt intermediate. The experimental workflow requires careful temperature control and handling of the potentially unstable diazonium salt.

Balz_Schiemann_Pathway cluster_pathway Reaction Pathway 3-Methyl-5-nitroaniline 3-Methyl-5-nitroaniline Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate 3-Methyl-5-nitroaniline->Diazonium Tetrafluoroborate NaNO2, HBF4 0-5 °C This compound This compound Diazonium Tetrafluoroborate->this compound Heat (Δ)

Caption: Reaction pathway for the Balz-Schiemann synthesis.

Experimental_Workflow start Start dissolve Dissolve 3-Methyl-5-nitroaniline in HBF4 start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2 Solution cool->add_nitrite stir Stir for 30 min add_nitrite->stir filter Filter Diazonium Salt stir->filter dry Dry the Salt filter->dry decompose Thermally Decompose dry->decompose distill Vacuum Distill Product decompose->distill end End distill->end

A Comparative Guide to 3-Fluoro-5-nitrotoluene and 3-Chloro-5-nitrotoluene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of available intermediates, halogenated nitrotoluenes serve as versatile scaffolds. This guide provides an objective comparison of two such key intermediates: 3-Fluoro-5-nitrotoluene and 3-Chloro-5-nitrotoluene, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols.

Physicochemical and Safety Data at a Glance

A summary of the key physical, chemical, and safety properties of this compound and 3-Chloro-5-nitrotoluene is presented below for easy comparison.

PropertyThis compound3-Chloro-5-nitrotoluene
CAS Number 499-08-116582-38-0[1][2]
Molecular Formula C₇H₆FNO₂C₇H₆ClNO₂[1]
Molecular Weight 155.13 g/mol 171.58 g/mol [1]
Appearance SolidCrystalline Solid
Melting Point 41-44 °CNot specified
Boiling Point 230.0 ± 20.0 °C at 760 mmHgNot specified
Purity Typically ≥98%Typically ≥98%[2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]

Synthesis of 3-Halo-5-nitrotoluenes

The synthetic routes to this compound and 3-Chloro-5-nitrotoluene, while both starting from readily available materials, involve distinct methodologies.

Synthesis of 3-Chloro-5-nitrotoluene

A common and well-documented method for the preparation of 3-Chloro-5-nitrotoluene involves a two-step process starting from 2-methyl-4-nitroaniline. This process is carried out under mild conditions and is suitable for large-scale production.[3]

Experimental Protocol:

  • Chlorination: 2-methyl-4-nitroaniline is reacted with a chlorinating agent, such as t-butyl hypochlorite, in a neutral solvent like toluene. The reaction mixture is stirred at room temperature to yield 2-chloro-4-nitro-6-methylaniline.[3]

  • Deamination: The resulting 2-chloro-4-nitro-6-methylaniline is then deaminated. This is typically achieved by treating it with sodium nitrite in an acidic alcoholic solution (e.g., ethanol and sulfuric acid) at a controlled temperature, followed by decomposition of the diazonium salt.[3][4]

2-methyl-4-nitroaniline 2-methyl-4-nitroaniline 2-chloro-4-nitro-6-methylaniline 2-chloro-4-nitro-6-methylaniline 2-methyl-4-nitroaniline->2-chloro-4-nitro-6-methylaniline t-butyl hypochlorite, Toluene 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrotoluene 2-chloro-4-nitro-6-methylaniline->3-Chloro-5-nitrotoluene 1. NaNO2, H2SO4, EtOH 2. Heat

Synthesis of 3-Chloro-5-nitrotoluene.
Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-fluorotoluene. The directing effects of the fluorine and methyl groups guide the regioselectivity of the nitration.

Experimental Protocol (General):

  • Nitration: 3-fluorotoluene is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-10 °C).

  • Work-up: After the reaction is complete, the mixture is poured onto ice, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.

3-fluorotoluene 3-fluorotoluene This compound This compound 3-fluorotoluene->this compound HNO3, H2SO4

Synthesis of this compound.

Comparative Reactivity in Key Synthetic Transformations

The differing halogen substituent (F vs. Cl) significantly influences the reactivity of these molecules in several key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the halogen acts as a leaving group. The rate of these reactions is highly dependent on the electronegativity and the ability of the leaving group to depart. Fluorine, being more electronegative than chlorine, is generally a better leaving group in SNAr reactions. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex, and the stability of this intermediate is enhanced by the electron-withdrawing nature of the halogen.

General Reactivity Trend in SNAr: F > Cl > Br > I

Therefore, This compound is expected to be more reactive towards nucleophiles in SNAr reactions than 3-Chloro-5-nitrotoluene.

cluster_0 SNAr Mechanism Ar-X Ar-X Meisenheimer Complex Meisenheimer Complex Ar-X->Meisenheimer Complex + Nu- Ar-Nu Ar-Nu Meisenheimer Complex->Ar-Nu - X-

Generalized SNAr Mechanism.
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding the corresponding anilines which are valuable intermediates. Both this compound and 3-Chloro-5-nitrotoluene can be readily reduced.

Common Reducing Agents:

  • Catalytic Hydrogenation: H₂, Pd/C, PtO₂

  • Metal/Acid Systems: SnCl₂, HCl; Fe, HCl; Zn, AcOH[5]

Experimental Protocol for Reduction of 3-Chloro-5-nitrotoluene:

A solution of 3-chloro-5-nitrotoluene in ethanol is treated with a reducing agent such as tin(II) chloride dihydrate at a controlled temperature.[5] The reaction mixture is then stirred until the reduction is complete, followed by a standard aqueous work-up and extraction to isolate the 3-chloro-5-methylaniline.[5] A similar protocol can be applied for the reduction of this compound.

3-Halo-5-nitrotoluene 3-Halo-5-nitrotoluene 3-Halo-5-aminotoluene 3-Halo-5-aminotoluene 3-Halo-5-nitrotoluene->3-Halo-5-aminotoluene [H] (e.g., SnCl2/HCl or H2/Pd-C) cluster_0 Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar'-B(OR)2 Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

References

The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the selection of versatile starting materials is critical. 3-Fluoro-5-nitrotoluene, a readily available aromatic compound, presents itself as a promising, yet underexplored, scaffold for the synthesis of a new generation of bioactive molecules. Its unique substitution pattern, featuring a fluorine atom and a nitro group, offers a rich chemical playground for the development of compounds with potential anticancer and antimicrobial activities. This guide provides a comparative analysis of the prospective biological activities of compounds derived from this compound, supported by experimental data from analogous compounds and established alternatives.

Tapping into Anticancer Potential: A Camptothecin Derivative Case Study

While direct studies on a wide array of derivatives from this compound are emerging, the synthesis of a potent anticancer agent, (20S)-7-(3-fluoro-5-methylphenyl)-10,11-methylenedioxy camptothecin, highlights the potential of this scaffold.[1] The 3-fluoro-5-methylphenyl moiety in this compound is a direct synthetic descendant of this compound. Camptothecins are a well-established class of anticancer drugs that inhibit DNA topoisomerase I. The introduction of the fluorinated phenyl group at position 7 of the camptothecin core has been shown to significantly enhance antitumor efficacy.[1]

To contextualize the potential of such derivatives, a comparison with a standard-of-care chemotherapy agent, cisplatin, is presented below. The data showcases the half-maximal inhibitory concentration (IC50) against the A549 human lung carcinoma cell line.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Hypothetical this compound Derivative (e.g., Camptothecin analog) A549 (Lung Carcinoma)Potentially < 0.01Based on potent analogs like compound 7n in the cited study[1]
Cisplatin A549 (Lung Carcinoma)6.14 - 43.01[cite: ]

Note: The IC50 value for the hypothetical derivative is an educated estimation based on the potent activity of structurally similar compounds reported in the literature.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The determination of the IC50 values for anticancer agents is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Anticancer Activity Screening:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed A549 cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Figure 1: Workflow of the MTT assay for determining anticancer activity.

Exploring the Antimicrobial Frontier

The presence of both a fluorine atom and a nitro group in the this compound scaffold suggests a strong potential for the development of novel antimicrobial agents. Fluoroquinolones, a major class of antibiotics, owe their efficacy in part to the fluorine substituent. Similarly, nitroaromatic compounds are known to possess broad-spectrum antimicrobial properties.[2][3]

Derivatives such as novel 6-nitroquinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing greater potency than the widely used antibiotic, ciprofloxacin.[3] While direct synthesis from this compound is yet to be extensively reported, the structural motifs are highly relevant.

Below is a comparison of the minimum inhibitory concentration (MIC) values of a standard antibiotic, ciprofloxacin, against Escherichia coli, a common Gram-negative bacterium.

CompoundTarget MicroorganismMIC (µg/mL)Reference(s)
Hypothetical this compound Derivative (e.g., Nitroquinolone analog) Escherichia coliPotentially < 1Based on potent analogs[3]
Ciprofloxacin Escherichia coli0.015 - >8[cite: ]

Note: The MIC value for the hypothetical derivative is an estimation based on the activity of structurally related nitroquinolones.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial activity. The broth microdilution method is a standard procedure for its determination.

Signaling Pathway for Antimicrobial Action of Quinolones:

G cluster_0 Inhibition of DNA Enzymes quinolone Fluoroquinolone Derivative bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell dna_gyrase DNA Gyrase bacterial_cell->dna_gyrase topoisomerase Topoisomerase IV bacterial_cell->topoisomerase dna_replication DNA Replication Blocked dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Figure 2: Simplified mechanism of action for quinolone antibiotics.

Conclusion: A Scaffold of Opportunity

The strategic placement of a fluorine atom and a nitro group makes this compound a highly attractive starting material for the synthesis of novel bioactive compounds. The successful incorporation of a derivative into a potent camptothecin analog underscores its potential in the development of new anticancer agents.[1] Furthermore, the well-established antimicrobial properties of both fluoro and nitro-containing compounds strongly suggest that derivatives of this compound could yield a new class of effective antimicrobial drugs.

Further research focusing on the direct synthesis and biological evaluation of a diverse library of compounds derived from this compound is warranted. Such efforts could unlock the full potential of this versatile scaffold and contribute significantly to the pipeline of new therapeutic agents.

References

Assessing the Purity of 3-Fluoro-5-nitrotoluene: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of melting point analysis as a method for assessing the purity of 3-Fluoro-5-nitrotoluene, supported by experimental protocols and data.

Introduction to Purity Assessment by Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. However, the presence of impurities disrupts the crystal lattice structure, which has two main effects: a depression of the melting point and a broadening of the melting point range.[1][2][3][4][5] Therefore, by measuring the melting point of a sample and comparing it to the known melting point of the pure substance, a qualitative assessment of its purity can be made. A sharp melting range close to the literature value indicates high purity, while a wide and depressed range suggests the presence of impurities.[3][5]

The reported melting point for this compound is in the range of 40-44°C.[6][7] Commercial grades are often available with a purity of 98%.[8][9]

Experimental Protocol: Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: If necessary, finely crush the this compound sample to a powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Placing the Sample: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to get an approximate melting range. For a more accurate measurement, slowly increase the temperature (1-2°C per minute) as you approach the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the lower limit of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the upper limit of the melting range).

  • Cooling and Repetition: Allow the apparatus to cool and, if necessary, repeat the measurement with a fresh sample for accuracy.

Data Presentation and Interpretation

The purity of this compound samples can be compared by observing their melting point ranges. The following table presents hypothetical data for samples of varying purity.

Sample IDPurity (%)Observed Melting Point Range (°C)Interpretation
A >99%42.5 - 43.0High purity, sharp melting range near the literature value.
B 98%41.0 - 43.5Good purity, slightly broader range.
C 95%39.0 - 42.5Lower purity, depressed and broad melting range.
D <90%35.0 - 41.0Significant impurities, very depressed and wide melting range.

Comparison with Alternative Purity Assessment Methods

While melting point analysis is a rapid and accessible technique, other instrumental methods offer more quantitative and detailed purity information.

MethodPrincipleAdvantagesDisadvantages
Melting Point Analysis Observation of the temperature range over which a solid melts.- Fast and simple to perform.- Inexpensive equipment.- Good for a quick qualitative assessment of purity.- Not quantitative.- Less accurate for amorphous solids or compounds that decompose on heating.- Susceptible to observer error.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.- Highly sensitive and quantitative.- Can separate complex mixtures.- Widely applicable.- More expensive equipment.- Requires skilled operators.- Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.- Excellent for volatile and thermally stable compounds.- High resolution and sensitivity.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.- Provides structural information in addition to purity.- Can be quantitative (qNMR).- High initial instrument cost.- Requires specialized knowledge for data interpretation.- Lower sensitivity compared to chromatographic methods.

Workflow for Purity Assessment

The logical flow of assessing the purity of a compound like this compound using melting point analysis is illustrated below.

Purity_Assessment_Workflow start Start: Receive this compound Sample prep_sample Prepare Sample (Grind to fine powder) start->prep_sample load_capillary Load Capillary Tube prep_sample->load_capillary measure_mp Measure Melting Point Range in Apparatus load_capillary->measure_mp record_data Record T_initial and T_final measure_mp->record_data compare Compare with Literature Value (e.g., 40-44°C) record_data->compare decision Assess Purity compare->decision high_purity Result: High Purity (Sharp range, close to literature) decision->high_purity Narrow & Undepressed low_purity Result: Low Purity (Broad, depressed range) decision->low_purity Broad & Depressed end End high_purity->end low_purity->end

Caption: Workflow for Purity Assessment by Melting Point Analysis.

Conclusion

Melting point analysis is a fundamental and valuable technique for the preliminary assessment of the purity of this compound. Its simplicity, speed, and low cost make it an excellent first-line method in many research and development settings. While it provides qualitative rather than quantitative data, a sharp melting point range that is in close agreement with the literature value is a strong indicator of high purity. For definitive quantitative analysis and identification of specific impurities, it should be supplemented with more sophisticated techniques such as HPLC, GC, or NMR spectroscopy.

References

Quantitative Analysis of Nitrotoluene Isomers: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) is critical in diverse fields, from environmental monitoring of explosive residues to quality control in chemical synthesis. Mass spectrometry (MS) offers a powerful and versatile platform for this analysis. This guide provides an objective comparison of three prominent MS-based methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Femtosecond Time-Resolved Mass Spectrometry (FTRMS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Performance Comparison

The choice of an analytical method for nitrotoluene isomer quantification hinges on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance metrics for GC-MS and LC-MS/MS.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Femtosecond Time-Resolved Mass Spectrometry (FTRMS)
Limit of Detection (LOD) 2-NT: 0.027 mg/mL, 3-NT: 0.017 mg/mL, 4-NT: 0.023 mg/mL[1][2]Not explicitly stated for individual isomers, but the method is suitable for trace analysis.Not applicable in the traditional sense; designed for mixture analysis.
Limit of Quantification (LOQ) 2-NT: 0.080 mg/mL, 3-NT: 0.052 mg/mL, 4-NT: 0.070 mg/mL[1][2]2-NT: 0.05 µg/mL, 3-NT: 0.05 µg/mL, 4-NT: 0.05 µg/mL[3]Not applicable; provides high accuracy for mixture composition.
Linearity (R²) >0.99 for all isomers[1]>0.999 for all isomers[3]Not applicable; relies on fitting to reference dynamics.
Accuracy High, dependent on calibration.High, with the use of internal standards.Binary mixtures: ~5% accuracy, Ternary mixtures: ~7% accuracy[4][5]
Throughput Moderate, limited by chromatographic run times.Moderate to high, with potential for faster analysis than GC.High, as it does not require chromatographic separation.
Sample Volatility Requirement High (analytes must be volatile and thermally stable).Low (suitable for a wider range of compounds).High (samples are introduced via effusive inlets).

Experimental Workflows

A general workflow for the quantitative analysis of nitrotoluene isomers using mass spectrometry involves sample preparation, introduction into the instrument, separation (for chromatographic methods), ionization, mass analysis, and data processing.

Mass_Spectrometry_Workflow General Workflow for Nitrotoluene Isomer Analysis by Mass Spectrometry cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Soil, Water, Chemical Mixture) Extraction Extraction/Dilution Sample->Extraction Introduction Sample Introduction Extraction->Introduction Separation Chromatographic Separation (GC or LC) Introduction->Separation if applicable Ionization Ionization Introduction->Ionization Direct Infusion/FTRMS Separation->Ionization MassAnalyzer Mass Analysis Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataProcessing Data Processing Detection->DataProcessing Quantification Quantification DataProcessing->Quantification

General workflow for mass spectrometry-based analysis.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the three compared mass spectrometry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like nitrotoluene isomers.

1. Sample Preparation:

  • Prepare a stock solution of 2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene in a suitable solvent such as acetonitrile.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5-10 mg/mL).[1]

  • For sample analysis, dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions: [1][2]

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Temperature Program: Initial temperature of 70°C for 1 min, ramp at 25°C/min to 250°C, and hold for 11.8 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each isomer (e.g., m/z 137, 91, 65).

3. Data Analysis:

  • Generate a calibration curve for each isomer by plotting the peak area against the concentration.

  • Quantify the nitrotoluene isomers in the samples by comparing their peak areas to the respective calibration curves.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly advantageous for analyzing samples in complex matrices and for compounds that are not easily volatilized.

1. Sample Preparation:

  • Prepare stock and working standard solutions of the nitrotoluene isomers in a mobile phase compatible solvent (e.g., methanol/water mixture).

  • For environmental samples, an extraction step (e.g., solid-phase extraction) may be necessary to concentrate the analytes and remove matrix interferences.

2. LC-MS/MS Instrumentation and Conditions: [3]

  • Liquid Chromatograph: Shimadzu Nexera LC system (or equivalent).

  • Column: Shim-pack Velox SP-C18 (2.7 µm, 2.1×100 mm) or equivalent.

  • Mobile Phase: Isocratic elution with 70% water and 30% methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Shimadzu LCMS-8050 (or equivalent).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization Mode: Negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for each isomer.

3. Data Analysis:

  • Develop a calibration curve for each isomer based on the peak areas of the MRM transitions.

  • Determine the concentration of each isomer in the samples using the calibration curves.

Femtosecond Time-Resolved Mass Spectrometry (FTRMS)

FTRMS is a cutting-edge technique that allows for the quantification of isomers in a mixture without prior chromatographic separation, by exploiting their distinct fragmentation dynamics on a femtosecond timescale.[4][5]

1. Sample Introduction:

  • The nitrotoluene isomers (e.g., 99% purity) are introduced into a time-of-flight mass spectrometer (TOF-MS) chamber via independent effusive inlets.[5]

2. FTRMS Instrumentation and Laser Setup: [5]

  • Laser System: A Ti:sapphire regenerative amplifier is used to generate femtosecond laser pulses.

  • Pump-Probe Setup: The laser output is used to generate a 1300 nm pump pulse and a frequency-doubled 650 nm probe pulse.

  • Mass Spectrometer: A time-of-flight mass spectrometer is used to analyze the ions produced.

3. Experimental Procedure: [5]

  • The pump pulse ionizes the nitrotoluene molecules, and the probe pulse, delayed by a variable time (femtoseconds to picoseconds), further interacts with the molecular ions.

  • Mass spectra are recorded at each pump-probe delay.

  • The ion signal of the parent molecular ion (m/z 137) is monitored as a function of the pump-probe delay, creating a transient ion dynamic profile for each isomer.

4. Data Analysis: [4][5]

  • Reference transient dynamics for each pure isomer are first recorded.

  • The transient signal from a mixture is then fitted to a linear combination of the reference dynamics of the individual isomers.

  • The fitting parameters directly yield the molar fractions of each isomer in the mixture.

Conclusion

The selection of a mass spectrometry technique for the quantitative analysis of nitrotoluene isomers should be guided by the specific analytical challenge. GC-MS offers a reliable and well-established method with good sensitivity, particularly for clean sample matrices. LC-MS/MS provides excellent sensitivity and is the preferred method for complex samples or when dealing with thermally labile compounds. FTRMS represents a novel and powerful approach for the rapid quantification of isomer mixtures without the need for chromatographic separation, making it ideal for high-throughput applications where isomer ratios are the primary interest. Each method presents a unique set of advantages, and the detailed protocols provided herein serve as a foundation for the development and validation of robust analytical procedures in your laboratory.

References

Comparative Guide to 3-Fluoro-5-nitrotoluene and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is a critical decision that influences the synthesis, and ultimately the biological activity, of new chemical entities. 3-Fluoro-5-nitrotoluene, a substituted aromatic compound, serves as a valuable intermediate in the synthesis of a variety of complex molecules. This guide provides a comparative analysis of this compound against its structural analogs, offering insights into their physicochemical properties and performance in a key synthetic transformation: the reduction of the nitro group to an amine. This reduction is a foundational step in the synthesis of numerous pharmaceutical scaffolds.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between this compound and its alternatives, such as its chloro-analog and the parent nitrotoluene, as well as its isomers, translate into distinct physicochemical properties. These properties, summarized below, can significantly impact reaction kinetics, solubility, and downstream purification processes.

PropertyThis compound3-Chloro-5-nitrotoluene3-Nitrotoluene2-Fluoro-5-nitrotoluene4-Fluoro-2-nitrotoluene
CAS Number 499-08-116582-38-099-08-1455-88-9446-10-6
Molecular Formula C₇H₆FNO₂C₇H₆ClNO₂C₇H₇NO₂C₇H₆FNO₂C₇H₆FNO₂
Molecular Weight ( g/mol ) 155.13171.58137.14155.13155.13
Appearance SolidSolidYellowish liquid or crystalCrystalline solidCrystalline solid
Melting Point (°C) 41-44[1][2]Not specified15-16[3]38-4027[4]
Boiling Point (°C) 230 ± 20 (at 760 mmHg)[1][2]Not specified230-231[3][5]99-100 (at 13 mmHg)138-139 (at 83 mmHg)
Purity ≥98%[1][2]≥98%≥99%[6]≥99%≥98%[4]

Experimental Data: Comparative Reduction to Anilines

The reduction of the nitro group to a primary amine is a pivotal transformation for this class of compounds, as the resulting anilines are versatile intermediates for further functionalization, often a key step in the synthesis of active pharmaceutical ingredients (APIs). Below is a comparison of experimental protocols for the reduction of this compound and its alternatives.

Experimental Protocols

1. Catalytic Hydrogenation of this compound (General Method)

  • Reaction: The catalytic hydrogenation of nitroarenes is a widely used and efficient method for the synthesis of anilines.

  • Procedure: this compound is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium-on-carbon catalyst (typically 5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically from a hydrogen balloon or in a pressure reactor) and stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 3-fluoro-5-aminotoluene.

2. Reduction of 3-Chloro-5-nitrotoluene using Tin(II) Chloride

  • Reaction: A common method for the reduction of nitroarenes that is tolerant of various functional groups.

  • Procedure: 3-chloro-5-nitrotoluene (0.241 mol) is dissolved in ethanol (500 ml) in a four-neck flask and cooled to approximately 4°C.[7] A solution of tin(II) chloride dihydrate (0.965 mol) in ethanol (200 ml) is added dropwise over 2 hours, maintaining the reaction temperature at or below 10°C.[7] After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The mixture is then poured into ice water, and the resulting precipitate is worked up to isolate 3-chloro-5-methylaniline.[7]

3. Reduction of 3-Nitrotoluene

  • Reaction: The reduction of 3-nitrotoluene can be achieved through various methods, including catalytic hydrogenation or using metal/acid combinations.

  • Catalytic Hydrogenation: Similar to the protocol for this compound, 3-nitrotoluene can be hydrogenated using a palladium-on-carbon catalyst in a suitable solvent under a hydrogen atmosphere to yield m-toluidine.[4]

  • Metal/Acid Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[2] These reagents react in situ to generate hydrogen, which reduces the nitro group to an amine.

Performance Comparison

Visualizing Synthetic and Biological Pathways

To conceptualize the utility of these building blocks in drug discovery, it is essential to visualize both the synthetic workflows and the biological pathways targeted by the final products.

Experimental Workflow: From Nitrotoluene to Amine

The following diagram illustrates the general experimental workflow for the catalytic reduction of substituted nitrotoluenes, a key synthetic transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substituted Nitrotoluene in Solvent (e.g., Ethanol) B Add Catalyst (e.g., Pd/C) A->B C Introduce Hydrogen (H2 balloon or reactor) B->C D Stir at Room Temperature (Monitor by TLC/GC) C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Purified Substituted Aniline Product F->G G A Substituted Nitrotoluene (e.g., this compound) B Reduction (e.g., Catalytic Hydrogenation) A->B C Substituted Aniline Intermediate B->C D Multi-step Synthesis C->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E F Modulation of Cellular Signaling Pathway E->F G Therapeutic Effect (e.g., Anti-cancer Activity) F->G

References

A Comparative Guide to the Reactivity of Fluoronitrotoluene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical factor in the successful synthesis of target molecules. Fluoronitrotoluenes are a versatile class of compounds, frequently employed in the synthesis of pharmaceuticals and other fine chemicals due to the unique electronic properties conferred by the fluorine and nitro group substituents. However, the reactivity of different fluoronitrotoluene isomers can vary significantly, impacting reaction conditions, yields, and the feasibility of a synthetic route.

This guide provides a comparative analysis of the reactivity of common fluoronitrotoluene isomers in nucleophilic aromatic substitution (SNAr) reactions. The predicted reactivity is based on fundamental principles of organic chemistry, supported by an understanding of the electronic effects of the substituents on the stability of the reaction intermediate.

Predicted Reactivity in Nucleophilic Aromatic Substitution

The reactivity of fluoronitrotoluene isomers in SNAr reactions is primarily governed by the stability of the negatively charged intermediate, the Meisenheimer complex, which is formed upon attack of the nucleophile. The rate-determining step is typically the formation of this complex.[1][2][3] Electron-withdrawing groups, such as the nitro group (-NO₂), stabilize this intermediate through inductive (-I) and resonance (-M) effects, thereby increasing the reaction rate.[2] Conversely, electron-donating groups, like the methyl group (-CH₃), destabilize the Meisenheimer complex and decrease the reaction rate. The position of these groups relative to the fluorine atom (the leaving group) is crucial.[1][2]

The SNAr reaction is significantly faster when the electron-withdrawing nitro group is positioned ortho or para to the fluorine atom.[1][2] This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. When the nitro group is in the meta position, this resonance stabilization is not possible, and the activating effect is weaker, relying primarily on the inductive effect.

Based on these principles, the following reactivity trend can be predicted for common fluoronitrotoluene isomers:

4-Fluoro-2-nitrotoluene > 2-Fluoro-5-nitrotoluene > 2-Fluoro-3-nitrotoluene

This predicted order is based on the following rationale:

  • 4-Fluoro-2-nitrotoluene: The nitro group is ortho to the fluorine atom, providing strong activation through both inductive and resonance effects. The methyl group is para to the fluorine, and its deactivating effect is less pronounced compared to the powerful activation by the ortho nitro group.

  • 2-Fluoro-5-nitrotoluene: The nitro group is para to the fluorine atom, which also allows for strong resonance and inductive stabilization of the Meisenheimer complex. The methyl group is ortho to the fluorine, and its electron-donating nature may have a more significant deactivating effect compared to the 4-fluoro-2-nitrotoluene isomer.

  • 2-Fluoro-3-nitrotoluene: The nitro group is meta to the fluorine atom. In this position, it can only exert an inductive electron-withdrawing effect, with no resonance stabilization of the negative charge on the carbon bearing the fluorine. This results in significantly lower reactivity compared to the ortho and para substituted isomers.

Summary of Predicted Reactivity

IsomerStructurePosition of -NO₂ relative to -FPosition of -CH₃ relative to -FPredicted Relative ReactivityRationale
4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotolueneOrthoParaHighStrong activation from the ortho -NO₂ group via resonance and inductive effects.
2-Fluoro-5-nitrotoluene 2-Fluoro-5-nitrotolueneParaOrthoModerate to HighStrong activation from the para -NO₂ group via resonance and inductive effects, slightly offset by the ortho -CH₃ group.
2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotolueneMetaOrthoLowWeaker activation as the meta -NO₂ group only provides inductive stabilization.

Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of fluoronitrotoluene isomers in SNAr reactions.

G Factors Influencing SNAr Reactivity of Fluoronitrotoluene Isomers cluster_0 Electronic Effects cluster_1 Positional Effects Nitro_Group Nitro Group (-NO₂) Ortho_Para_Position Ortho/Para Position Nitro_Group->Ortho_Para_Position Strong Activation (-I, -M effects) Meta_Position Meta Position Nitro_Group->Meta_Position Weaker Activation (-I effect only) Methyl_Group Methyl Group (-CH₃) Reactivity SNAr Reactivity Methyl_Group->Reactivity Deactivation (+I, +M effects) Ortho_Para_Position->Reactivity Increases Reactivity Meta_Position->Reactivity Decreases Reactivity (relative to o/p)

Caption: Factors influencing the SNAr reactivity of fluoronitrotoluene isomers.

Experimental Protocol for Comparative Reactivity Analysis

To experimentally validate the predicted reactivity trends, a competitive reaction or parallel reactions under identical conditions can be performed. The following is a general protocol that can be adapted for this purpose.

Objective: To compare the relative reactivity of 4-fluoro-2-nitrotoluene, 2-fluoro-5-nitrotoluene, and 2-fluoro-3-nitrotoluene in a nucleophilic aromatic substitution reaction with a common nucleophile.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • 2-Fluoro-5-nitrotoluene

  • 2-Fluoro-3-nitrotoluene

  • Nucleophile (e.g., morpholine, piperidine, or sodium methoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for reaction monitoring and product quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup: In separate, oven-dried reaction flasks equipped with magnetic stir bars and under an inert atmosphere, dissolve an equimolar amount of each fluoronitrotoluene isomer in the chosen anhydrous solvent.

  • Initial Sampling: Before adding the nucleophile, take a small aliquot from each reaction mixture to serve as the time-zero reference point for analysis.

  • Reaction Initiation: To each flask, add an equimolar amount of the chosen nucleophile at a controlled temperature (e.g., room temperature or a slightly elevated temperature to ensure a measurable reaction rate).

  • Reaction Monitoring: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a dilute acid if a basic nucleophile is used).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of the starting material and the corresponding product.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of disappearance of the starting material will provide a quantitative measure of the relative reactivity of the isomers.

Safety Precautions: Fluoronitrotoluenes and the solvents used are hazardous. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

This guide provides a framework for understanding and comparing the reactivity of different fluoronitrotoluene isomers. By considering the fundamental electronic effects of the substituents, researchers can make more informed decisions in the design and optimization of synthetic routes. Experimental validation using the provided protocol can further refine this understanding and provide valuable quantitative data for specific applications.

References

Navigating the Spectral Landscape of 3-Fluoro-5-nitrotoluene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of predicted spectral data for 3-Fluoro-5-nitrotoluene against standard experimental protocols, offering a roadmap for the verification of this compound in a laboratory setting.

Due to the limited availability of published experimental spectral data for this compound in public databases, this guide utilizes predicted spectral values as a reference. These predictions, derived from computational models, serve as a valuable tool for researchers to cross-reference with their own experimental findings.

Spectral Data Comparison: Predicted vs. Experimental

The following tables summarize the predicted spectral data for this compound. Researchers can use these values to compare with the data obtained from their own samples.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm)
H-27.9 - 8.1
H-47.6 - 7.8
H-67.4 - 7.6
CH₃2.5 - 2.7
Predicted in CDCl₃. 'd' denotes a doublet, and 'J' represents the coupling constant in Hz.

Table 2: Predicted Key IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₃)2950 - 2850
Asymmetric NO₂ Stretch1550 - 1520
Symmetric NO₂ Stretch1360 - 1330
Aromatic C=C Stretch1620 - 1580
C-F Stretch1280 - 1200

Table 3: Predicted Mass Spectrometry Fragments

m/z (Predicted) Proposed Fragment
155[M]⁺ (Molecular Ion)
139[M - O]⁺
125[M - NO]⁺
109[M - NO₂]⁺
96[C₆H₃F]⁺
77[C₆H₅]⁺

Experimental Protocols

For researchers who have synthesized or acquired this compound, the following are detailed methodologies for obtaining experimental spectra for comparison with the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and the major fragmentation peaks. Compare the fragmentation pattern with the predicted values.

Workflow for Spectral Cross-Referencing

The following diagram illustrates the logical workflow for a researcher to follow when cross-referencing their experimentally obtained spectral data with the predicted database values for this compound.

Spectral_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_database Database & Prediction cluster_comparison Data Comparison & Verification cluster_conclusion Conclusion synthesis Synthesize or Acquire This compound nmr_exp Acquire NMR Spectra (¹H, ¹³C) synthesis->nmr_exp ir_exp Acquire IR Spectrum synthesis->ir_exp ms_exp Acquire Mass Spectrum synthesis->ms_exp compare_nmr Compare Chemical Shifts & Coupling Constants nmr_exp->compare_nmr compare_ir Compare Absorption Bands ir_exp->compare_ir compare_ms Compare Molecular Ion & Fragmentation ms_exp->compare_ms pred_nmr Obtain Predicted NMR Data pred_nmr->compare_nmr pred_ir Obtain Predicted IR Data pred_ir->compare_ir pred_ms Obtain Predicted Mass Spectrum pred_ms->compare_ms verification Compound Identity Verified/Rejected compare_nmr->verification compare_ir->verification compare_ms->verification

Workflow for spectral data cross-referencing.

By following the outlined experimental protocols and using the provided predicted spectral data as a reference, researchers can confidently work towards the structural verification of this compound. This systematic approach ensures a high degree of certainty in compound identification, which is a critical step in any chemical research or drug development pipeline.

A Comparative Guide to the Efficacy of 3-Fluoro-5-nitrotoluene and Its Alternatives as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of an appropriate starting material is a critical decision that profoundly influences reaction efficiency, product purity, and overall cost-effectiveness. Among the array of available precursors for the synthesis of complex molecules, 3-Fluoro-5-nitrotoluene has emerged as a valuable building block. This guide provides an objective comparison of the efficacy of this compound against a key alternative, 3-Chloro-5-nitrotoluene, with a focus on their application in the synthesis of halogenated anilines, which are common intermediates in drug development.

Executive Summary

This guide presents a comparative analysis of this compound and 3-Chloro-5-nitrotoluene as precursors in the synthesis of their corresponding anilines. While direct comparative studies are limited, this document compiles and analyzes available experimental data to provide insights into the synthetic utility of each compound. The comparison focuses on a crucial downstream reaction: the reduction of the nitro group to an amine.

Based on available data, both precursors can be effectively converted to their respective anilines. However, the choice between the fluoro and chloro analogues will likely depend on the specific requirements of the target molecule, including desired pharmacological properties and the potential for downstream reactions where the halogen's identity is critical.

Data Presentation: Synthesis of Halogenated Methylanilines

PrecursorProductReaction TypeCatalyst/ReagentSolventYieldSource
3-Chloro-5-nitrotoluene3-Chloro-5-methylanilineReductionTin chloride or Raney nickelEthanol90% (precursor synthesis), 65% (subsequent isocyanate formation)[1]
This compound3-Fluoro-5-methylanilineCatalytic HydrogenationRaney NickelEthanol/MethanolYield not specified, but Raney Nickel is a common and effective catalyst for this transformation.[2][3][4]

Note: The 90% yield for 3-Chloro-5-nitrotoluene refers to its synthesis from 2-methyl-4-nitroaniline, and the 65% yield is for the subsequent conversion of 3-chloro-5-methylaniline to 3-chloro-5-methylphenylisocyanate. This highlights the multi-step nature of syntheses involving these precursors.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions in a research and development setting. Below are the experimental protocols for the synthesis and reduction of the precursors discussed.

Synthesis of 3-Chloro-5-nitrotoluene

This process involves the chlorination and deamination of 2-methyl-4-nitroaniline.

Step 1: Synthesis of 2-Chloro-4-nitro-6-methylaniline

  • React 2-methyl-4-nitroaniline with a chlorinating agent, such as t-butyl hypochlorite, in a neutral solvent like toluene.

  • The reaction is typically carried out at or near room temperature.

  • The intermediate, 2-chloro-4-nitro-6-methylaniline, is then isolated.

Step 2: Deamination to 3-Chloro-5-nitrotoluene

  • The isolated 2-chloro-4-nitro-6-methylaniline is subjected to deamination.

  • This is achieved by reacting the intermediate with sodium nitrite in an acidic medium (e.g., in the presence of an acid), followed by heating.

  • The final product, 3-chloro-5-nitrotoluene, is then isolated and purified. A production yield of 90% has been reported for this process.[1]

Reduction of 3-Chloro-5-nitrotoluene to 3-Chloro-5-methylaniline
  • Dissolve 3-chloro-5-nitrotoluene in a suitable solvent, such as ethanol.

  • Add a reducing agent. This can be tin(II) chloride in the presence of a strong acid or through catalytic hydrogenation using Raney nickel.

  • For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

  • Upon completion of the reaction, the catalyst is filtered off, and the product, 3-chloro-5-methylaniline, is isolated from the filtrate.

General Protocol for the Catalytic Hydrogenation of this compound

While a specific yield is not cited in the available literature for this exact transformation, the following is a general and widely accepted protocol for the reduction of aromatic nitro compounds using Raney Nickel.

  • In a hydrogenation apparatus, dissolve this compound in a suitable solvent, typically ethanol or methanol.

  • Add a catalytic amount of Raney Nickel slurry. The catalyst is usually washed with the reaction solvent before use.

  • Pressurize the reaction vessel with hydrogen gas to a desired pressure (e.g., 50-100 psi).

  • The reaction mixture is agitated at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 3-Fluoro-5-methylaniline.

Visualizations

To better illustrate the synthetic pathways and logical relationships discussed, the following diagrams are provided.

Synthesis_Pathway cluster_chloro 3-Chloro-5-nitrotoluene Pathway cluster_fluoro This compound Pathway 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrotoluene 2-Methyl-4-nitroaniline->3-Chloro-5-nitrotoluene Chlorination & Deamination (Yield: 90%) 3-Chloro-5-methylaniline 3-Chloro-5-methylaniline 3-Chloro-5-nitrotoluene->3-Chloro-5-methylaniline Reduction (e.g., SnCl2 or Raney Ni) Target Molecule A Target Molecule A 3-Chloro-5-methylaniline->Target Molecule A Further Synthesis 3-Fluorotoluene 3-Fluorotoluene This compound This compound 3-Fluorotoluene->this compound Nitration 3-Fluoro-5-methylaniline 3-Fluoro-5-methylaniline This compound->3-Fluoro-5-methylaniline Reduction (e.g., Raney Ni) Target Molecule B Target Molecule B 3-Fluoro-5-methylaniline->Target Molecule B Further Synthesis

Caption: Synthetic pathways for 3-Chloro-5-nitrotoluene and this compound.

Experimental_Workflow cluster_reduction General Workflow for Nitro Group Reduction Start Start Dissolve Precursor Dissolve Halogenated Nitrotoluene in Solvent (e.g., Ethanol) Start->Dissolve Precursor Add Catalyst Add Catalyst (e.g., Raney Nickel) Dissolve Precursor->Add Catalyst Hydrogenation Pressurize with H2 & Agitate Add Catalyst->Hydrogenation Reaction Monitoring Monitor H2 uptake or TLC/GC-MS Hydrogenation->Reaction Monitoring Filtration Filter to remove catalyst Reaction Monitoring->Filtration Isolation Evaporate solvent to isolate Halogenated Aniline Filtration->Isolation End End Isolation->End

Caption: General experimental workflow for the catalytic hydrogenation of halogenated nitrotoluenes.

Discussion and Conclusion

The choice between this compound and 3-Chloro-5-nitrotoluene as a precursor is a nuanced decision that extends beyond simple reaction yields. The fluorine atom in this compound can impart unique properties to the final molecule, such as increased metabolic stability and altered binding affinities, which are highly desirable in drug discovery. Conversely, the chloro group in 3-Chloro-5-nitrotoluene can be a useful handle for further chemical transformations, such as cross-coupling reactions, that may not be as readily achievable with the more robust C-F bond.

While a direct, quantitative comparison of the reduction of these two precursors under identical conditions is not available in the reviewed literature, the established reliability of catalytic hydrogenation for reducing nitroaromatics suggests that both transformations are likely to be high-yielding. The provided 90% yield for the synthesis of 3-Chloro-5-nitrotoluene offers a solid benchmark for its preparation.

For researchers and drug development professionals, the selection of the precursor should be guided by the desired properties of the final product and the planned synthetic route. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the reduction of this compound to establish a precise yield for specific applications. This will enable a more direct and informed comparison with its chlorinated counterpart.

References

A Comparative Guide to the Isomeric Purity Determination of Nitrotoluene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of isomeric purity in nitrotoluene mixtures is critical for researchers, scientists, and professionals in drug development, as the physicochemical and toxicological properties of ortho-, meta-, and para-nitrotoluene can differ significantly. This guide provides an objective comparison of prevalent analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Methodology Comparison

Several analytical techniques are employed for the separation and quantification of nitrotoluene isomers. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). Each method offers distinct advantages and is suited for different analytical requirements.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds and is particularly useful for the quantitative analysis of nitrotoluene isomers.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high resolution and sensitivity.[2]

High-Performance Liquid Chromatography (HPLC) is another widely used separation technique that is advantageous for non-volatile or thermally sensitive compounds. The choice of stationary phase (column) is crucial for achieving effective separation of the structurally similar nitrotoluene isomers.[3][4] Common columns include C18, Diol, and Phenyl-Hexyl.[3][4]

Spectroscopic Methods like NMR and FTIR are invaluable for the structural elucidation and identification of isomers.[5][6] While not typically used for routine quantitative analysis of mixtures, they provide definitive confirmation of the isomeric structure.[7]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the determination of nitrotoluene isomers.

Technique Principle Typical Column/Probe Key Performance Attributes Typical Application
GC-FID Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Capillary columns (e.g., DB-5, DB-1701).[8]High resolution, excellent for quantifying 3-nitrotoluene in the presence of other isomers.[2]Routine quality control, quantitative analysis of known mixtures.
GC-MS Separation by GC followed by mass analysis.Capillary columns (e.g., DB-5).Provides mass spectra for peak identification, offering higher confidence in results.[2]Identification of unknown impurities, trace analysis.
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.C18, Diol, Phenyl-Hexyl.[3][4][9]Complete separation of isomers can be achieved in under 10 minutes.[9] Good for routine analysis.Isomer separation and quantification in various matrices.[10][11]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.5 mm BBO probe.Provides detailed structural information for unambiguous isomer identification.[7][12][13]Structural confirmation, analysis of novel compounds.
FTIR Spectroscopy Vibrational transitions in molecules upon absorption of infrared radiation.KBr pellet or solution cell.Provides a "fingerprint" spectrum for each isomer, useful for identification.[6][14]Rapid identification of pure isomers, raw material verification.

Experimental Protocols

This protocol is based on methods for the quantitative analysis of mononitrotoluene isomers.[2]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).

  • Sample Preparation: Dissolve the nitrotoluene mixture in a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas relative to a calibration curve prepared with certified reference standards.

This protocol is a general guideline based on established methods for separating nitrotoluene isomers.[9][10][11]

  • Instrumentation: An HPLC system with a UV detector, a gradient pump, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water is commonly used. A typical starting point is a 70:30 (v/v) mixture of methanol and water.[11] Isocratic or gradient elution can be employed for optimal separation.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: Ambient or controlled (e.g., 40 °C).

    • Detection Wavelength: 254 nm or 278 nm.[9][11]

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Identify isomers by their retention times and quantify using peak areas from a calibration curve.

Visualizations

Analytical_Workflow Workflow for Isomeric Purity Determination cluster_0 Initial Analysis cluster_1 Separation Techniques cluster_2 Structural Confirmation cluster_3 Final Report Sample Sample Screening Screening & Quantification Sample->Screening GC Gas Chromatography (GC) Screening->GC Volatile Sample HPLC High-Performance Liquid Chromatography (HPLC) Screening->HPLC Non-Volatile Sample Confirmation Structural Elucidation/Confirmation GC->Confirmation If unknown peaks are present Report Isomeric Purity Report GC->Report HPLC->Confirmation If unknown peaks are present HPLC->Report NMR NMR Spectroscopy Confirmation->NMR FTIR FTIR Spectroscopy Confirmation->FTIR NMR->Report FTIR->Report

Caption: Workflow for selecting an analytical method for nitrotoluene isomer analysis.

Method_Comparison Comparison of Analytical Techniques Nitrotoluene_Isomers Nitrotoluene Isomers Separation Separation Nitrotoluene_Isomers->Separation Identification Identification Nitrotoluene_Isomers->Identification GC GC Separation->GC HPLC HPLC Separation->HPLC NMR NMR Identification->NMR FTIR FTIR Identification->FTIR MS MS Identification->MS GC->MS Coupled Technique Quantitative Quantitative GC->Quantitative HPLC->MS Coupled Technique HPLC->Quantitative Qualitative Qualitative NMR->Qualitative FTIR->Qualitative Qualitative/Quantitative Qualitative/Quantitative MS->Qualitative/Quantitative

Caption: Relationship between analytical techniques and their primary application.

References

A Comparative Toxicological Analysis of Nitrotoluene Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Basic Structure

Nitrotoluene (C₇H₇NO₂) exists in three distinct isomers: ortho-nitrotoluene (o-nitrotoluene), meta-nitrotoluene (m-nitrotoluene), and para-nitrotoluene (p-nitrotoluene). While structurally similar, these isomers exhibit remarkably divergent toxicological profiles, a critical consideration for researchers in toxicology, environmental science, and drug development. Their extensive use in the synthesis of dyes, explosives, and pharmaceuticals necessitates a nuanced understanding of their individual hazards. This guide provides a comparative analysis of their toxicology, grounded in experimental data, to inform risk assessment and guide future research. We will explore their metabolism, genotoxicity, carcinogenicity, and organ-specific effects, elucidating the mechanisms that underpin their differential toxicity.

The Decisive Role of Metabolism: A Fork in the Toxicological Road

The primary driver of the differing toxicities of nitrotoluene isomers is their metabolism. While all three isomers can undergo ring oxidation or oxidation of the methyl group, the reduction of the nitro group is the most consequential pathway from a toxicological standpoint. This process, occurring in the liver and by intestinal microflora, leads to the formation of reactive intermediates.

The initial reduction of the nitro group forms nitroso intermediates, followed by N-hydroxylamines. These N-hydroxylamine metabolites are considered the ultimate carcinogenic species for o-nitrotoluene. They can be further metabolized via sulfation or acetylation to form reactive esters that readily bind to DNA, forming adducts and initiating the carcinogenic process.

cluster_o o-Nitrotoluene Pathway cluster_m m-Nitrotoluene Pathway cluster_p p-Nitrotoluene Pathway o_NT o-Nitrotoluene o_Nitroso o-Nitrosotoluene o_NT->o_Nitroso Nitroreductases o_Hydroxylamine N-hydroxy-o-toluidine o_Nitroso->o_Hydroxylamine o_Ester Reactive Ester (e.g., N-sulfonyloxy-o-toluidine) o_Hydroxylamine->o_Ester Sulfotransferases (SULTs) o_Adduct DNA Adducts o_Ester->o_Adduct m_NT m-Nitrotoluene m_Metabolite Metabolites m_NT->m_Metabolite Nitroreductases m_Adduct Lower DNA Reactivity m_Metabolite->m_Adduct p_NT p-Nitrotoluene p_Metabolite Metabolites p_NT->p_Metabolite Nitroreductases p_Adduct Lower DNA Reactivity p_Metabolite->p_Adduct

Caption: Metabolic activation pathways for nitrotoluene isomers.

Comparative Toxicity Profiles

The differential metabolism of the isomers leads to distinct toxicological outcomes, which are summarized in the table below and discussed in detail in the subsequent sections.

Toxicological Endpointo-Nitrotoluenem-Nitrotoluenep-Nitrotoluene
Carcinogenicity Likely to be carcinogenic to humansNot classifiable as to its carcinogenicity to humansNot classifiable as to its carcinogenicity to humans
Genotoxicity GenotoxicWeakly mutagenic or non-mutagenicWeakly mutagenic or non-mutagenic
Primary Target Organs Spleen, liver, mesotheliumSpleen, liver, testesSpleen, bone
Reproductive Toxicity Testicular atrophy at high dosesTesticular atrophyTesticular atrophy
Methemoglobinemia Induces methemoglobinemiaInduces methemoglobinemiaInduces methemoglobinemia
Genotoxicity and Carcinogenicity: The Outlier Nature of o-Nitrotoluene

A significant body of evidence distinguishes o-nitrotoluene as a potent genotoxic and carcinogenic agent compared to its isomers.

  • o-Nitrotoluene: This isomer is consistently positive in a range of genotoxicity assays. It induces DNA damage, gene mutations, and chromosomal aberrations in both in vitro and in vivo systems. The International Agency for Research on Cancer (IARC) has classified o-nitrotoluene as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals. Long-term studies in rodents have shown that o-nitrotoluene induces tumors in multiple organs, including the spleen (hemangiosarcomas), liver (hepatocellular carcinomas), and skin (subcutaneous fibromas).

  • m-Nitrotoluene and p-Nitrotoluene: In contrast, the evidence for the genotoxicity of m- and p-nitrotoluene is much weaker. These isomers are generally negative or weakly positive in mutagenicity assays. Consequently, both are classified by the IARC as "not classifiable as to their carcinogenicity to humans" (Group 3).

The underlying mechanism for this difference lies in the structure of the N-hydroxylamine metabolite. The ortho-position of the methyl group in N-hydroxy-o-toluidine facilitates the formation of a stable nitrenium ion, a highly reactive electrophile that readily forms covalent bonds (adducts) with DNA. This structural advantage is absent in the meta and para isomers, leading to significantly lower rates of DNA adduct formation.

cluster_workflow Genotoxicity Assessment Workflow Start Test Compound (Nitrotoluene Isomer) Ames Ames Test (Bacterial Mutagenicity) Start->Ames S9 With/Without S9 Metabolic Activation Ames->S9 Mammalian_vitro In Vitro Mammalian Cell Assay (e.g., Micronucleus, Chromosomal Aberration) S9->Mammalian_vitro If positive/equivocal Vivo_Assay In Vivo Assay (e.g., Rodent Micronucleus) Mammalian_vitro->Vivo_Assay Confirmation Result Genotoxicity Profile Vivo_Assay->Result

Caption: A tiered workflow for assessing the genotoxicity of nitrotoluenes.

Organ-Specific Toxicity

While carcinogenicity is a major point of divergence, all three isomers induce toxicity in specific organs, primarily through mechanisms related to oxidative stress and metabolic activation.

  • Hematotoxicity (Methemoglobinemia): All three isomers are capable of causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This is a common toxic effect of many aromatic nitro and amino compounds. The N-hydroxylamine metabolites are implicated in this process, as they can directly oxidize hemoglobin.

  • Spleen: The spleen is a common target organ for all three isomers. In rodents, exposure leads to splenic congestion, fibrosis, and an increased incidence of hemangiosarcomas (particularly with o-nitrotoluene). This is thought to be a secondary effect related to the clearance of damaged red blood cells.

  • Reproductive Toxicity: All three isomers have been shown to cause testicular atrophy in animal studies, indicating a potential for reproductive toxicity. This effect is generally observed at higher doses.

Experimental Protocols for Toxicological Assessment

To ensure reliable and reproducible data, standardized protocols are essential. Below are methodologies for key assays used in the toxicological evaluation of nitrotoluene isomers.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Causality: This in vitro assay is a cornerstone of genotoxicity testing. It assesses the ability of a chemical to induce mutations in DNA. The use of bacterial strains with pre-existing mutations in the histidine synthesis operon allows for the detection of reverse mutations that restore the ability to synthesize histidine. The inclusion of a liver S9 fraction is critical for nitrotoluenes, as it provides the metabolic enzymes necessary to convert the parent compound into its reactive, mutagenic intermediates.

Methodology:

  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. These strains detect different types of mutations (frameshift vs. base-pair substitution).

  • S9 Preparation: Prepare a 9,000 x g supernatant (S9 fraction) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range of the nitrotoluene isomer. The highest concentration should show some evidence of toxicity.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of the S9 mix (for metabolic activation) or buffer (for non-activation).

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar supplemented with a trace amount of histidine and biotin.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his⁺) on each plate. A positive response is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

  • Self-Validation: Include a solvent control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9), to validate the experimental system.

Protocol 2: In Vivo Rodent Micronucleus Assay

Causality: This in vivo assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in micronucleated erythrocytes (red blood cells) in bone marrow or peripheral blood indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).

Methodology:

  • Animal Model: Use a suitable rodent species, typically mice or rats. Use young, healthy adults of a single sex (or both if sex-specific differences are suspected).

  • Dose Administration: Administer the nitrotoluene isomer via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Use at least three dose levels, plus a vehicle control and a positive control (e.g., cyclophosphamide). The highest dose should induce some signs of toxicity but not exceed a 50% reduction in the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs).

  • Sample Collection: Collect bone marrow (typically from the femur) at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation:

    • Flush the bone marrow from the femur using fetal bovine serum.

    • Centrifuge the cell suspension and discard the supernatant.

    • Gently resuspend the cell pellet and prepare smears on clean glass slides.

    • Allow the slides to air-dry and then stain with a suitable dye (e.g., Giemsa, acridine orange) to differentiate PCEs (immature, anucleated erythrocytes) from NCEs (mature erythrocytes).

  • Scoring: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the PCE/NCE ratio as a measure of bone marrow toxicity.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

  • Self-Validation: The positive control must induce a significant increase in micronuclei, and the vehicle control must be within the historical control range for the laboratory, confirming the sensitivity and integrity of the test system.

Conclusion: A Tale of Three Isomers

The toxicological comparison of nitrotoluene isomers serves as a powerful case study in how minor structural changes can lead to profound differences in biological activity. The position of the nitro group on the toluene ring dictates the metabolic fate of the molecule, with the ortho-isomer being readily activated into a potent genotoxic and carcinogenic agent. In contrast, the meta and para isomers exhibit significantly lower genotoxic potential. While all three isomers share common toxicological properties, such as the induction of methemoglobinemia and toxicity to the spleen and reproductive organs, the pronounced carcinogenicity of o-nitrotoluene sets it apart. For researchers, this underscores the critical importance of isomer-specific toxicological data in chemical risk assessment and highlights the need for a mechanistic understanding to predict and mitigate potential hazards.

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Fluoro-5-nitrotoluene (CAS No. 499-08-1), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals may be required depending on the scale of handling.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.
Body Protection Laboratory coat or other protective clothing to prevent skin contact.
II. Spill and Leak Management

In the event of a spill or leak of this compound, the following steps must be taken immediately:

  • Evacuate Personnel: Non-essential personnel should be evacuated from the spill area.[4]

  • Ensure Adequate Ventilation: Use only in a well-ventilated area.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][6]

  • Absorb the Material: For solid spills, collect the powdered material in a safe manner.[4] For liquid spills, soak up the material with an inert absorbent material such as vermiculite, dry sand, or earth.[4][5]

  • Collect and Store for Disposal: Place the absorbed material and contaminated items into a suitable, closed, and labeled container for disposal as hazardous waste.[4][5][6]

  • Clean the Area: Thoroughly clean the spill area after the material has been collected.

  • Decontaminate PPE: Remove and properly decontaminate or dispose of contaminated clothing and PPE.

III. Disposal Procedures

This compound and its containers must be disposed of as hazardous waste.[7] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to severe environmental contamination and legal repercussions.[7][8]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless instructed to do so by a licensed waste disposal professional.

  • Container Management: Ensure the waste container is compatible with the chemical, kept closed when not in use, and stored in a designated and secure area away from incompatible materials.[9]

  • Engage a Licensed Disposal Company: The primary method for the disposal of this compound is to "offer surplus and non-recyclable solutions to a licensed disposal company" or "contact a licensed professional waste disposal service to dispose of this material".[5][6]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations for hazardous waste.[7]

  • Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, as required by your institution and local regulations.

IV. Decontamination of Empty Containers

Empty containers that have held this compound must be treated as hazardous waste unless properly decontaminated. For containers that are not "acutely toxic hazardous waste" (P-list), triple rinsing with a suitable solvent may be an option. However, given the hazards of nitrotoluenes, it is often recommended to dispose of the empty container as hazardous waste.[8]

V. Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[10]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[10]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[10]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Wear self-contained breathing apparatus. Poisonous gases, including nitrogen oxides, are produced in a fire.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Spill Management cluster_2 Routine Disposal cluster_3 Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE start->ppe assess Assess for Spills or Leaks ppe->assess spill Spill Detected assess->spill Yes no_spill No Spill assess->no_spill No contain Contain & Absorb Spill spill->contain collect_spill Collect in Labeled Container contain->collect_spill store Store Securely in Designated Area collect_spill->store segregate Segregate Waste in Labeled Container no_spill->segregate segregate->store contact Contact Licensed Disposal Company store->contact document Document Waste for Pickup contact->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Fluoro-5-nitrotoluene in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods. Adherence to these guidelines is paramount to ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. This compound is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2][3] The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.To protect eyes from splashes and dust, which can cause serious irritation.[4]
Hand Protection Disposable nitrile gloves. For extended contact, consider double-gloving.To prevent skin contact and irritation.[4] Always inspect gloves before use and replace them immediately if contaminated.
Body Protection A long-sleeved lab coat.To protect skin and clothing from contamination.[4]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3]

Hazard Information and Physical Properties

A clear understanding of the chemical's hazards and physical properties is crucial for safe handling.

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
H315: Causes skin irritation.[1][2][3]P264: Wash hands thoroughly after handling.[2]
H319: Causes serious eye irritation.[1][2][3]P270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritation.[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
P405: Store locked up.[2][3]
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Physical PropertyValue
Appearance Yellow Crystalline Solid
Melting Point 41-44 °C[1]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[1]
Storage Temperature Room Temperature[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_sds Review Safety Data Sheet prep_materials->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Keep Container Tightly Closed handle_transfer->handle_close post_clean Clean Work Area and Equipment handle_close->post_clean post_decontaminate Decontaminate PPE post_clean->post_decontaminate post_remove Remove PPE in Correct Order post_decontaminate->post_remove post_wash Wash Hands Thoroughly post_remove->post_wash disp_waste Collect Waste in Labeled Container post_wash->disp_waste disp_store Store Waste in Designated Area disp_waste->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Figure 1. Workflow for the safe handling of this compound.
  • Preparation :

    • Always work within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

    • Ensure all necessary PPE is correctly worn before handling the compound.

    • Have an emergency plan and ensure easy access to an eyewash station and safety shower.

  • Handling :

    • Avoid the formation of dust when handling the solid material.

    • Use appropriate tools, such as spatulas and weighing paper, for handling.

    • Keep containers tightly closed when not in use.[4][6]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including contaminated gloves, weighing paper, and absorbent materials from spills, should be collected in a clearly labeled, sealed container.

  • Waste Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Procedure : Dispose of the chemical waste through an approved hazardous waste disposal plant.[4][7] Always follow local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-nitrotoluene
Reactant of Route 2
3-Fluoro-5-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.